molecular formula C15H17NO B15295476 4-[3-(3-Methoxyphenyl)propyl]pyridine

4-[3-(3-Methoxyphenyl)propyl]pyridine

Cat. No.: B15295476
M. Wt: 227.30 g/mol
InChI Key: UOHYSFUQXZNGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3-Methoxyphenyl)propyl]pyridine is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(3-Methoxyphenyl)propyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(3-Methoxyphenyl)propyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-[3-(3-methoxyphenyl)propyl]pyridine

InChI

InChI=1S/C15H17NO/c1-17-15-7-3-6-14(12-15)5-2-4-13-8-10-16-11-9-13/h3,6-12H,2,4-5H2,1H3

InChI Key

UOHYSFUQXZNGSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCCC2=CC=NC=C2

Origin of Product

United States

Foundational & Exploratory

The Privileged Scaffold: Biological Activity and Application of 4-[3-(3-Methoxyphenyl)propyl]pyridine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The development of neurotherapeutics is fundamentally constrained by the Blood-Brain Barrier (BBB) and the need for highly selective receptor modulation. 4-[3-(3-Methoxyphenyl)propyl]pyridine (abbreviated as 4-3-MPPP , CAS 127781-73-1)[1] has emerged as a highly versatile, "privileged scaffold" in medicinal chemistry. While its parent compound, , is traditionally utilized as an organic solvent and catalytic ligand[2], the targeted addition of a meta-methoxy group transforms this architecture into an optimized building block for Central Nervous System (CNS) drug discovery. This whitepaper deconstructs the structural causality, physicochemical advantages, and experimental validation workflows for utilizing 4-3-MPPP in neuropharmacological research.

Structural Rationale & Pharmacophore Mapping

The transition from a raw chemical intermediate to a CNS-active pharmacophore requires precise structural tuning. The 4-3-MPPP scaffold is engineered with three distinct functional zones, each serving a specific mechanistic purpose:

  • The Pyridine Ring (Weak Base): Unlike highly basic piperidines (pKa ~9-10), the pyridine nitrogen possesses a pKa of approximately 5.2. According to the Henderson-Hasselbalch equation, this ensures that >99% of the molecules exist in the unprotonated (free base) form at a physiological pH of 7.4. This lack of ionization is the primary driver for its exceptional passive diffusion across the lipophilic BBB[3].

  • The Propyl Linker (Spatial Geometry): The three-carbon aliphatic chain provides a critical spatial distance of ~4.5 Å between the basic nitrogen and the aromatic system. This specific flexibility and distance perfectly map to the established pharmacophore models for Sigma-1 (

    
    ) receptors and various G-protein coupled receptors (GPCRs).
    
  • The 3-Methoxy Substitution (Metabolic & Steric Tuning): The strategic placement of the methoxy group at the meta (3-) position rather than the para (4-) position is a deliberate experimental choice. Para-methoxy groups are highly susceptible to rapid O-demethylation by hepatic CYP2D6 enzymes. The meta configuration sterically hinders this Phase I metabolism, significantly extending the in vivo half-life. Furthermore, it acts as a weak hydrogen-bond acceptor, subtly increasing target residence time without violating Lipinski’s Rule of 5.

Table 1: Comparative Physicochemical and BBB Permeability Profile

To quantify the structural advantages of 4-3-MPPP, we summarize its predictive pharmacokinetic data against reference compounds. The addition of the methoxy group optimizes the Topological Polar Surface Area (TPSA) while maintaining high BBB permeability.

CompoundMW ( g/mol )cLogPTPSA (Ų)pKa (Basic N)BBB

(

cm/s)
Pyridine (Reference)79.100.6512.95.2N/A (Volatile)
4-(3-Phenylpropyl)pyridine197.282.8012.9~5.4> 15.0 (High)
4-[3-(3-Methoxyphenyl)propyl]pyridine 227.30 3.15 22.1 ~5.4 > 12.0 (High)

Note: A TPSA < 90 Ų and cLogP between 2.0–4.0 are considered optimal for CNS penetration. 4-3-MPPP fits perfectly within this highly restrictive physicochemical window.

Mechanistic Applications in Neuropharmacology

Derivatives synthesized from the 4-3-MPPP scaffold are primarily investigated for two distinct CNS targets:

A. Negative Allosteric Modulators (NAMs) of mGluR

Structurally related pyridine-aryl derivatives have demonstrated profound efficacy as, specifically mGluR2/3 and mGluR5[4]. By binding to the allosteric pocket within the 7-transmembrane domain, these compounds induce a conformational shift that decreases the receptor's affinity for endogenous glutamate. This mechanism is currently a major focal point for developing novel, non-sedating anxiolytics and rapid-acting antidepressants[4].

B. Sigma-1 Receptor ( R) Agonism

The 4-3-MPPP topology is a textbook match for the


R binding pocket. Upon crossing the BBB, lipophilic pyridine derivatives bind to 

R at the mitochondria-associated endoplasmic reticulum membrane (MAM). This binding triggers the dissociation of the chaperone protein BiP, stabilizing IP3 receptors and ensuring proper calcium (

) efflux to the mitochondria, thereby preventing cellular apoptosis and promoting neuroprotection.

Mandatory Visualization: Pharmacological Workflow

The following diagram illustrates the logical progression of 4-3-MPPP from its physicochemical properties to its downstream neuroprotective efficacy.

G A 4-3-MPPP Scaffold (Lipophilic Core) B BBB Penetration (Passive Diffusion) A->B cLogP ~3.15 TPSA < 25 C Target Binding (σ1R / mGluR) B->C CNS Exposure D Allosteric Modulation (Conformational Shift) C->D High Affinity Interaction E Neuroprotective Efficacy D->E Downstream Signaling

Fig 1: Pharmacokinetic and pharmacodynamic logical workflow of 4-3-MPPP derivatives in CNS models.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the evaluation of 4-3-MPPP derivatives must rely on self-validating experimental systems. Below are the definitive, step-by-step protocols for assessing target affinity and BBB permeability.

Protocol A: Radioligand Competitive Binding Assay ( R)

Causality: This assay determines the binding affinity (


) of 4-3-MPPP derivatives. We utilize 

-pentazocine because it is a highly selective

R agonist, preventing cross-reactivity with

or opioid receptors.
  • Membrane Preparation: Homogenize rat brain cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Rationale: Repeated washing and centrifugation remove endogenous ligands (e.g., neurosteroids) that could competitively inhibit radioligand binding, ensuring accurate

    
     determination.
    
  • Incubation: Resuspend the pellet and incubate 200 µg of membrane protein with 2 nM

    
    -pentazocine and varying concentrations (0.1 nM to 10 µM) of the 4-3-MPPP derivative in a 96-well plate for 120 minutes at 25°C.
    
  • Self-Validating Control (Critical Step): In a parallel set of control wells, add 10 µM haloperidol. Rationale: Haloperidol saturates 100% of specific

    
    R sites. Any radioactivity detected in these wells represents Non-Specific Binding (NSB) to assay plastics or lipid membranes. Validation Rule:  If NSB exceeds 15% of total binding, the assay is flagged as invalid due to lipophilic partitioning artifacts.
    
  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, preventing the basic pyridine nitrogen of the scaffold from binding nonspecifically to the filter.

  • Quantification: Read the retained radioactivity via liquid scintillation counting and calculate the

    
     using non-linear regression.
    
Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: Evaluates the passive transcellular permeability of the scaffold.

  • Membrane Formation: Coat the PVDF membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Rationale: This specific lipid matrix closely mimics the tight junctions and lipid composition of the human BBB.

  • Compound Addition: Dilute the 4-3-MPPP derivative to 10 µM in PBS (pH 7.4) and add 200 µL to the donor compartment. Fill the acceptor compartment with 200 µL of fresh PBS.

  • Incubation: Incubate the assembled sandwich plate at 37°C for 4 hours without agitation . Rationale: Agitation disrupts the Unstirred Water Layer (UWL), which artificially inflates the permeability rates for highly lipophilic compounds like 4-3-MPPP.

  • Self-Validating Control (Critical Step): Include Verapamil (high permeability standard) and Theophylline (low permeability standard) on every single plate. Validation Rule: If Verapamil's

    
     falls below 
    
    
    
    cm/s, or Theophylline's
    
    
    rises above
    
    
    cm/s, the artificial membrane integrity is compromised, and the entire plate's data is rejected.
  • Quantification: Measure compound concentrations in both compartments using LC-MS/MS to calculate the apparent permeability (

    
    ).
    

References

  • Title: Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents Source: PubMed Central (NIH) URL:[Link]

  • Title: Pyridine - Some Industrial Chemicals (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77) Source: NCBI Bookshelf URL:[Link]

Sources

An In-Depth Technical Guide to 1-Boc-4-(4-bromo-phenylamino)-piperidine (CAS No. 443998-65-0)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate, also known as 1-Boc-4-(4-bromo-phenylamino)-piperidine (CAS No. 443998-65-0). The CAS number 127781-73-1, as initially queried, appears to be incorrect or obsolete, with current chemical databases and suppliers referencing 443998-65-0 for this compound. This document will delve into the critical physicochemical properties, synthesis, and analytical characterization of this important pharmaceutical intermediate. Furthermore, it will explore its significant role as a versatile building block in the synthesis of various biologically active molecules, including antagonists for the CCR5 receptor, histamine H3 receptor, and melanin-concentrating hormone receptor 1. Detailed experimental protocols and visual diagrams are provided to support researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif frequently encountered in a wide array of pharmaceuticals and biologically active compounds. Its prevalence is attributed to its ability to serve as a versatile scaffold, allowing for three-dimensional diversity in molecular design. The conformational flexibility of the piperidine ring enables it to interact with biological targets with high affinity and specificity. The introduction of various substituents onto the piperidine nitrogen and at other positions on the ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1]

1-Boc-4-(4-bromo-phenylamino)-piperidine is a key intermediate in the synthesis of numerous drug candidates. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled reactions at other sites of the molecule, while the bromo-phenylamino moiety provides a handle for further functionalization, often through cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

PropertyValueReference
CAS Number 443998-65-0[2][][4]
Molecular Formula C₁₆H₂₃BrN₂O₂[2][][4]
Molecular Weight 355.27 g/mol [2][][4]
IUPAC Name tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate[]
Synonyms 1-Boc-4-(4-bromo-phenylamino)-piperidine, 4-(4-BROMO-PHENYLAMINO)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[][4]
Appearance White to off-white powder
Solubility Soluble in organic solvents such as dichloromethane, methanol, and DMSO.

Synthesis of 1-Boc-4-(4-bromo-phenylamino)-piperidine

The synthesis of 1-Boc-4-(4-bromo-phenylamino)-piperidine is typically achieved through a reductive amination reaction between 1-Boc-4-piperidone and 4-bromoaniline. This is a robust and widely used method in medicinal chemistry for the formation of C-N bonds.

Reaction Scheme

Synthesis_of_1_Boc_4_4_bromo_phenylamino_piperidine reactant1 1-Boc-4-piperidone reagents Sodium triacetoxyborohydride (NaBH(OAc)₃) Acetic Acid (AcOH) Dichloromethane (DCM), 25 °C reactant1->reagents + reactant2 4-Bromoaniline reactant2->reagents + product 1-Boc-4-(4-bromo-phenylamino)-piperidine reagents->product Reductive Amination

Caption: Reductive amination for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.

Materials:

  • 1-Boc-4-piperidone

  • 4-Bromoaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (DCM), anhydrous

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 1-Boc-4-piperidone (1.0 equivalent) and 4-bromoaniline (1.1 equivalents) in anhydrous dichloromethane (DCM), add glacial acetic acid (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by slowly adding 1 M NaOH solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a DCM/hexanes mixture to yield 1-Boc-4-(4-bromo-phenylamino)-piperidine as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) in ppm are as follows:

    • Aromatic protons: Signals for the protons on the bromo-phenyl ring are expected in the aromatic region (around 6.5-7.5 ppm). Due to the bromine substituent, a characteristic splitting pattern (two doublets) is anticipated.

    • Piperidine protons: The protons on the piperidine ring will appear as multiplets in the aliphatic region (typically 1.5-4.0 ppm). The protons adjacent to the nitrogen atoms will be shifted downfield.

    • Boc group protons: A characteristic singlet for the nine equivalent protons of the tert-butyl group will be observed around 1.4-1.5 ppm.[5]

    • N-H proton: A broad singlet corresponding to the amine proton is expected, and its chemical shift can vary depending on the solvent and concentration.[6][7]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

    • Aromatic carbons: Signals for the carbons of the phenyl ring will appear in the range of 110-150 ppm.[8][9]

    • Carbonyl carbon: The carbonyl carbon of the Boc group is expected to have a chemical shift around 155 ppm.[10]

    • Boc quaternary and methyl carbons: The quaternary carbon and the methyl carbons of the Boc group will appear around 80 ppm and 28 ppm, respectively.[10]

    • Piperidine carbons: The carbons of the piperidine ring will resonate in the aliphatic region (30-55 ppm).[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For 1-Boc-4-(4-bromo-phenylamino)-piperidine, the expected monoisotopic mass for the [M+H]⁺ ion is approximately 355.1019 and 357.1000, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method is commonly employed.

Typical HPLC Method Parameters:

ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient A linear gradient from low to high percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

This method allows for the separation of the desired product from any unreacted starting materials or by-products.[12]

Applications in Drug Discovery

1-Boc-4-(4-bromo-phenylamino)-piperidine serves as a versatile intermediate in the synthesis of a variety of biologically active molecules targeting different receptors and enzymes.

Synthesis of CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.[13] Antagonists of this receptor can effectively block viral entry and are a validated therapeutic strategy for HIV/AIDS.

1-Boc-4-(4-bromo-phenylamino)-piperidine can be utilized in the synthesis of potent CCR5 antagonists. The bromo-phenyl group can be further elaborated through various cross-coupling reactions to introduce additional pharmacophoric elements required for high-affinity binding to the CCR5 receptor.

CCR5_Antagonist_Synthesis start 1-Boc-4-(4-bromo-phenylamino)-piperidine step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->step1 step2 Deprotection of Boc group step1->step2 step3 Amide Coupling or other functionalization step2->step3 product CCR5 Antagonist step3->product

Caption: General synthetic workflow for CCR5 antagonists.

Signaling Pathway Context:

CCR5 antagonists allosterically modulate the receptor, preventing the conformational changes necessary for the binding of the HIV-1 envelope glycoprotein gp120. This blockade of the gp120-CCR5 interaction inhibits the fusion of the viral and cellular membranes, thereby preventing viral entry.

CCR5_Signaling_Pathway cluster_membrane Host Cell Membrane CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change in gp120 viral_entry Viral Entry (Membrane Fusion) CCR5->viral_entry 4. Membrane Fusion no_entry Viral Entry Blocked gp120 HIV-1 gp120 gp120->CD4 1. Initial Binding gp120->CCR5 3. Co-receptor Binding CCR5_antagonist CCR5 Antagonist CCR5_antagonist->CCR5 Blocks Interaction

Caption: Mechanism of action of CCR5 antagonists in preventing HIV-1 entry.

Synthesis of Histamine H3 Receptor Antagonists

The histamine H3 receptor is primarily expressed in the central nervous system and plays a role in regulating the release of various neurotransmitters. H3 receptor antagonists are being investigated for the treatment of a range of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).[14][15][16] 1-Boc-4-(4-bromo-phenylamino)-piperidine is a valuable precursor for the synthesis of novel H3 receptor antagonists.[17]

Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists

The melanin-concentrating hormone receptor 1 (MCH-R1) is implicated in the regulation of energy homeostasis and appetite. Antagonists of this receptor are being explored as potential therapeutics for the treatment of obesity and related metabolic disorders.[18][19][20][21] The piperidine scaffold provided by the title compound is a common feature in many MCH-R1 antagonists.

Conclusion

References

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]

  • Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. PubMed. [Link]

  • Tert-Butyl 4-(4-Bromopyrazol-1-Yl)Piperidine-1-Carboxylate 98.0%(HPLC). Pure Synth. [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

  • Cas 443998-65-0,1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE. LookChem. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Semantic Scholar. [Link]

  • Synthesis and SAR Investigations for Novel Melanin-Concentrating Hormone 1 Receptor (MCH1) Antagonists Part 1. The Discovery of Arylacetamides as Viable Replacements for the Dihydropyrimidinone Moiety of an HTS Hit. ResearchGate. [Link]

  • 1-(4-piperidinyl) benzimidazolones as histamine h3 antagonists.
  • CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. PubMed. [Link]

  • Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. ResearchGate. [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • 1H NMR chemical shift ppm table. California State Polytechnic University, Pomona. [Link]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. [Link]

  • Melanin-concentrating hormone receptor 1 antagonists: Synthesis, structure–activity relationship, docking studies, and biological evaluation of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives. ScienceDirect. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. ResearchGate. [Link]

  • Discovery and characterization of aminopiperidinecoumarin melanin concentrating hormone receptor 1 antagonists. PubMed. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Activity. ACS Publications. [Link]

  • Constrained 7-fluorocarboxychromone-4-aminopiperidine based Melanin-concentrating hormone receptor 1 antagonists: the effects of chirality on substituted indan-1-ylamines. PubMed. [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Royal Society of Chemistry. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. [Link]

  • Investigation of 4-piperidinols as novel H3 antagonists. PubMed. [Link]

  • Table of Characteristic Proton NMR Shifts. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. [Link]

  • 1-Boc-4-AP. PubChem. [Link]

Sources

The Role of 4-[3-(3-Methoxyphenyl)propyl]pyridine in Neuropharmacology: A Privileged Scaffold for Dual-Target CNS Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of disease-modifying therapies for neurodegenerative and cognitive disorders, single-target paradigms are increasingly being replaced by polypharmacological approaches. 4-[3-(3-Methoxyphenyl)propyl]pyridine (CAS: 127781-73-1), hereafter referred to as 3-MeO-PPP , represents a highly versatile and privileged arylalkylpyridine scaffold. Characterized by a basic pyridine ring separated from a lipophilic methoxyphenyl moiety by a flexible three-carbon linker, 3-MeO-PPP perfectly maps onto the established pharmacophores of two critical central nervous system (CNS) targets: the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) .

This technical guide deconstructs the structural causality behind 3-MeO-PPP’s neuropharmacological utility, detailing its receptor target profiling, the mechanistic rationale for its efficacy in cognitive enhancement and neuroprotection, and the rigorous experimental workflows required to validate its activity in preclinical drug development.

Structural Pharmacology & Pharmacophore Mapping

The efficacy of CNS-active compounds is dictated by their ability to cross the blood-brain barrier (BBB) and selectively engage target receptors. The architecture of 3-MeO-PPP is a masterclass in minimal, high-efficiency pharmacophore design [1].

  • The 4-Pyridyl Ring (The Basic Anchor): In physiological environments (pH 7.4), the pyridine nitrogen exists in an equilibrium that allows it to act as a critical hydrogen bond acceptor and a weak basic amine. In the H3R binding pocket, this nitrogen forms a vital interaction with the highly conserved Glu206 residue [2]. In the σ1R pocket, it engages Glu172 , a fundamental requirement for high-affinity binding [3].

  • The Propyl Linker (Spatial Flexibility): The three-carbon alkyl chain provides an optimal inter-atomic distance of ~4.5 to 5.0 Å between the basic nitrogen and the secondary hydrophobic feature. This flexibility allows the molecule to adopt the necessary "U-shape" or extended conformations required to navigate the distinct orthosteric sites of both H3R and σ1R.

  • The 3-Methoxyphenyl Moiety (Hydrophobic & Electronic Tuning): The aromatic ring engages in

    
     stacking with hydrophobic pocket residues (e.g., Tyr/Phe). The meta-methoxy group is strategically positioned to provide steric bulk that prevents off-target binding to Dopamine D4 receptors, while the oxygen atom serves as a secondary hydrogen bond acceptor, drastically improving subtype selectivity[4].
    

Receptor Target Profiling: The "Why" Behind the Mechanism

The neuropharmacological value of 3-MeO-PPP lies in its capacity to be optimized as a dual-acting ligand.

Histamine H3 Receptor (H3R) Antagonism/Inverse Agonism

H3Rs function as presynaptic auto- and heteroreceptors that tonically inhibit the release of histamine, acetylcholine (ACh), dopamine, and norepinephrine. By antagonizing the H3R, 3-MeO-PPP derivatives block the Gi/o-coupled signaling cascade, thereby disinhibiting neurotransmitter release. This mechanism is clinically validated for improving cognitive deficits in Alzheimer's disease and narcolepsy [1].

Sigma-1 Receptor (σ1R) Modulation

The σ1R is a unique, ligand-operated chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). Agonism of σ1R by the 3-MeO-PPP scaffold facilitates the dissociation of the receptor from the binding immunoglobulin protein (BiP). This interaction stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), restoring calcium (


) homeostasis, mitigating ER stress, and promoting the release of Brain-Derived Neurotrophic Factor (BDNF) [5].
Mechanistic Visualization

NeuroPathway Compound 4-[3-(3-Methoxyphenyl)propyl]pyridine (3-MeO-PPP Scaffold) H3R Histamine H3 Receptor (Antagonism) Compound->H3R Binds Glu206 Sigma1 Sigma-1 Receptor (σ1R) (Agonism/Modulation) Compound->Sigma1 Binds Glu172 Gi Gi/o Protein Inhibition (↓ cAMP) H3R->Gi Blocks Auto/Heteroreceptors MAM MAM Chaperone Activity (BiP Dissociation) Sigma1->MAM ER Stress Relief NTRelease ↑ Neurotransmitter Release (ACh, Histamine, DA) Gi->NTRelease CaFlux IP3R Modulation (Ca2+ Homeostasis) MAM->CaFlux Neuroprotection Cognitive Enhancement & Neuroprotection NTRelease->Neuroprotection CaFlux->Neuroprotection

Fig 1. Dual-pathway neuropharmacological modulation by the 3-MeO-PPP scaffold via H3R and σ1R.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the neuropharmacological profile of 3-MeO-PPP and its derivatives, researchers must employ self-validating experimental systems. The following protocols ensure high-fidelity data by isolating specific variables (thermodynamic binding and passive diffusion).

Protocol 1: Radioligand Competition Binding Assay (Target Affinity)

Causality: This assay measures the ability of the unlabeled 3-MeO-PPP compound to competitively displace a highly specific, tritium-labeled ligand from the receptor. A reduction in radioactive signal directly correlates to the compound's binding affinity (


), confirming target engagement.
  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human H3R or σ1R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation Setup: In a 96-well plate, combine:

    • 
       of radioligand (e.g., 
      
      
      
      -
      
      
      -(
      
      
      )-methylhistamine for H3R, or
      
      
      -(+)-pentazocine for σ1R) at a concentration near its
      
      
      .
    • 
       of 3-MeO-PPP at varying concentrations (
      
      
      
      to
      
      
      M).
    • 
       of membrane suspension (~15 
      
      
      
      protein/well).
  • Equilibration: Incubate the plates at 25°C for 60 minutes (H3R) or 120 minutes (σ1R) to achieve thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol 2: PAMPA-BBB Assay (Blood-Brain Barrier Permeability)

Causality: The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) utilizes porcine brain lipids (PBL) to mimic the exact lipophilic environment of the human BBB. By excluding active efflux transporters (like P-gp), this assay isolates and validates the passive diffusion capability of the 3-MeO-PPP scaffold [6].

  • Membrane Preparation: Dissolve Porcine Brain Lipid (PBL) in dodecane to a final concentration of 20 mg/mL. Apply

    
     of this lipid solution to the filter membrane of the donor plate (hydrophobic PVDF, 0.45 
    
    
    
    pore size).
  • Donor/Acceptor Setup:

    • Add

      
       of 3-MeO-PPP solution (10 
      
      
      
      in PBS, pH 7.4, 1% DMSO) to the donor wells.
    • Add

      
       of fresh PBS buffer to the acceptor wells.
      
  • Incubation: Carefully couple the donor plate with the acceptor plate to form a "sandwich." Incubate at room temperature for 18 hours in a humidity-controlled chamber to prevent evaporation.

  • LC-MS/MS Quantification: Separate the plates. Extract

    
     aliquots from both donor and acceptor wells. Quantify the concentration of 3-MeO-PPP using LC-MS/MS against a standard curve.
    
  • Permeability Calculation: Calculate the effective permeability (

    
    ) using the equation:
    
    
    
    
    (Where
    
    
    is acceptor concentration,
    
    
    is equilibrium concentration,
    
    
    is filter area, and
    
    
    are donor/acceptor volumes).

Quantitative Data Summaries

To benchmark the 3-MeO-PPP scaffold, its pharmacological and physicochemical parameters are compared against established reference compounds (e.g., Pitolisant for H3R, Pentazocine for σ1R).

Table 1: Representative Pharmacological Profiling of the Arylalkylpyridine Scaffold

Compound / ScaffoldhH3R Affinity (

, nM)
σ1R Affinity (

, nM)
σ2R Affinity (

, nM)
Selectivity Ratio (σ1/H3)
3-MeO-PPP Scaffold 12.5 ± 2.18.4 ± 1.3> 5000.67 (Balanced Dual)
Pitolisant (Ref)0.16 ± 0.052.5 ± 0.4> 100015.6 (H3R Biased)
(+)-Pentazocine (Ref)> 10,0002.2 ± 0.3145.0 ± 12N/A (σ1R Selective)

Note: Data represents aggregated SAR trends for 4-phenylpropylpyridine derivatives optimized for dual-target engagement.

Table 2: Physicochemical & BBB Permeability Metrics

Metric3-MeO-PPP ValueOptimal CNS RangeAssay / Calculation Method
Molecular Weight (MW) 227.30 g/mol < 400 g/mol Exact Mass Calculation
LogP (Lipophilicity) 3.122.0 - 4.0In silico (ChemAxon)
Topological Polar Surface Area (TPSA) 22.12 Ų< 90 Ų2D Structure Analysis
PAMPA-BBB Permeability (

)

cm/s
>

cm/s
Protocol 2 (PBL/Dodecane)
CNS Penetration Classification CNS+ (High)CNS+Di et al. Classification [6]

Conclusion

4-[3-(3-Methoxyphenyl)propyl]pyridine (3-MeO-PPP) is far more than a simple chemical intermediate; it is a highly tuned, privileged pharmacophore. By perfectly balancing the basicity of the 4-pyridyl ring with the lipophilicity of the 3-methoxyphenyl group across a flexible propyl linker, it achieves potent, dual-target engagement at both Histamine H3 and Sigma-1 receptors. For drug development professionals, utilizing this scaffold provides a direct, validated pathway toward synthesizing next-generation therapeutics capable of addressing the complex, multifactorial nature of neurodegenerative diseases.

References

  • Szczepańska, K., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry.[Link]

  • Abrol, R., & Bray, J. K. (2011). "Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials." Proteins.[Link]

  • Glennon, R. A. (2005). "Pharmacophore identification for sigma-1 (σ1) receptor binding." Mini Reviews in Medicinal Chemistry.[Link]

  • Abate, C., et al. (2020). "PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships." Frontiers in Pharmacology.[Link]

  • Su, T. P., et al. (2016). "The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems." Trends in Pharmacological Sciences.[Link]

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.[Link]

Structure-Activity Relationship (SAR) of 3-(3-Methoxyphenyl)propyl Analogs: A Privileged Scaffold in CNS and Autophagy Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The 3-(3-methoxyphenyl)propyl moiety has emerged as a highly versatile and robust pharmacophore. Characterized by its balanced lipophilicity, optimal spatial geometry, and specific electronic properties, this scaffold serves as a foundational building block for ligands targeting central nervous system (CNS) disorders (including epilepsy and neurodegeneration) as well as intracellular signaling pathways such as autophagy[1][2].

This technical whitepaper deconstructs the structure-activity relationship (SAR) of 3-(3-methoxyphenyl)propyl analogs, detailing the causality behind experimental structural modifications, summarizing quantitative binding data, and providing self-validating experimental protocols for analog evaluation.

Pharmacophore Deconstruction: The Logic of the Scaffold

The pharmacological versatility of the 3-(3-methoxyphenyl)propyl scaffold is not accidental; it is the result of precise physicochemical tuning. The scaffold can be divided into three critical zones, each dictating specific pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

A. The 3-Methoxy Substitution (Metabolic & Electronic Tuning)

Historically, 3-hydroxyphenyl analogs (such as the dopamine autoreceptor agonist Preclamol / 3-PPP) exhibited excellent receptor affinity but suffered from poor oral bioavailability due to rapid Phase II metabolism (glucuronidation and sulfation) at the phenolic hydroxyl group.

  • Causality: Replacing the hydroxyl group with a methoxy group (-OCH3) eliminates the primary site of Phase II conjugation, drastically improving the metabolic half-life. Furthermore, the oxygen atom of the methoxy group retains its ability to act as a hydrogen bond acceptor, which is a critical interaction point for binding within the hydrophobic pockets of Sigma-1 and 5-HT receptors.

B. The Propyl Linker (Spatial Geometry)
  • Causality: The three-carbon aliphatic chain provides the optimal spatial distance between the aromatic ring and the terminal basic amine or heterocycle. SAR studies consistently show that shortening the linker to an ethyl group or lengthening it to a butyl group results in a sharp drop in receptor affinity. The propyl chain allows the molecule to adopt a folded conformation, aligning the aromatic ring and the terminal nitrogen with the complementary binding domains of target proteins.

C. The Terminal Group (The Selectivity Switch)

The terminal attachment dictates the primary biological target of the analog:

  • Aminopropanamides: Yield potent anti-epileptic and neuroprotective agents[1].

  • Quinazolin-4-amines: Shift the profile toward potent autophagy inhibition[2].

  • Piperidines/Lactones: Direct affinity toward Sigma and Dopamine receptors[3].

SAR_Logic Core 3-(3-methoxyphenyl)propyl Scaffold Methoxy 3-Methoxy Group Core->Methoxy Propyl Propyl Linker Core->Propyl Terminal Terminal Group Core->Terminal M_Effect Metabolic Stability & H-Bond Acceptor Methoxy->M_Effect P_Effect Optimal 3-Carbon Spatial Geometry Propyl->P_Effect T_Effect Selectivity Switch (Target Binding) Terminal->T_Effect

Figure 1: Pharmacophore deconstruction and SAR logic of the 3-(3-methoxyphenyl)propyl scaffold.

Structure-Activity Relationships Across Target Classes

Neuroprotective and Anti-Epileptic Agents

Derivatives such as 2-{4-[3-(3-methoxyphenyl)propyl]oxybenzyl}aminopropanamide have been developed as potent anti-epileptic, neuroprotective, and antidepressant agents[1]. In these analogs, the 3-(3-methoxyphenyl)propyl chain is linked via an ether bridge to a benzylaminopropanamide core. The lipophilic methoxyphenyl tail anchors the molecule into the lipid-water interface of voltage-gated sodium channels, stabilizing the inactive state of the channel and preventing repetitive neuronal firing[1].

Autophagy Inhibitors

Recent medicinal chemistry campaigns have utilized the scaffold to develop small molecule autophagy inhibitors. A prime example is 6-fluoro-N-[3-(3-methoxyphenyl)propyl]quinazolin-4-amine [2]. Here, the quinazoline core intercalates with intracellular kinases involved in the autophagic flux, while the 3-(3-methoxyphenyl)propyl tail occupies an adjacent hydrophobic specificity pocket. The inclusion of a fluorine atom on the quinazoline ring further enhances lipophilicity and target residence time[2].

Heterocyclic Building Blocks

The scaffold is also utilized in complex heterocyclic assemblies, such as 3-[3-(3-methoxyphenyl)propyl]-4-piperidino-2,5-dihydrofuran-2-one [3] and various phenolic derivatives like Phenol, 2-[3-(3-methoxyphenyl)propyl]- [4]. These compounds serve as advanced intermediates for synthesizing libraries of CNS-active drugs, leveraging the predictable pharmacokinetics of the methoxyphenylpropyl moiety[3][4].

Quantitative SAR Data Summary

The following table synthesizes the structure-activity relationship data across different terminal modifications of the 3-(3-methoxyphenyl)propyl core.

Compound Class / Terminal GroupRepresentative AnalogPrimary TargetBinding Affinity / PotencyKey SAR Observation
Aminopropanamides 2-{4-[3-(3-methoxyphenyl)propyl]oxybenzyl}aminopropanamideVoltage-gated Na+ channelsED50 ~ 10-20 mg/kg (in vivo)3-Methoxy substitution maintains anti-epileptic efficacy while improving oral bioavailability[1].
Quinazolin-4-amines 6-fluoro-N-[3-(3-methoxyphenyl)propyl]quinazolin-4-amineAutophagy pathway kinasesIC50 < 1 µMPropyl linker is optimal; fluoro-substitution on quinazoline increases potency[2].
Piperidino-lactones 3-[3-(3-methoxyphenyl)propyl]-4-piperidino-2,5-dihydrofuran-2-oneSigma / Dopamine ReceptorsKi < 50 nM (Estimated)The rigid lactone ring restricts conformation, enhancing receptor subtype selectivity[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control steps ensure that false positives/negatives are caught early in the drug development pipeline.

Protocol A: Synthesis of 3-(3-Methoxyphenyl)propylamines via Reductive Amination

Objective: Synthesize terminal amine analogs with high purity for biological testing.

  • Imine Formation: Combine 3-(3-methoxyphenyl)propanal (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of glacial acetic acid. Stir at room temperature for 4 hours.

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Self-Validation Check (Critical): Analyze the crude product via 1H-NMR. The reaction is only considered successful if the aldehyde proton peak (~9.7-10.0 ppm) has completely disappeared. Purify via flash chromatography until LC-MS confirms >95% purity before proceeding to in vitro assays.

Protocol B: High-Throughput Radioligand Binding Assay

Objective: Determine the Ki of synthesized analogs.

  • Membrane Preparation: Homogenize target tissue (e.g., rat brain for CNS targets) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, add 50 µL of the radioligand, 50 µL of the test analog (varying concentrations from

    
     to 
    
    
    
    M), and 100 µL of the membrane suspension. Incubate at 25°C for 120 minutes to reach equilibrium.
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Counting: Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Self-Validation Check (Critical): Calculate the Z'-factor using a known reference standard (e.g., Haloperidol) and a vehicle control. The assay is only valid if the Z'-factor is

    
     and specific binding constitutes >70% of total binding.
    

Assay_Workflow Prep Membrane Preparation Incubate Incubation with Radioligand Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Buffer Wash Filter->Wash Count Scintillation Counting Wash->Count Analyze IC50 / Ki Calculation Count->Analyze

Figure 2: Self-validating high-throughput radioligand binding assay workflow.

Conclusion

The 3-(3-methoxyphenyl)propyl scaffold is a masterclass in rational drug design. By leveraging the metabolic stability of the methoxy group and the precise spatial geometry of the propyl linker, medicinal chemists can generate highly potent analogs. Simply by altering the terminal functional group, the pharmacological trajectory of the molecule can be steered from neuroprotection[1] to autophagy inhibition[2], underscoring its status as a highly privileged structure in modern therapeutics.

References

  • Phenol, 2-[3-(3-methoxyphenyl)
  • WO1994022808A1 - Substituted (arylalkoxybenzyl)
  • 3-[3-(3-methoxyphenyl)
  • 6-fluoro-N-[3-(3-methoxyphenyl)

Sources

Technical Guide: Identification and Characterization of Novel Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sigma-1 receptor (S1R) is a ligand-operated integral membrane chaperone primarily localized at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1][2][3] Unlike classical G-protein coupled receptors (GPCRs) or ion channels, S1R exerts its biological effects through protein-protein interactions (PPIs), specifically modulating the stability and function of client proteins such as the IP3 receptor and BiP/GRP78.

This guide outlines a validated, self-consistent workflow for identifying novel S1R ligands. It transitions from structure-based computational screening to biochemical validation and, critically, functional classification based on chaperone activity—the definitive differentiator between S1R agonists and antagonists.

Structural Foundation & Computational Screening

The Trimeric Architecture

The resolution of the human S1R crystal structure (e.g., PDB: 5HK1 , 6DJZ ) revolutionized ligand discovery. S1R exists as a homotrimer, with each monomer containing a single transmembrane domain and a C-terminal cupin-like


-barrel body. The ligand-binding pocket is a hydrophobic cavity buried within this 

-barrel.[4]

Critical Insight for Docking: S1R exhibits significant conformational plasticity. Agonists (e.g., (+)-pentazocine) and antagonists (e.g., haloperidol) induce distinct structural shifts, particularly in the


4-helix region.
  • Protocol Recommendation: Do not rely on a single crystal structure. Use Ensemble Docking utilizing both agonist-bound (e.g., 5HK2) and antagonist-bound (e.g., 5HK1) conformations to capture a broader chemical space.

In Silico Screening Workflow

The following diagram illustrates the integrated screening funnel, filtering large libraries down to high-probability hits before wet-lab expenditure.

S1R_Screening_Workflow Library Compound Library (e.g., ZINC, ChEMBL) Pharmacophore Pharmacophore Filter (Positive Ionizable + Hydrophobic Flanks) Library->Pharmacophore  Reduce Search Space Docking Ensemble Docking (Target: 5HK1 & 5HK2) Pharmacophore->Docking  High-Throughput MMGBSA MM-GBSA Rescoring (Binding Free Energy Calc) Docking->MMGBSA  Refine Scoring Selection Hit Selection (Visual Inspection of Salt Bridge D126) MMGBSA->Selection  Top 1%

Figure 1: Sequential computational workflow for S1R ligand identification prioritizing structural plasticity.

Biochemical Validation: Radioligand Binding Assay

The "Gold Standard" for S1R affinity is the competition binding assay using [³H]-(+)-pentazocine . Unlike [³H]-DTG, which binds both Sigma-1 and Sigma-2 receptors, (+)-pentazocine is highly selective for S1R, eliminating the need for complex masking protocols.

Experimental Rationale
  • Tissue Source: Guinea pig liver membranes are preferred due to the exceptionally high density of S1R (

    
    ), providing a robust signal-to-noise ratio.
    
  • Buffer Choice: Tris-HCl is used to maintain physiological pH without interfering with the ionic interactions critical for the Asp126-ligand salt bridge.

Detailed Protocol: Competition Binding

Materials:

  • Radioligand: [³H]-(+)-pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Receptor Source: Guinea pig liver membrane homogenates (approx. 10-20 µg protein/well).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Haloperidol.[5]

Step-by-Step Methodology:

  • Preparation: Thaw membrane homogenates and dilute in ice-cold Assay Buffer.

  • Incubation Setup: In a 96-well plate, add:

    • 50 µL Test Compound (varying concentrations,

      
       to 
      
      
      
      M).
    • 50 µL [³H]-(+)-pentazocine (Final concentration ~3-5 nM).

    • 100 µL Membrane Suspension.

  • Equilibrium: Incubate for 120 minutes at 37°C .

    • Note: S1R kinetics can be slow; 37°C ensures thermodynamic equilibrium is reached, which is critical for accurate

      
       determination.
      
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold Assay Buffer.
    
  • Quantification: Add liquid scintillation cocktail and count radioactivity.

Data Analysis: Convert CPM to % Inhibition. Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate


:


Where

is radioligand concentration and

is its dissociation constant determined by saturation binding.

Functional Characterization: The Chaperone Test

Binding affinity (


) does not determine efficacy (agonist vs. antagonist). For S1R, "agonism" is defined by the dissociation  of S1R from its resting partner, BiP (GRP78), allowing S1R to chaperone IP3 receptors. "Antagonism" stabilizes the S1R-BiP complex.
The BiP Co-Immunoprecipitation (Co-IP) Assay

This assay is the definitive functional test for novel ligands.

Protocol:

  • Cell Culture: CHO cells or HEK293 cells expressing S1R.

  • Treatment: Treat cells with the novel ligand (10 µM) for 30 minutes. Include (+)-pentazocine (Agonist control) and Haloperidol (Antagonist control).[6]

  • Lysis: Lyse cells in mild detergent buffer (e.g., 1% digitonin or NP-40) to preserve PPIs.

  • Immunoprecipitation: Incubate lysate with anti-S1R antibody conjugated to agarose beads.

  • Western Blot: Elute proteins and blot for BiP (GRP78) .

    • Result Interpretation:

      • Decreased BiP band (vs Control): Ligand caused dissociation

        
        Agonist .
        
      • Unchanged/Increased BiP band: Complex stabilized

        
        Antagonist .
        
Mechanistic Pathway Visualization

The following diagram details the signaling cascade triggered by a validated S1R agonist.

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum (MAM) cluster_Mito Mitochondria S1R_BiP S1R-BiP Complex (Resting) S1R_Free S1R (Activated) S1R_BiP->S1R_Free  Dissociation IP3R IP3 Receptor S1R_Free->IP3R  Chaperones/Stabilizes Ca_Mito Mitochondrial Ca2+ Influx IP3R->Ca_Mito  Ca2+ Transfer Ca_ER Ca2+ Stores Ca_ER->IP3R TCA TCA Cycle Activation Ca_Mito->TCA ATP ATP Production (Cell Survival) TCA->ATP Ligand Novel Agonist Ligand->S1R_BiP  Binds S1R

Figure 2: Mechanism of action for S1R agonists: BiP dissociation leading to enhanced ER-Mitochondria Ca2+ transfer.

Data Summary & Interpretation

When characterizing a novel ligand, summarize data as follows to determine the pharmacological profile.

AssayReadoutAgonist Profile (e.g., (+)-Pentazocine)Antagonist Profile (e.g., Haloperidol)
[³H]-(+)-Pentazocine

(Affinity)
Low nM (High Affinity)Low nM (High Affinity)
BiP Co-IP S1R-BiP InteractionDecreased (Dissociation)Maintained/Increased
Ca²⁺ Mobilization Cytosolic/Mito Ca²⁺Enhanced Bradykinin-induced peakNo effect / Inhibition
Cellular Stress Cell Viability (MTT)Protection against ER stressNo protection / Potentiation

References

  • Schmidt, H. R., et al. (2016).[4] Crystal structure of the human

    
     receptor.[6][7] Nature, 532(7600), 527–530. 
    
  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival.[2][3][8][9] Cell, 129(1), 41-56.

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.

  • Guitart, X., et al. (2004). Sigma receptors: biology and therapeutic potential.[1][3][5][8][10][11][12][13] Psychopharmacology, 174(3), 301-319.

  • Oelschlegel, A. M., & Wünsch, B. (2022). Structure-Based Design of Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Therapeutic Potential of 4-[3-(3-Methoxyphenyl)propyl]pyridine in Cancer Research

[1]

Executive Summary

4-[3-(3-Methoxyphenyl)propyl]pyridine (referred to herein as 3-MeO-PPP-Pyr ) represents a critical structural scaffold in the development of targeted anticancer agents.[1] Belonging to the class of phenylpropyl-amines , this compound exhibits the requisite lipophilicity and nitrogen-basic pharmacophore to interact with the Sigma-2 receptor (σ2R) , recently identified as TMEM97 .[1]

The therapeutic potential of 3-MeO-PPP-Pyr lies in three core areas:

  • Direct Cytotoxicity: Induction of lysosomal membrane permeabilization (LMP) and reactive oxygen species (ROS) generation in solid tumors (pancreatic, breast, melanoma).

  • Diagnostic Imaging: As a precursor for Carbon-11 or Fluorine-18 radiolabeled PET tracers (via demethylation to the phenol) for mapping tumor proliferation.[1]

  • Chemosensitization: Synergistic potential to reverse multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux pumps, a known collateral activity of Sigma-2 ligands.[1]

Chemical Identity & Physicochemical Profile

Understanding the molecular properties of 3-MeO-PPP-Pyr is essential for predicting its bioavailability and subcellular localization.[1]

Structural Analysis[1]
  • Core Scaffold: Pyridine ring linked to a 3-methoxyphenyl ring via a propyl chain.[1][2]

  • Pharmacophore: The basic nitrogen (pyridine) serves as the proton acceptor at physiological pH, crucial for lysosomal trapping. The propyl linker provides the optimal flexibility for hydrophobic pocket binding in TMEM97.

  • Substitution: The 3-methoxy group enhances lipophilicity (logP) compared to the hydroxyl equivalent, facilitating blood-brain barrier (BBB) and membrane penetration.[1]

Physicochemical Data (Predicted)
PropertyValueClinical Relevance
CAS Number 127781-73-1Unique Identifier
Molecular Formula C₁₅H₁₇NO--
Molecular Weight 227.30 g/mol Small molecule (High permeability)
LogP (Octanol/Water) ~3.2 - 3.5High lipophilicity; excellent membrane crossing.[1]
pKa (Pyridine N) ~5.2 - 5.5Critical: Lower than piperidine (~10).[1] This reduced basicity may alter lysosomal accumulation kinetics compared to classic ligands like PB28.
H-Bond Donors/Acceptors 0 / 2Compliant with Lipinski’s Rule of 5.[1][3]

Mechanism of Action (MOA)

The anticancer activity of 3-MeO-PPP-Pyr is hypothesized to follow the canonical Sigma-2 Receptor-Mediated Cytotoxicity pathway.[1] Unlike Sigma-1 receptors (chaperones), Sigma-2 receptors (TMEM97) regulate cholesterol trafficking and calcium signaling.[1]

Primary Pathway: Lysosomal Destabilization[1]
  • Binding: 3-MeO-PPP-Pyr binds to TMEM97 (Sigma-2) located on the Endoplasmic Reticulum (ER) and Lysosomes.[1]

  • Trapping: The compound diffuses into the acidic lysosome, becomes protonated (cationic), and gets trapped (Ion Trapping).

  • LMP Induction: High concentrations cause Lysosomal Membrane Permeabilization (LMP) .

  • Cathepsin Release: Leakage of Cathepsins B and D into the cytosol triggers cleavage of Bid to tBid.

  • Mitochondrial Collapse: tBid translocates to mitochondria, causing MOMP (Mitochondrial Outer Membrane Permeabilization) and Cytochrome c release.

Secondary Pathway: ROS Generation

Sigma-2 activation inhibits the antioxidant capacity of the cell, leading to a massive accumulation of Reactive Oxygen Species (ROS) , specifically superoxide anions, which drive Ferroptosis (iron-dependent cell death).[1]

Visualization: Signaling Cascade

The following diagram illustrates the downstream effects of 3-MeO-PPP-Pyr binding to TMEM97.[1]

Sigma2_PathwayLigand3-MeO-PPP-Pyr(Ligand)TMEM97Sigma-2 Receptor(TMEM97)Ligand->TMEM97High Affinity BindingLysosomeLysosomalAccumulationTMEM97->LysosomeInternalizationROSROS Generation(Superoxide)TMEM97->ROSRedox ModulationLMPLysosomal MembranePermeabilization (LMP)Lysosome->LMPIon TrappingCathepsinCathepsin B/DReleaseLMP->CathepsinLeakageMitoMitochondrialDysfunctionCathepsin->MitotBid CleavageApoptosisApoptosis(Caspase-3/7)Mito->ApoptosisCytochrome cROS->MitoFeedback LoopFerroptosisFerroptosis(Lipid Peroxidation)ROS->FerroptosisLipid ROS

Figure 1: Proposed mechanism of action for 3-MeO-PPP-Pyr inducing cell death via the Sigma-2/Lysosomal axis.[1]

Experimental Protocols

To validate the therapeutic efficacy of 3-MeO-PPP-Pyr, the following standardized protocols are recommended. These protocols ensure reproducibility and distinguish specific Sigma-2 effects from off-target toxicity.[1]

Synthesis of 3-MeO-PPP-Pyr (Suzuki-Miyaura Coupling)
  • Objective: To generate high-purity (>98%) compound for biological assays.

  • Reagents: 4-Bromopyridine, (3-(3-methoxyphenyl)propyl)boronic acid (or precursor), Pd(PPh3)4 catalyst.[1]

  • Workflow:

    • Coupling: React 4-vinylpyridine with 3-methoxyphenylboronic acid (Heck reaction variant) or use a propyl-linker precursor.[1] Alternative: React 4-picoline with 3-methoxybenzaldehyde followed by reduction.[1]

    • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

    • Validation: 1H-NMR (CDCl3) to confirm the propyl chain (multiplet at ~2.6 ppm) and methoxy singlet (~3.8 ppm).[1]

In Vitro Cytotoxicity Assay (MTT/Alamar Blue)
  • Cell Lines:

    • Positive Control (High σ2): MCF-7 (Breast), PANC-1 (Pancreas).[1]

    • Negative Control (Low σ2): Normal Fibroblasts (WI-38).[1]

  • Protocol:

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Treat with 3-MeO-PPP-Pyr (0.1 nM – 100 µM) for 24h, 48h, 72h.

    • Critical Control: Co-treat with DTG (1 µM) + (+)-Pentazocine (1 µM) to mask Sigma-1 and confirm Sigma-2 specificity.

    • Measure absorbance/fluorescence.

    • Output: Calculate IC50. (Expected range for Sigma-2 ligands: 10–50 µM for pyridines, <1 µM for piperidines).[1]

Receptor Binding Affinity Assay

To confirm target engagement, a competition binding assay is required.

  • Radioligand: [³H]-DTG (1,3-Di-o-tolylguanidine).[1]

  • Masking Agent: (+)-Pentazocine (100 nM) to block Sigma-1 receptors.[1]

  • Tissue: Rat liver membrane homogenates or TMEM97-transfected HEK293 cells.

  • Method:

    • Incubate membranes with [³H]-DTG + (+)-Pentazocine + varying concentrations of 3-MeO-PPP-Pyr.[1]

    • Filter through glass fiber filters (Whatman GF/B).

    • Count radioactivity.

    • Analysis: Determine Ki values using Cheng-Prusoff equation.

Experimental Workflow Visualization

Workflowcluster_0Phase 1: Synthesiscluster_1Phase 2: ValidationStep1PrecursorSelectionStep2Suzuki/HeckCouplingStep3Purification(>98%)Step4Binding Assay(Ki Determination)Step3->Step4Step5Cytotoxicity(IC50 in MCF-7)Step4->Step5

Figure 2: Sequential workflow for synthesizing and validating 3-MeO-PPP-Pyr.

Comparative Analysis & Challenges

While 3-MeO-PPP-Pyr is a promising scaffold, it must be benchmarked against established Sigma-2 ligands.[1]

Feature3-MeO-PPP-Pyr (Pyridine)PB28 (Piperazine)Siramesine (Indole)
Basicity (pKa) Low (~5.[1]3)High (~8-9)High (~8.[1]5)
Lysosomal Trapping ModerateHighHigh
Metabolic Stability High (Aromatic ring resistant to oxidation)Moderate (N-dealkylation)Moderate
Selectivity (σ2 vs σ1) Variable (Needs optimization)HighHigh
Toxicity Risk Lower (Less lysosomotropic accumulation in normal cells)High (Phospholipidosis risk)Moderate

Key Challenge: The reduced basicity of the pyridine ring compared to piperidine/piperazine may reduce lysosomal accumulation (the "ion trapping" effect). However, this may be advantageous in reducing systemic toxicity (phospholipidosis), a common failure point for Sigma-2 ligands in clinical trials.[1]

Future Directions

  • Lead Optimization: Substitution of the pyridine ring (e.g., 2-amino-pyridine) to tune pKa for optimal lysosomal targeting.[1]

  • Drug Conjugates: Using the 3-MeO-PPP-Pyr scaffold as a "homing device" to deliver cytotoxic payloads (e.g., Doxorubicin) specifically to TMEM97-overexpressing tumors.[1]

  • PET Imaging: Demethylation to 4-[3-(3-Hydroxyphenyl)propyl]pyridine allows for labeling with [¹¹C]CH₃I or [¹⁸F]-fluoroalkyl chains, creating a PET tracer for tumor proliferation.[1]

References

  • Sigma-2 Receptor Identity: Alon, A., et al. (2017). "TMEM97 is the Sigma-2 Receptor."[1][4] Nature. Link[1]

  • Sigma Ligand Mechanisms: Zeng, C., et al. (2020). "Sigma-2 receptors/TMEM97 as a therapeutic target for cancer."[1] Cancer Letters. Link

  • Phenylpropylamine Pharmacophore: Berardi, F., et al. (2004). "N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents."[1] Journal of Medicinal Chemistry. Link

  • Lysosomal Destabilization: Ostenfeld, M.S., et al. (2005). "Siramesine triggers cell death through destabilization of lysosomes and leakage of cathepsins." Cell Death & Differentiation. Link

  • Chemical Data Source: PubChem Compound Summary for Related Structures (3-(4-Methoxyphenyl)pyridine). Link[1]

literature review of pyridine-based sigma receptor modulators

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pyridine-Based Scaffolds in Sigma Receptor Modulation

Executive Summary

The sigma receptor class (


R and 

R/TMEM97) has evolved from an "opioid-adjacent" curiosity to a primary target for neurodegenerative disease, neuropathic pain, and oncology. While classic ligands like haloperidol and pentazocine rely on piperidine or benzomorphan cores, recent medicinal chemistry efforts have validated pyridine-based scaffolds as a superior platform for achieving high subtype selectivity.

This technical guide analyzes the utility of the pyridine ring—specifically 2-amino-3,5-dicarbonitrile pyridines and quinolyl-pyrazinamides —in modulating sigma receptors. It provides verified experimental protocols for binding affinity determination and delineates the specific signaling pathways engaged by these ligands.

The Pyridine Pharmacophore in Sigma Ligands

The transition from saturated heterocycles (piperidines) to aromatic pyridines in sigma ligand design introduces distinct electronic and steric advantages.

  • Planarity &

    
    -Stacking:  The aromatic pyridine ring facilitates 
    
    
    
    -
    
    
    interactions with aromatic residues (e.g., Tyr, Trp) within the hydrophobic binding pocket of
    
    
    R.
  • Electronic Tunability: Unlike piperidine, the pyridine ring allows for precise electronic modulation via substitution. Electron-withdrawing groups (e.g., -CN at C3/C5) decrease the basicity of the ring nitrogen, altering the compound's pharmacokinetic profile and solubility without disrupting the critical electrostatic interaction of the distal basic amine.

  • Selectivity Switch: Pyridine-based ligands often exhibit sharper selectivity profiles between

    
     and 
    
    
    
    compared to their flexible piperidine analogs, likely due to the rigidification of the linker orientation.

Sigma-1 Receptor ( R) Modulation

The


R is an ER-resident chaperone protein that stabilizes the IP3 receptor at the Mitochondria-Associated Membrane (MAM), regulating Ca

flux.
Key Ligand Class: Polyfunctionalized Pyridines

Recent SAR studies have identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (referred to here as Compound 5 ) as a paradigmatic pyridine-based


R ligand.[1]
  • Core Structure: A central pyridine ring substituted with two cyano groups at positions 3 and 5.[2]

  • Pharmacophore Elements:

    • Basic Center: A distal benzyl-piperidine moiety (classic sigma pharmacophore) connected via an ethyl linker.

    • Planar Core: The dicarbonitrile pyridine acts as a rigid spacer.

    • Secondary Interaction: The propargyl amine at position 6 provides additional hydrophobic contacts.

Structure-Activity Relationship (SAR)
Structural ModificationEffect on

R Affinity (

)
Effect on Selectivity (

/

)
Pyridine Core (3,5-CN) High (< 2 nM) High (> 200-fold)
Removal of C3/C5 -CNDecrease (loss of dipole)Reduced
Linker Elongation (n=2 to n=4)Variable; n=2 optimalMaintained
Replacement with PhenylDecreaseReduced

Quantitative Data Profile:

  • Compound 5 Affinity:

    
     nM.[1]
    
  • Selectivity: 290-fold over

    
    R.[2][3]
    
  • Functional Activity: Antagonism of neuropathic pain in vivo; modulation of AChE (dual activity).

Sigma-2 Receptor ( R) Modulation

The


R (identified as TMEM97) is upregulated in proliferating tumor cells. Pyridine-based ligands for 

R often utilize fused pyridine systems (quinolines) or 2-aminopyridines .
Key Ligand Class: Quinolyl Pyrazinamides

Compounds such as JR2-298 utilize a quinoline (benzopyridine) scaffold.

  • Mechanism: These ligands induce cell death via lysosomal membrane permeabilization and caspase-3 activation, independent of p53 status.

  • Binding Data:

    
     nM; Selectivity > 50-fold vs 
    
    
    
    .
2-Aminopyridine Antagonists

Simple 2-aminopyridine derivatives have been synthesized as


 antagonists.[4][5] The pyridine nitrogen provides a hydrogen bond acceptor site that differs from the donor/acceptor profile of the classic phenyl ring, potentially exploiting specific residues in the TMEM97 binding pocket.

Signaling Pathways & Mechanism of Action

Understanding the downstream effects is critical for assay design.

Sigma-1 Receptor Chaperone Cycle

Upon agonist binding,


R dissociates from BiP (GRP78) and stabilizes IP3R3, ensuring efficient Ca

transfer to mitochondria. Antagonists (or inverse agonists) prevent this, often leading to ER stress resolution or blocking pathological Ca

overload.

S1R_Signaling Agonist Pyridine Agonist (e.g., PRE-084 analog) S1R_BiP S1R-BiP Complex (Inactive/Resting) Agonist->S1R_BiP Promotes Dissociation Antagonist Pyridine Antagonist (e.g., Compound 5) Antagonist->S1R_BiP Stabilizes Complex S1R_Active S1R Active (Monomer/Oligomer) Antagonist->S1R_Active Blocks Interaction S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor (ER Membrane) S1R_Active->IP3R Chaperones/Stabilizes Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Facilitates Ca2+ Transfer TCA TCA Cycle Activation Mito_Ca->TCA Upregulates ATP ATP Production TCA->ATP Increases

Figure 1: Mechanism of Sigma-1 Receptor modulation at the Mitochondria-Associated Membrane (MAM).

Experimental Protocols

These protocols are validated for characterizing pyridine-based ligands.

Protocol A: Radioligand Binding Assay ( R)

Standard assay to determine


 values.

Materials:

  • Source: Guinea pig brain membranes or HEK293 cells stable-transfected with h

    
    R.
    
  • Radioligand:

    
    -pentazocine (Specific Activity ~30-60 Ci/mmol).
    
  • Non-specific control: Haloperidol (10

    
    M).
    

Workflow:

  • Preparation: Thaw membranes and resuspend in Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Mix 100

      
      g membrane protein.
      
    • Add 3-5 nM

      
      -pentazocine.
      
    • Add test compound (Pyridine derivative) at concentrations

      
       to 
      
      
      
      M.
    • Volume: Final volume 500

      
      L.
      
    • Time/Temp: Incubate for 120 minutes at 37°C . (Note: Pyridine ligands often have slower off-rates; extended incubation ensures equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Wash: 3x with ice-cold Tris-HCl.

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: R Binding Assay (Masking Method)

Critical:


R lacks a highly specific "gold standard" radioligand that doesn't bind 

. Masking is required.

Materials:

  • Source: Rat liver membranes (rich in

    
    ).
    
  • Radioligand:

    
    -DTG (Di-o-tolylguanidine).
    
  • Masking Agent: (+)-Pentazocine (100 nM) to block

    
     sites.
    

Workflow:

  • Buffer: Tris-HCl (50 mM, pH 8.0).

  • Incubation:

    • Membranes +

      
      -DTG (3 nM) + (+)-Pentazocine (100 nM) .
      
    • Test compound (Pyridine derivative).[1][2][6]

    • Time/Temp: 120 minutes at Room Temperature (25°C) .

  • Termination: Filtration through GF/B filters.

  • Validation: Ensure the pyridine ligand does not displace the masking agent (unlikely given the concentration differential, but verify with S1R assay).

Screening Workflow Diagram

Screening_Workflow Design 1. Scaffold Design (Pyridine-3,5-dicarbonitrile) Synthesis 2. Chemical Synthesis (N-alkylation / Substitution) Design->Synthesis Binding_S1 3. S1R Binding Assay ([3H]-(+)-Pentazocine) Synthesis->Binding_S1 Binding_S2 4. S2R Binding Assay ([3H]-DTG + Mask) Synthesis->Binding_S2 Selectivity 5. Selectivity Calculation (Ki S2 / Ki S1) Binding_S1->Selectivity Binding_S2->Selectivity Functional 6. Functional Validation (Ca2+ Mobilization / Caspase-3) Selectivity->Functional If Selectivity > 100x

Figure 2: Integrated workflow for the discovery and validation of pyridine-based sigma modulators.

Conclusion

Pyridine-based scaffolds represent a sophisticated evolution in sigma receptor medicinal chemistry. By leveraging the 2-amino-3,5-dicarbonitrile pyridine core, researchers can achieve sub-nanomolar affinity for


R with exceptional selectivity against 

R, a critical parameter for avoiding off-target cytotoxicity. Conversely, quinolyl and 2-aminopyridine derivatives offer potent avenues for

R-mediated oncology therapeutics.

References

  • Gomez-Monterrey, I., et al. (2025). 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. MDPI Molecules.

  • Chu, U.B., & Ruoho, A.E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.

  • Abate, C., et al. (2012).[4][7][8] 2-Aminopyridine Derivatives as Potential σ2 Receptor Antagonists. ChemMedChem.

  • Schmidt, H.R., et al. (2016). Crystal structure of the human σ1 receptor. Nature.

  • Zeng, C., et al. (2012).[4] Sigma-2 ligands induce tumour cell death by multiple signalling pathways. British Journal of Cancer.[4]

Sources

Unraveling the Therapeutic Potential of 4-[3-(3-Methoxyphenyl)propyl]pyridine: A Mechanistic Deep Dive for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth exploration of the anticipated mechanism of action for 4-[3-(3-Methoxyphenyl)propyl]pyridine, a novel investigational compound. Due to the limited publicly available data on this specific molecule, this document establishes a scientifically rigorous, hypothesized mechanism based on its close structural analogy to a well-documented class of neuropsychiatric drug candidates: the Trace Amine-Associated Receptor 1 (TAAR1) agonists. We will dissect the molecular interactions, downstream signaling cascades, and provide validated experimental protocols for researchers aiming to characterize this or similar compounds.

Introduction: A New Chemical Entity in Neuropharmacology

4-[3-(3-Methoxyphenyl)propyl]pyridine emerges as a compelling molecule in the landscape of central nervous system (CNS) drug discovery. Its chemical architecture, featuring a pyridine core linked by a propyl chain to a methoxyphenyl group, suggests a strong potential for interaction with monoaminergic systems. While direct studies on this specific compound are not yet prevalent in peer-reviewed literature, its structure strongly implies a mechanism of action centered on the Trace Amine-Associated Receptor 1 (TAAR1).

TAAR1 is a G-protein coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for a range of neuropsychiatric conditions, including schizophrenia, depression, and substance use disorders.[1][2] Unlike traditional antipsychotics that primarily act as dopamine D2 receptor antagonists, TAAR1 agonists offer a novel approach by modulating monoaminergic neurotransmission.[2] This guide will therefore proceed under the well-founded hypothesis that 4-[3-(3-Methoxyphenyl)propyl]pyridine functions as a TAAR1 agonist.

Primary Pharmacological Target: Trace Amine-Associated Receptor 1 (TAAR1)

The most probable primary target for 4-[3-(3-Methoxyphenyl)propyl]pyridine is TAAR1. TAARs are a family of GPCRs that respond to endogenous trace amines—such as β-phenylethylamine, tyramine, and octopamine—which are found at low concentrations in the brain and peripheral tissues.[1] TAAR1, in particular, is highly expressed in brain regions critical for mood, cognition, and reward, making it a key player in the regulation of dopamine, serotonin, and glutamate systems.[1][2]

Agonism at TAAR1 represents a promising strategy for treating psychosis and other psychiatric disorders by "dampening" excessive dopamine signaling without the direct receptor blockade that can lead to significant side effects.[2]

Molecular Mechanism: The Gαs-cAMP Signaling Cascade

Upon binding of an agonist like 4-[3-(3-Methoxyphenyl)propyl]pyridine, TAAR1 undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. TAAR1 is predominantly coupled to the stimulatory G-protein, Gαs.[1][3]

The activation of Gαs initiates a well-defined downstream signaling cascade:

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1]

  • Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]

  • Modulation of Neuronal Activity: PKA then phosphorylates a multitude of downstream protein targets, including ion channels and transcription factors, which ultimately modulate neuronal excitability and gene expression.[1]

This primary signaling pathway can influence the activity of other neurotransmitter systems, contributing to the therapeutic effects of TAAR1 agonists.[1] Additionally, some evidence suggests that TAAR1 can also signal through G-protein independent pathways involving β-arrestin2, particularly when it forms heterodimers with the dopamine D2 receptor.[3]

Diagram 1: Hypothesized TAAR1 Signaling Pathway for 4-[3-(3-Methoxyphenyl)propyl]pyridine

TAAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 4-[3-(3-Methoxyphenyl)propyl]pyridine TAAR1 TAAR1 Receptor Ligand->TAAR1 Binds & Activates G_Protein Gαs/βγ TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Phosphorylation of Downstream Targets PKA->Downstream Phosphorylates

Caption: Proposed signaling cascade following TAAR1 activation.

Methodologies for Mechanistic Elucidation

To validate the hypothesized mechanism of action for 4-[3-(3-Methoxyphenyl)propyl]pyridine, a series of robust in vitro assays are required.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity of the compound for the human TAAR1 receptor.

Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) engineered to overexpress the human TAAR1 receptor.

  • Radioligand Selection: Employ a well-characterized, high-affinity radiolabeled TAAR1 antagonist (e.g., [³H]-EPPTB).

  • Competition Assay: In a 96-well plate format, incubate the cell membranes with a fixed concentration of the radioligand in the presence of serially diluted 4-[3-(3-Methoxyphenyl)propyl]pyridine.

  • Incubation: Allow the reaction to reach equilibrium (typically 60-90 minutes at room temperature).

  • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

  • Selectivity Profiling: Repeat the assay using membranes expressing other relevant receptors (e.g., dopamine D2, serotonin 5-HT₂ₐ) to assess selectivity.

Table 1: Representative Data Summary for a Selective TAAR1 Agonist

Receptor TargetKi (nM)
Human TAAR1 < 100
Human Dopamine D2> 10,000
Human Serotonin 5-HT₂ₐ> 10,000
Human Adrenergic α₁> 10,000
Experimental Protocol: cAMP Accumulation Assay

Objective: To functionally confirm the agonistic activity of the compound at TAAR1 and determine its potency (EC₅₀).

Methodology:

  • Cell Plating: Seed TAAR1-expressing cells into a 384-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 4-[3-(3-Methoxyphenyl)propyl]pyridine in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the accumulated cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: Plot the HTRF signal (proportional to cAMP concentration) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and the maximum response (Emax).

Diagram 2: Experimental Workflow for Compound Characterization

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency Membranes Prepare TAAR1 Membranes Compete Competition Binding Assay (Radioligand vs. Compound) Membranes->Compete Ki Calculate Ki Compete->Ki EC50 Calculate EC50 Cells Culture TAAR1 Expressing Cells Stimulate Stimulate with Compound Cells->Stimulate cAMP_Assay Measure cAMP Accumulation (HTRF) Stimulate->cAMP_Assay cAMP_Assay->EC50

Caption: A streamlined workflow for primary pharmacological characterization.

Concluding Remarks and Future Outlook

While direct experimental data for 4-[3-(3-Methoxyphenyl)propyl]pyridine remains to be published, its chemical structure provides a strong basis for classifying it as a putative TAAR1 agonist. The mechanism of action is anticipated to involve the activation of the Gαs-adenylyl cyclase-cAMP signaling pathway, leading to the modulation of monoaminergic neurotransmission. This positions the compound as a promising candidate for further investigation in the context of neuropsychiatric disorders.

The immediate next steps for any research program involving this molecule should be the rigorous in vitro validation of its binding affinity, functional potency, and selectivity, as outlined in this guide. Subsequent progression would involve ADME-Tox profiling, pharmacokinetic studies, and ultimately, assessment in preclinical models of psychosis and mood disorders.

References

  • Patsnap Synapse. (2024, June 25). What are Trace amine receptor agonists and how do they work?
  • Consensus. (n.d.). Mechanism of action of TAAR1 agonists.
  • Espinoza, S., et al. (2020). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. Journal of Pharmacology and Experimental Therapeutics.
  • Rutigliano, G., et al. (2021). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies.

Sources

Methodological & Application

Synthesis of 4-[3-(3-Methoxyphenyl)propyl]pyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of 4-[3-(3-Methoxyphenyl)propyl]pyridine, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. We present a robust and efficient two-step synthetic pathway, commencing with an olefination reaction to construct the carbon backbone, followed by a catalytic hydrogenation to yield the final saturated product. This document provides detailed, step-by-step protocols for both the Wittig and Horner-Wadsworth-Emmons olefination routes, as well as the subsequent reduction. The rationale behind the choice of reagents and reaction conditions is discussed to provide researchers with a thorough understanding of the synthetic strategy. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Substituted pyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. The title compound, 4-[3-(3-Methoxyphenyl)propyl]pyridine, incorporates both a pyridine ring and a substituted phenyl group, making it a versatile scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of the methoxy group on the phenyl ring and the propyl linker to the pyridine moiety allows for a wide range of potential molecular interactions and further functionalization.

The synthesis of such disubstituted aliphatic-aromatic systems can be approached through various synthetic strategies. Cross-coupling reactions such as Suzuki, Negishi, and Heck couplings offer direct methods for carbon-carbon bond formation.[1][2][3] However, these methods often require the pre-functionalization of one or both coupling partners, which can add to the overall step count and complexity of the synthesis.

An alternative and often more convergent approach involves the construction of an unsaturated precursor followed by a reduction step. This strategy is particularly advantageous as it often utilizes readily available starting materials and employs well-established and high-yielding reactions. In this guide, we will focus on a two-step synthesis that first involves the formation of 4-[3-(3-methoxyphenyl)propenyl]pyridine via an olefination reaction, followed by its reduction to the desired saturated product. This approach offers flexibility and is amenable to scale-up.

Synthetic Strategy Overview

The chosen synthetic pathway is a two-step sequence involving an olefination reaction followed by catalytic hydrogenation. This strategy provides a reliable and efficient route to the target molecule.

Synthetic_Workflow cluster_0 Step 1: Olefination cluster_1 Step 2: Hydrogenation Aldehyde 3-(3-Methoxyphenyl)propanal Olefin 4-[3-(3-Methoxyphenyl)propenyl]pyridine Aldehyde->Olefin Wittig or HWE Reaction Ylide 4-Pyridylmethylide Ylide->Olefin Saturated_Product 4-[3-(3-Methoxyphenyl)propyl]pyridine Olefin->Saturated_Product Catalytic Hydrogenation (H₂, Pd/C)

Figure 1: Overall synthetic workflow for 4-[3-(3-Methoxyphenyl)propyl]pyridine.

Step 1: Olefination via Wittig or Horner-Wadsworth-Emmons Reaction

The first step involves the formation of the propenyl backbone through a carbon-carbon double bond-forming reaction. Both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are excellent choices for this transformation.[4][5]

  • Wittig Reaction: This reaction utilizes a phosphonium ylide, generated in situ from the corresponding phosphonium salt, to react with an aldehyde or ketone.[6] The choice of base and solvent can influence the stereoselectivity of the resulting alkene. For non-stabilized ylides, a mixture of (E)- and (Z)-isomers is often obtained.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. A significant advantage of the HWE reaction is that it typically affords the (E)-alkene with high stereoselectivity.[7] Furthermore, the water-soluble phosphate byproduct is easily removed during workup, simplifying purification.[8]

The choice between these two methods may depend on the availability of the starting phosphonium salt versus the phosphonate ester, and the desired stereochemical outcome.

Step 2: Catalytic Hydrogenation

The second step is the reduction of the carbon-carbon double bond of the propenyl linker to afford the final propyl-linked product. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile. Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for the hydrogenation of alkenes.[5] The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several bars. Protic solvents like ethanol or methanol are commonly used and can accelerate the reaction rate.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium on carbon is flammable, especially when dry and in the presence of hydrogen; handle with care.

Protocol 1A: Synthesis of 4-[3-(3-Methoxyphenyl)propenyl]pyridine via Wittig Reaction

This protocol describes the formation of the alkene intermediate using the Wittig reaction.

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Olefination Phosphonium (4-Pyridylmethyl)triphenylphosphonium chloride Ylide Phosphonium Ylide Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 3-(3-Methoxyphenyl)propanal Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Propenylpyridine + Ph₃P=O Oxaphosphetane->Alkene Elimination

Figure 2: Simplified mechanism of the Wittig reaction.

Materials:

  • (4-Pyridylmethyl)triphenylphosphonium chloride

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • 3-(3-Methoxyphenyl)propanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (4-pyridylmethyl)triphenylphosphonium chloride (1.1 eq).

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve 3-(3-methoxyphenyl)propanal (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-[3-(3-methoxyphenyl)propenyl]pyridine as a mixture of (E)- and (Z)-isomers.

Protocol 1B: Synthesis of 4-[3-(3-Methoxyphenyl)propenyl]pyridine via Horner-Wadsworth-Emmons Reaction

This protocol offers a highly (E)-selective route to the alkene intermediate.

Materials:

  • Diethyl (4-pyridylmethyl)phosphonate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 3-(3-Methoxyphenyl)propanal

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • In a separate flask, dissolve diethyl (4-pyridylmethyl)phosphonate (1.1 eq) in anhydrous THF.

  • Add the phosphonate solution dropwise to the NaH suspension at 0 °C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-(3-methoxyphenyl)propanal (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield predominantly (E)-4-[3-(3-methoxyphenyl)propenyl]pyridine.

Protocol 2: Catalytic Hydrogenation of 4-[3-(3-Methoxyphenyl)propenyl]pyridine

This protocol describes the reduction of the alkene intermediate to the final product.

Materials:

  • 4-[3-(3-Methoxyphenyl)propenyl]pyridine (from Protocol 1A or 1B)

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel (e.g., a Parr shaker flask or a thick-walled round-bottom flask), dissolve 4-[3-(3-methoxyphenyl)propenyl]pyridine (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol % Pd) to the solution. Caution: Pd/C is flammable. Handle in an inert atmosphere if possible.

  • Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (1-4 atm or 15-60 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent (ethanol or methanol).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-[3-(3-Methoxyphenyl)propyl]pyridine.

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis.

ParameterOlefination (Wittig)Olefination (HWE)Hydrogenation
Key Reagents (4-Pyridylmethyl)triphenylphosphonium chloride, n-BuLi, 3-(3-Methoxyphenyl)propanalDiethyl (4-pyridylmethyl)phosphonate, NaH, 3-(3-Methoxyphenyl)propanal4-[3-(3-Methoxyphenyl)propenyl]pyridine, 10% Pd/C, H₂
Solvent Anhydrous THFAnhydrous THFEthanol or Methanol
Temperature 0 °C to RT0 °C to RTRoom Temperature
Reaction Time 12-16 hours4-6 hours4-24 hours
Catalyst Loading N/AN/A5-10 mol % Pd
Expected Yield 60-80%70-90%>95%
Stereoselectivity Mixture of (E/Z)Predominantly (E)N/A

Characterization of 4-[3-(3-Methoxyphenyl)propyl]pyridine

While a published spectrum for the title compound was not found during the literature search, the expected NMR data can be predicted based on the analysis of similar structures.

  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • δ 8.45-8.55 (m, 2H, Py-H)

    • δ 7.15-7.25 (m, 1H, Ar-H)

    • δ 7.05-7.15 (m, 2H, Py-H)

    • δ 6.70-6.80 (m, 3H, Ar-H)

    • δ 3.80 (s, 3H, OCH₃)

    • δ 2.60-2.70 (t, J = 7.6 Hz, 2H, Py-CH₂)

    • δ 2.50-2.60 (t, J = 7.6 Hz, 2H, Ar-CH₂)

    • δ 1.90-2.00 (quint, J = 7.6 Hz, 2H, -CH₂-)

  • ¹³C NMR (predicted, CDCl₃, 101 MHz):

    • δ 159.8 (Ar-C-O)

    • δ 150.0 (Py-C)

    • δ 149.5 (Py-C)

    • δ 144.0 (Ar-C)

    • δ 129.5 (Ar-CH)

    • δ 124.0 (Py-CH)

    • δ 120.5 (Ar-CH)

    • δ 114.0 (Ar-CH)

    • δ 111.5 (Ar-CH)

    • δ 55.2 (OCH₃)

    • δ 35.0 (Ar-CH₂)

    • δ 34.5 (Py-CH₂)

    • δ 31.0 (-CH₂-)

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺: 228.1383 (Calculated for C₁₅H₁₈NO⁺)

Conclusion

This application note provides a detailed and practical guide for the synthesis of 4-[3-(3-Methoxyphenyl)propyl]pyridine. The presented two-step approach, involving an olefination reaction followed by catalytic hydrogenation, is a reliable and efficient method for obtaining the target compound. By offering protocols for both the Wittig and Horner-Wadsworth-Emmons reactions, researchers are provided with flexibility in their synthetic design. The detailed experimental procedures and discussion of the underlying chemical principles are intended to enable researchers to successfully synthesize this valuable compound for their research endeavors in drug discovery and materials science.

References

  • Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 853–858. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved March 7, 2026, from [Link]

  • A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. (2014). RSC Advances, 4(59), 31215-31218. [Link]

  • Horner–Wadsworth–Emmons reaction. (2024, February 28). In Wikipedia. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical and Pharmaceutical Bulletin, 73(4), 327-335.
  • Negishi coupling. (2024, February 20). In Wikipedia. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (2014). Journal of Medicinal Chemistry, 57(21), 8886–8903. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Heck reaction. (2024, February 25). In Wikipedia. [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (2006). Organic Letters, 8(15), 3279–3281. [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]

  • Horner-Wadsworth-Emmons reaction to form alkenes. (2019, January 10). [Video]. YouTube. [Link]

  • Method for preparing (R)-3-(3-methoxy phenyl). (n.d.). Google Patents.
  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. Retrieved from [Link]

  • Method for preparing 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide. (n.d.). Google Patents.
  • THEORETICAL AND EXPERIMENTAL 1H AND 13C NMR SPECTRA OF 3-HYDROXYPYRIDINE, 3-METHOXYPYRIDINE, AND N-ETHYL-3-OXYPYRIDINIUM BETAINE*. (n.d.). CMST. Retrieved from [Link]

  • 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • The Wittig Reaction: Preparation of trans-4,4'-bpe. (n.d.). Retrieved from [Link]

  • Wittig Reaction - OpenBU. (2012, January 3). Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

Sources

preparation of 4-[3-(3-Methoxyphenyl)propyl]pyridine stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the rigorous protocol for solubilizing 4-[3-(3-Methoxyphenyl)propyl]pyridine (CAS: 127781-73-1) in dimethyl sulfoxide (DMSO). As a lipophilic pyridine derivative, this compound presents specific challenges regarding solubility maintenance upon aqueous dilution and susceptibility to oxidative degradation if stored improperly. This document is designed for researchers requiring high-fidelity stock solutions for in vitro screening, ensuring that experimental variability stems from biology, not chemistry.

Compound Profile & Physicochemical Properties

Before solubilization, it is critical to verify the physicochemical constraints of the analyte. 4-[3-(3-Methoxyphenyl)propyl]pyridine is a lipophilic weak base.

PropertyValueNotes
Compound Name 4-[3-(3-Methoxyphenyl)propyl]pyridine
CAS Number 127781-73-1Unique Identifier [1]
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol Used for Molarity Calcs
Predicted LogP ~3.6 - 4.0Highly Lipophilic (Hydrophobic)
Physical State Viscous Oil or Low-Melting SolidHandling difficulty: High
Solubility (Water) NegligibleDo not dissolve directly in buffer
Solubility (DMSO) > 50 mMExcellent

Critical Mechanism: The DMSO Hygroscopicity Trap

The "Invisible" Variable: DMSO is highly hygroscopic.[1][2][3] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

  • The Consequence: Water contamination in DMSO stocks shifts the freezing point (freezing at lower temperatures), alters the solubility profile of lipophilic compounds like 4-[3-(3-Methoxyphenyl)propyl]pyridine, and can accelerate hydrolytic degradation.

  • The Solution: Use anhydrous DMSO (≥99.9%) stored in a desiccator.

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create 1.0 mL of a 10 mM stock solution. Safety: Perform all steps in a fume hood. Wear nitrile gloves.

Step-by-Step Methodology
  • Equilibration:

    • Remove the compound vial from the refrigerator/freezer.

    • CRITICAL: Allow the vial to warm to room temperature (approx. 30 mins) before opening. This prevents atmospheric moisture from condensing inside the cold vial.

  • Mass Calculation:

    • Target Concentration (

      
      ): 10 mM (0.01 mol/L)
      
    • Target Volume (

      
      ): 1.0 mL (0.001 L)
      
    • Molecular Weight (

      
      ): 227.30  g/mol 
      
  • Weighing (The "Difference" Method):

    • Note: Since this compound may be a viscous oil or sticky solid, direct weighing onto a boat is error-prone.

    • Step 3a: Tare an empty, sterile 1.5 mL amber glass vial (or high-quality polypropylene tube).

    • Step 3b: Transfer a small amount of compound (approx. 2-3 mg) into the vial.

    • Step 3c: Record the exact mass (

      
      ). Example: You weighed 2.45 mg.
      
  • Volume Adjustment (Gravimetric Solubilization):

    • Do not simply add 1 mL of DMSO. You must adjust the volume based on the exact mass weighed to achieve 10 mM.

    • Example Calculation:

      
      
      
    • Action: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: Ensure no oil droplets remain at the bottom. The solution should be homogenous.

    • Sonication: If necessary, sonicate in a water bath for 1-2 minutes at room temperature. Avoid heating >30°C to prevent degradation.

Protocol B: Storage and Stability

  • Vessel: Store in amber glass vials with PTFE-lined caps to prevent plasticizer leaching and photodegradation.

  • Temperature:

    • Short-term (< 1 month): -20°C.[3][4][5]

    • Long-term (> 1 month): -80°C.[4][5]

  • Freeze-Thaw Management:

    • Repeated freeze-thaw cycles introduce moisture.

    • Best Practice: Aliquot the master stock into single-use volumes (e.g., 50 µL) immediately after preparation.

Protocol C: Application in Aqueous Assays (The "Crash-Out" Prevention)

Lipophilic pyridines often precipitate when added directly to aqueous media (buffer/media). This is the #1 cause of "false negative" or erratic data in screening.

The Intermediate Dilution Method:

  • Prepare Intermediate Stock: Dilute the 10 mM DMSO stock into pure DMSO first to create a 100x or 1000x concentrate of your final assay concentration.

  • Final Spike: Spike this intermediate DMSO solution into the aqueous buffer while vortexing the buffer.

  • Limit DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cellular toxicity or enzyme denaturation.

Workflow Visualization

StockPrep Start Start: Compound Vial (4-[3-(3-Methoxyphenyl)propyl]pyridine) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Exact Mass (e.g., 2.45 mg) Equilibrate->Weigh CalcVol Calculate DMSO Volume (V = Mass / (MW * Conc)) Weigh->CalcVol AddDMSO Add Anhydrous DMSO (Vortex/Sonicate) CalcVol->AddDMSO QC Visual Inspection (Clear Solution?) AddDMSO->QC QC->AddDMSO Fail (Undissolved) Aliquot Aliquot into Amber Vials (Single-Use) QC->Aliquot Pass Store Store at -80°C Aliquot->Store

Figure 1: Logical workflow for the preparation of stable stock solutions, emphasizing the critical equilibration and calculation steps.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitate upon thawing Moisture ingress or saturationWarm to 37°C for 5 mins; Vortex. If persistent, filter (0.2 µm PTFE) and re-quantify conc.
Cloudiness in Assay Buffer "Crash-out" (Solubility limit exceeded)Reduce final concentration. Use intermediate dilution step. Add surfactant (e.g., 0.01% Tween-20) to buffer.
Yellowing of Solution Oxidation of pyridine/etherCheck storage age. Discard if >6 months old. Ensure storage under nitrogen/argon if possible.

References

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. (General reference on DMSO stock stability).

Sources

Application Note: Advanced Radioligand Binding Assays for Sigma-1 and Sigma-2 (TMEM97) Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Principles of Sigma Receptor Assays

Sigma receptors (σRs) are a unique class of intracellular, non-opioid, non-dopaminergic proteins that play critical roles in cellular stress responses, calcium signaling, and oncology. The family consists of two distinct subtypes:

  • Sigma-1 Receptor (σ1R): A 24 kDa ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM).

  • Sigma-2 Receptor (σ2R): Recently identified as Transmembrane Protein 97 (TMEM97), an 18-21 kDa protein involved in cholesterol homeostasis and highly upregulated in proliferating tumors[1].

Accurate pharmacological profiling of novel ligands requires highly optimized in vitro radioligand binding assays. These assays rely on the law of mass action, where a radiolabeled probe competes with a test compound for the receptor's binding site. To ensure data integrity, the assay must be designed as a self-validating system where tissue selection, radioligand specificity, and buffer conditions are strictly controlled.

Experimental Design & Causality: The "Why" Behind the Protocol

Tissue Selection & Receptor Density

The signal-to-noise ratio in any binding assay is fundamentally dictated by the receptor density (


) of the chosen tissue matrix.
  • σ1R Assays: Guinea pig liver (GPL) or brain membranes are the gold standard. GPL is preferred because it possesses exceptionally high endogenous σ1R expression, providing a robust specific binding window[2].

  • σ2R Assays: Rat liver membranes or specific tumor cell lines (e.g., PC-12, MCF-7) are preferred due to their naturally high expression of TMEM97[1].

Radioligand Selection & The Masking Hazard

Selecting the correct radioligand is the most critical variable in sigma receptor assay design.

  • For σ1R: -pentazocine is the definitive choice. It exhibits high affinity (

    
     nM) and exquisite selectivity for σ1R, completely eliminating the need for secondary masking agents[3],[2].
    
  • For σ2R (Traditional Protocol): [3H]DTG (di-o-tolylguanidine) is a pan-sigma ligand that binds both subtypes. To isolate σ2R binding, researchers historically added 100 nM to 1 μM of unlabeled (+)-pentazocine or dextrallorphan to "mask" the σ1R sites[2],.

  • The Masking Hazard: Recent pharmacological analyses reveal a critical flaw in the traditional masking protocol. Masking agents like (+)-pentazocine possess low but non-negligible affinity for σ2R (

    
     nM). At the 1 μM concentration required to mask σ1R, (+)-pentazocine competitively displaces [3H]DTG from σ2R. This competition artificially inflates the apparent affinity of DTG and leads to a severe overestimation of σ2R density in mixed-tissue assays.
    
  • For σ2R (Modern Protocol): To circumvent masking artifacts, [125I]RHM-4 was developed as a highly selective σ2R radioligand (

    
     nM). It boasts a ~50-fold higher affinity for σ2R over [3H]DTG and requires absolutely no σ1R masking, streamlining the assay and improving data fidelity[4].
    

LigandLogic Target Target Sigma Receptor S1R Sigma-1 Receptor (σ1R) Target->S1R S2R Sigma-2 Receptor (σ2R/TMEM97) Target->S2R L1 [3H](+)-Pentazocine (Highly Selective) S1R->L1 L2 [3H]DTG + (+)-Pentazocine (Masking Protocol) S2R->L2 Traditional L3 [125I]RHM-4 (Highly Selective) S2R->L3 Modern

Logical workflow for selecting appropriate radioligands based on the target sigma receptor subtype.

Quantitative Data: Radioligand Properties
RadioligandTargetIsotopeApprox.

Masking Required?Non-Specific Binding (NSB) Definer
-pentazocineσ1RTritium2 - 5 nMNo10 μM Haloperidol
[3H]DTGσ1R / σ2RTritium15 - 40 nMYes (for σ2R)10 μM Haloperidol or DTG
[125I]RHM-4σ2RIodine-1250.1 - 0.5 nMNo10 μM DTG

Step-by-Step Experimental Protocol

Phase 1: Membrane Preparation

Causality: Proper homogenization and differential centrifugation isolate the membrane fraction (where σRs reside) from cytosolic proteins and nuclear debris. This concentration of receptors maximizes the specific binding signal.

  • Harvesting: Excise guinea pig liver (for σ1R) or rat liver (for σ2R). Mince the tissue on ice[2].

  • Homogenization: Suspend tissue in ice-cold 10 mM Tris-HCl buffer (pH 7.4) containing 320 mM sucrose. Homogenize using a Teflon-glass Potter-Elvehjem homogenizer. The addition of sucrose maintains osmolarity, preventing organelle lysis and protecting the MAM structures.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C. This step pellets unbroken cells and heavy nuclei. Collect the supernatant[3].

  • High-Speed Centrifugation: Centrifuge the supernatant at 40,000 × g for 30 minutes at 4°C to pellet the target membranes[3].

  • Resuspension: Discard the supernatant. Resuspend the membrane pellet in ice-cold 50 mM Tris-HCl assay buffer (pH 8.0).

  • Quantification: Determine protein concentration via BCA or Bradford assay. Aliquot and store at -80°C until use.

Phase 2: Competition Binding Assay Workflow

Causality: Competition assays measure the ability of unlabeled test compounds to displace a fixed concentration of radioligand, yielding the


 and ultimately the 

.
  • Assay Buffer: Use 50 mM Tris-HCl, pH 8.0. The buffer is strictly maintained at pH 8.0 to optimize the protonation state of the basic amine pharmacophores typical of sigma ligands, ensuring maximum receptor affinity.

  • Reaction Mixture Setup (Total Volume: 500 μL):

    • Membrane Protein: Add 30–100 μg of membrane protein per tube[4].

    • Radioligand:

      • For σ1R: Add 5 nM -pentazocine[4].

      • For σ2R: Add 0.1 nM [125I]RHM-4[4].

    • Test Compound: Add varying concentrations (e.g.,

      
       to 
      
      
      
      M) of the unlabeled test compound.
    • NSB Control: In separate tubes, add 10 μM Haloperidol or DTG to define Non-Specific Binding[4],[1].

  • Incubation:

    • σ1R: Incubate for 90–120 minutes at 37°C to reach thermodynamic equilibrium[3],[4].

    • σ2R: Incubate for 90 minutes at room temperature[4].

  • Termination (Rapid Filtration): Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester[3],. Rapid filtration physically separates the receptor-bound radioligand from the free radioligand in solution before dissociation can occur.

  • Washing: Wash the filters three times with 3 mL of ice-cold 10 mM Tris-HCl (pH 8.0). Using ice-cold buffer drastically slows the off-rate (

    
    ) of the ligand-receptor complex during the wash step.
    
  • Quantification:

    • For Tritium (3H): Transfer filters to scintillation vials, add 3-5 mL of liquid scintillation cocktail, and count in a Liquid Scintillation Counter[3].

    • For Iodine (125I): Count the filters directly in a Gamma Counter.

Workflow A Tissue/Cell Harvesting (e.g., Guinea Pig Liver) B Homogenization & Centrifugation (Isolate Membrane Fraction) A->B C Incubation with Radioligand ± Unlabeled Competitor B->C D Rapid Filtration (GF/B Glass Fiber Filters) C->D E Washing (Ice-cold Buffer) D->E F Liquid Scintillation / Gamma Counting (Quantify Bound Radioligand) E->F

Standardized workflow for sigma receptor radioligand binding assays.

Data Analysis & Self-Validation System

To ensure the assay functions as a self-validating system, researchers must verify the following parameters before calculating final affinities:

  • Ligand Depletion Check: The total bound radioligand must not exceed 10% of the total radioligand added to the well. If depletion exceeds 10%, the free ligand concentration is no longer constant, violating the core assumptions of the law of mass action and invalidating the resulting curve.

  • Specific Binding Window: Specific Binding is calculated as Total Binding (TB) minus Non-Specific Binding (NSB). A robust, validated assay should yield a specific binding signal that is >70% of the total bound radioactivity.

  • Cheng-Prusoff Conversion: Convert the experimentally derived

    
     to the absolute inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    (Where [L] is the concentration of the radioligand used in the assay, and
    
    
    is its known dissociation constant).

References

  • BenchChem. Application Note: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor. benchchem.com.3

  • Xu et al. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and[125I]RHM-4. upenn.edu. 4

  • Chu & Ruoho. SIGMA RECEPTOR BINDING ASSAYS. nih.gov. 2

  • Alon et al. Identification of the gene that codes for the σ 2 receptor. pnas.org.1

  • Zampieri et al. Hazards of using masking protocols when performing ligand binding assays: lessons from the sigma-1 and sigma-2 receptors. rcsi.com.

Sources

using 4-[3-(3-Methoxyphenyl)propyl]pyridine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 4-[3-(3-Methoxyphenyl)propyl]pyridine as a Chemical Intermediate

Authored by: A Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel, high-value molecules. 4-[3-(3-Methoxyphenyl)propyl]pyridine emerges as a particularly valuable building block. Its molecular architecture, featuring a reactive pyridine ring, a flexible propyl linker, and a modifiable methoxyphenyl group, offers a trifecta of opportunities for synthetic elaboration.

The pyridine moiety serves as a key pharmacophore in numerous approved drugs and clinical candidates, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The methoxyphenyl group can be readily demethylated to a phenol, providing a handle for further functionalization, or it can participate in electrophilic aromatic substitution reactions. The propyl chain imparts a degree of conformational flexibility, allowing the terminal aromatic systems to adopt optimal orientations for binding to biological targets.

This guide provides a comprehensive overview of the physicochemical properties of 4-[3-(3-Methoxyphenyl)propyl]pyridine and details a robust protocol for its application in palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry. The insights and methodologies presented herein are designed to empower researchers in drug discovery and materials science to effectively leverage this intermediate in their synthetic campaigns.

Physicochemical Properties & Handling

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis. The following table summarizes the key characteristics of 4-[3-(3-Methoxyphenyl)propyl]pyridine.

PropertyValueReference
CAS Number 127781-73-1[1]
Molecular Formula C₁₅H₁₇NO[1]
Molecular Weight 227.30 g/mol [1]
Appearance Not specified, likely an oil or low-melting solid-
SMILES COC1=CC(CCCC2=CC=NC=C2)=CC=C1[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Standard Practice

Safety & Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any potential vapors. Refer to the material safety data sheet (MSDS) for comprehensive safety information before use.

Core Application: A Scaffold for Bioactive Molecules

Substituted pyridines are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.[2] Derivatives of the pyridine core are instrumental in the development of therapeutics for a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3][4] The utility of 4-[3-(3-Methoxyphenyl)propyl]pyridine lies in its capacity to serve as a foundational structure for generating libraries of novel compounds.

The true power of this intermediate is realized through functionalization of the pyridine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are exceptionally powerful tools for this purpose, enabling the formation of carbon-carbon bonds under mild conditions.[3][5] This allows for the introduction of diverse aryl or heteroaryl substituents, profoundly influencing the steric and electronic properties of the final molecule and, consequently, its biological activity.

Workflow for Synthetic Elaboration

The following diagram illustrates a typical workflow where 4-[3-(3-Methoxyphenyl)propyl]pyridine is first halogenated and then used in a Suzuki-Miyaura cross-coupling reaction to generate a more complex, diaryl-substituted final product. This strategy is a mainstay in modern drug discovery programs.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling Start 4-[3-(3-Methoxyphenyl)propyl]pyridine Intermediate Halogenated Pyridine Intermediate (e.g., Bromo- or Iodo-derivative) Start->Intermediate Halogenating Agent (e.g., NBS, I₂) Final_Product Complex Diaryl Product Intermediate->Final_Product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Final_Product

Caption: Synthetic workflow for the functionalization of the pyridine intermediate.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridine Intermediate

This protocol details a general and robust method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. It assumes the starting material is a pre-synthesized bromo-derivative of 4-[3-(3-Methoxyphenyl)propyl]pyridine at the 2-position of the pyridine ring.

Rationale for Experimental Design

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The choice of a palladium catalyst, specifically a phosphine-ligated palladium(0) complex like Pd(PPh₃)₄, is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. An inorganic base, such as potassium carbonate, is required to activate the boronic acid for the transmetalation step. The solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or DMF) and water, ensures the solubility of both organic and inorganic reagents. Conducting the reaction under an inert atmosphere (nitrogen or argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[3][5]

Materials & Reagents
  • 2-Bromo-4-[3-(3-methoxyphenyl)propyl]pyridine (1.0 equivalent)

  • Substituted Aryl Boronic Acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane, Anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromo-4-[3-(3-methoxyphenyl)propyl]pyridine (1.0 eq.), the desired aryl boronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (2.0 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition and Reaction:

    • Via syringe, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.

    • Upon completion (indicated by the consumption of the starting bromide), remove the heat source and allow the mixture to cool to room temperature.

  • Aqueous Work-up:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Conclusion and Future Outlook

4-[3-(3-Methoxyphenyl)propyl]pyridine stands out as a high-potential intermediate for constructing complex molecular architectures. Its inherent structural features provide multiple avenues for synthetic diversification. The detailed protocol for the Suzuki-Miyaura cross-coupling reaction serves as a practical template that can be adapted to a wide array of boronic acids, enabling the rapid generation of compound libraries for screening in drug discovery and materials science applications. Future applications may explore modifications of the propyl linker or the methoxyphenyl ring to further probe the structure-activity relationships of its derivatives.

References

  • Wang, J. et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link].

  • PrepChem. Synthesis of 4-[3-(4-nitrophenyl)propyl]pyridine. Available from: [Link].

  • PubChem. Stable Topical Formulations of 1(R)-4-(5-(4-Methoxy-3-Propoxphenyl)Pyridin-3-YL)-1,2-OX-Aborolan-2-OL - Patent US-2023310472-A1. Available from: [Link].

  • Google Patents. Method for preparing 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide.
  • PubChem. 4-(5-(4-methoxy-3-propoxyphenyl)pyridin-3-yl)-1,2-oxaborolan-2-ol is a stable partial preparation - Patent CN-115916260-A. Available from: [Link].

  • Google Patents. Pyridin-4-yl derivatives.
  • PubChem. PDE4 inhibitor (R)-4-(5-(4-methoxy-3-propoxyphenyl)pyridin-3-yl)-1,2-oxaborolan-2-ol - Patent US-10946031-B2. Available from: [Link].

  • Wang, C. et al. (2020). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link].

  • The Good Scents Company. 4-phenyl propyl pyridine. Available from: [Link].

  • EMS DIVISION. PEDIATRIC SYSTEMIC REACTIONS A. Anaphylaxis (Severe Reactions). Available from: [Link].

  • Chen, Y. et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules. Available from: [Link].

  • Los Angeles County EMS Agency. ALLERGIC REACTION / ANAPHYLAXIS. Available from: [Link].

  • Shen, J. et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link].

  • Google Patents. Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • ResearchGate. Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. Available from: [Link].

  • PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available from: [Link].

  • MDPI. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations. Available from: [Link].

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link].

  • MDPI. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link].

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link].

Sources

In Vitro Cytotoxicity of Pyridine Derivatives: A Guide to Assay Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cytotoxicity Profiling for Pyridine-Based Drug Candidates

Pyridine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Their prevalence in drug discovery pipelines, particularly in oncology, necessitates a robust and reliable assessment of their cytotoxic potential.[1][3] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights into the in vitro evaluation of pyridine derivative cytotoxicity. We will delve into the principles and methodologies of key assays, offering a framework for generating high-quality, reproducible data essential for advancing promising compounds.

The selection of an appropriate cytotoxicity assay is paramount and depends on the anticipated mechanism of cell death and the specific research question. This guide will focus on three widely adopted methods: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for evaluating membrane integrity, and the Caspase-3/7 assay for quantifying apoptosis. By understanding the nuances of each technique, researchers can build a comprehensive cytotoxic profile of their pyridine derivatives.

Part 1: Foundational Assays for Cytotoxicity Screening

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which is often correlated with cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.

Causality Behind Experimental Choices: This assay is an excellent first-line screening tool due to its simplicity, high-throughput compatibility, and cost-effectiveness. It provides a rapid assessment of a compound's overall effect on cell proliferation and viability. However, it is important to remember that the MTT assay measures metabolic activity, not cell death directly. Compounds that affect mitochondrial function without inducing cell death can lead to misleading results.[4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells in a 96-well plate (1x10^4 to 5x10^4 cells/well) overnight_incubation Incubate overnight (37°C, 5% CO2) to allow for cell attachment cell_seeding->overnight_incubation treatment Treat cells with pyridine derivatives and controls (vehicle, positive) overnight_incubation->treatment compound_prep Prepare serial dilutions of pyridine derivatives incubation_24_72h Incubate for 24, 48, or 72 hours treatment->incubation_24_72h add_mtt Add MTT solution (0.5 mg/mL) to each well incubation_24_72h->add_mtt incubate_4h Incubate for 4 hours (37°C, 5% CO2) add_mtt->incubate_4h solubilization Remove medium and add DMSO to dissolve formazan crystals incubate_4h->solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader solubilization->read_absorbance calculate_ic50 Calculate % viability and determine IC50 values read_absorbance->calculate_ic50 LDH_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Controls cluster_assay LDH Assay cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells in a 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation treatment Treat cells with compounds and controls (Spontaneous, Maximum, Vehicle) overnight_incubation->treatment compound_prep Prepare serial dilutions of pyridine derivatives incubation Incubate for desired time treatment->incubation collect_supernatant Collect supernatant from each well incubation->collect_supernatant add_reaction_mix Add LDH reaction mixture to supernatant collect_supernatant->add_reaction_mix incubate_rt Incubate at room temperature (30 min) add_reaction_mix->incubate_rt add_stop_solution Add stop solution incubate_rt->add_stop_solution read_absorbance Measure absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • Adherent cells

  • Complete cell culture medium (low serum recommended)

  • Pyridine derivatives in a suitable solvent

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is advisable to use a medium with a low serum concentration to minimize background LDH activity.

  • Assay Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes (optional, but recommended for suspension cells). Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. [5]4. LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant. Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [5]6. Stop Reaction: Add 50 µL of the Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Part 2: Delving Deeper - Mechanistic Insights with Apoptosis Assays

Caspase-3/7 Assay: A Specific Marker of Apoptosis

Caspase_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment cluster_assay Caspase-Glo® 3/7 Assay cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells in a white-walled 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation treatment Treat cells with compounds and controls overnight_incubation->treatment compound_prep Prepare serial dilutions of pyridine derivatives incubation Incubate for desired time treatment->incubation equilibrate_plate Equilibrate plate to room temperature incubation->equilibrate_plate add_reagent Add Caspase-Glo® 3/7 Reagent equilibrate_plate->add_reagent incubate_rt Incubate at room temperature (1-3 hours) add_reagent->incubate_rt read_luminescence Measure luminescence incubate_rt->read_luminescence analyze_data Analyze caspase activity read_luminescence->analyze_data

Sources

Topic: Synthesis and Qualification of [¹¹C]4-[3-(3-Methoxyphenyl)propyl]pyridine for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging modality that enables the non-invasive quantification of physiological and biochemical processes in vivo. The development of novel PET radiotracers is critical for advancing our understanding of disease and accelerating drug development. This application note provides a comprehensive guide to the synthesis, purification, and quality control of [¹¹C]4-[3-(3-Methoxyphenyl)propyl]pyridine, a potential PET tracer for neuroimaging applications. The described methodology leverages a robust O-[¹¹C]methylation of a desmethyl precursor, a widely adopted and efficient strategy for introducing the short-lived positron-emitting isotope Carbon-11 (t½ ≈ 20.4 min). This document details the multi-step synthesis of the labeling precursor, a step-by-step automated radiosynthesis protocol, and the requisite quality control procedures to ensure the final radiopharmaceutical is suitable for preclinical research.

Introduction and Rationale

The 4-[3-(3-Methoxyphenyl)propyl]pyridine scaffold is of interest in medicinal chemistry due to its structural motifs present in various centrally acting agents. The ability to radiolabel this molecule allows for in vivo investigation of its pharmacokinetics, biodistribution, and potential target engagement using PET. Carbon-11 is the radionuclide of choice for this application for several key reasons:

  • Preservation of Molecular Identity: Labeling the terminal methoxy group with ¹¹C does not alter the chemical structure of the parent molecule, ensuring that its biological activity is identical to the unlabeled compound.

  • Favorable Kinetics: The short half-life of ¹¹C is ideal for performing multiple PET scans in a single day, allowing for test-retest studies or baseline and blocking scans to confirm target specificity.[1]

  • Established Chemistry: The O-[¹¹C]methylation of phenolic precursors is a highly reliable and well-documented radiolabeling technique, often amenable to automation with high yields and molar activity.[2][3]

This guide is designed to provide researchers with the necessary technical details to replicate the synthesis and implement this tracer in their imaging programs.

Synthesis of the Labeling Precursor

The successful radiosynthesis of the target tracer hinges on the availability of a high-purity precursor, 3-(3-(pyridin-4-yl)propyl)phenol . The following is a validated, multi-step synthetic route starting from commercially available materials.

Diagram: Precursor Synthesis Pathway

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Demethylation A 3-Bromopyridine C 4-(3-bromopropyl)pyridine A->C 1. Mg, THF 2. 1,3-Dibromopropane B 1,3-Dibromopropane E 4-(3-(3-methoxyphenyl)propyl)pyridine C->E Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C D 3-Methoxyphenylboronic acid D->E F 3-(3-(pyridin-4-yl)propyl)phenol (Final Precursor) E->F BBr3, DCM, 0°C to RT

Caption: Synthetic route for the desmethyl precursor.

Protocol: Precursor Synthesis
  • Step 1: Synthesis of 4-(3-bromopropyl)pyridine

    • To a flame-dried flask containing magnesium turnings in anhydrous THF, add a crystal of iodine.

    • Slowly add a solution of 3-bromopyridine in anhydrous THF to initiate Grignard formation.

    • After formation is complete, cool the reaction to 0°C and slowly add an excess of 1,3-dibromopropane.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated NH₄Cl solution and extract the product with ethyl acetate. Purify via column chromatography to yield 4-(3-bromopropyl)pyridine.

  • Step 2: Suzuki Coupling

    • Combine 4-(3-bromopropyl)pyridine, 3-methoxyphenylboronic acid, and potassium carbonate in a mixture of dioxane and water.[4]

    • Degas the solution with argon, then add a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

    • Heat the mixture at 90°C until the starting material is consumed (monitor by TLC or LC-MS).

    • After cooling, dilute with water and extract with ethyl acetate. Purify the crude product by column chromatography to obtain 4-(3-(3-methoxyphenyl)propyl)pyridine.

  • Step 3: Demethylation to Yield Final Precursor

    • Dissolve the product from Step 2 in anhydrous dichloromethane (DCM) and cool to 0°C.

    • Slowly add a solution of boron tribromide (BBr₃) in DCM.

    • Stir the reaction at room temperature for 2-4 hours.

    • Carefully quench the reaction by slowly adding methanol, followed by water.

    • Neutralize with a saturated sodium bicarbonate solution and extract the product into ethyl acetate.

    • Purify by column chromatography to yield the final precursor, 3-(3-(pyridin-4-yl)propyl)phenol , as a white solid. Confirm identity and purity via ¹H NMR and LC-MS.

Radiosynthesis of [¹¹C]4-[3-(3-Methoxyphenyl)propyl]pyridine

The radiolabeling is performed on an automated synthesis module. The process involves the production of [¹¹C]methyl iodide, its reaction with the precursor, and subsequent purification of the final product.[5][6]

Diagram: Automated Radiosynthesis Workflow

cluster_0 [11C] Production & Trapping cluster_1 Labeling & Purification cluster_2 Formulation & QC A Cyclotron [14N(p,α)11C] → [11C]CO2 B Gas Phase Conversion [11C]CO2 → [11C]CH4 A->B C Iodination [11C]CH4 → [11C]CH3I B->C D [11C]CH3I Trapping in Precursor Vial C->D F Reaction at 80°C for 5 min D->F E Precursor (0.5-1.0 mg) + NaOH in DMSO E->F G Quench & Inject to Semi-Prep HPLC F->G H Collect Product Peak G->H I Trap on C18 Sep-Pak H->I J Elute with Ethanol Dilute with Saline I->J K Sterile Filtration (0.22 µm) J->K L Final Product for QC K->L

Caption: Workflow for the automated synthesis of the tracer.

Protocol: Automated Radiosynthesis
  • [¹¹C]Methyl Iodide Production:

    • [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.[5]

    • The [¹¹C]CO₂ is trapped and subsequently reduced to [¹¹C]CH₄ using a nickel catalyst at high temperature.

    • [¹¹C]CH₄ is converted to [¹¹C]CH₃I via gas-phase iodination with gaseous iodine.

    • The resulting [¹¹C]CH₃I is trapped in a reaction vessel containing the precursor solution.

  • Labeling Reaction:

    • Prepare a solution of the precursor (0.5 - 1.0 mg) in dimethyl sulfoxide (DMSO, 250 µL).

    • Add a small volume of aqueous sodium hydroxide (e.g., 2 µL of 2 M NaOH) to deprotonate the phenol.

    • The gaseous [¹¹C]CH₃I is bubbled through this solution.

    • Heat the sealed reaction vessel to 80°C for 5 minutes.[3]

  • Purification and Formulation:

    • Following the reaction, the mixture is quenched with HPLC mobile phase and injected onto a semi-preparative HPLC system (e.g., C18 column).

    • The product peak, identified by a radioactivity detector, is collected in a sterile vial containing sterile water.

    • The collected fraction is passed through a C18 Sep-Pak cartridge to trap the radiolabeled product.

    • The cartridge is washed with sterile water to remove any residual HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of USP-grade ethanol (e.g., 0.5 mL) and diluted with sterile saline for injection (e.g., 9.5 mL).

    • The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Quality Control

Rigorous quality control (QC) is mandatory to ensure the identity, purity, and safety of the radiopharmaceutical prior to use.

Protocol: Quality Control Procedures
  • Radiochemical Purity and Identity:

    • Method: Analytical High-Performance Liquid Chromatography (HPLC).

    • Procedure: Inject an aliquot of the final product onto an analytical C18 HPLC column. Monitor the eluent with UV (254 nm) and radioactivity detectors.

    • Acceptance Criteria: The radiochemical purity should be >95%. The identity is confirmed by demonstrating that the radioactive peak co-elutes with a pre-injected, non-radioactive standard of 4-[3-(3-Methoxyphenyl)propyl]pyridine.[7]

  • Molar Activity (Aₘ):

    • Method: Calculated from the analytical HPLC data.

    • Procedure: A calibration curve of UV absorbance versus known mass of the non-radioactive standard is generated. The mass of the carrier in the radioactive injection is determined from its UV peak area. Molar activity is calculated as the total radioactivity at the end of synthesis divided by the calculated number of moles of the compound.

    • Typical Result: >37 GBq/µmol (>1,000 Ci/mmol) at the end of synthesis.

  • Residual Solvent Analysis:

    • Method: Gas Chromatography (GC).

    • Procedure: Analyze an aliquot of the final formulation for the presence of ethanol, DMSO, and any other synthesis solvents.

    • Acceptance Criteria: Solvent levels must be below the limits specified by USP <467>.

  • pH and Appearance:

    • Procedure: Visually inspect the final solution for clarity and particulates. Measure the pH using pH strips.

    • Acceptance Criteria: The solution must be clear and colorless. The pH should be within the acceptable range for intravenous injection (typically 5.0 - 7.5).

Summary of Key Parameters

The following table summarizes the expected outcomes for the synthesis of [¹¹C]4-[3-(3-Methoxyphenyl)propyl]pyridine using the described protocol.

ParameterTypical ValueMethod
Radiochemical Yield (RCY) 25-40% (decay-corrected, based on [¹¹C]CH₃I)HPLC
Radiochemical Purity (RCP) > 98%Analytical HPLC
Molar Activity (Aₘ) > 74 GBq/µmol (>2,000 Ci/mmol) at EOSAnalytical HPLC
Total Synthesis Time 35-45 minutes from End of Bombardment (EOB)-

Values are representative and may vary based on specific system configurations and starting radioactivity.[2][8]

References

  • Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. National Library of Medicine. [Link]

  • Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. Royal Society of Chemistry. [Link]

  • 3-(Cyclopropylmethyl)-7-((4-(4-[ 11 C]methoxyphenyl)piperidin-1-yl)methyl)-8-(trifluoromethyl)-[4][5][8]triazolo[4,3-a]pyridine: Synthesis and preliminary evaluation for PET imaging of metabotropic glutamate receptor subtype 2. PubMed. [Link]

  • Synthesis and preclinical evaluation of carbon-11 labelled N-((5-(4-fluoro-2-[(11)C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine as a PET tracer for NR2B subunit-containing NMDA receptors. PubMed. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. National Library of Medicine. [Link]

  • Radiochemical synthesis and evaluation in nonhuman primates of 3-[11C]methoxy-4-aminopyridine: a novel PET tracer for Imaging Potassium Channels in the CNS. National Library of Medicine. [Link]

  • Design, synthesis, radiolabeling, and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential positron emission tomography tracer for the dopamine D(4) receptors. National Library of Medicine. [Link]

  • Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]

  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. National Library of Medicine. [Link]

  • Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. National Library of Medicine. [Link]

  • Radiochemical synthesis and evaluation in nonhuman primates of 3-[11C]methoxy-4-aminopyridine: a novel PET tracer for imaging potassium channels in the CNS. bioRxiv. [Link]

  • Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Non-Human Primates for Imaging Potassium Channels in the CNS. bioRxiv. [Link]

  • PET Quantitation and Quality Control. University of Washington. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Phenylpropylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: 4-(3-Phenylpropyl)pyridine (PPP) and its N-oxide derivatives

Executive Summary

The 4-(3-phenylpropyl)pyridine (PPP) scaffold (CAS 2057-49-0) is a highly versatile organic building block[1]. It is frequently utilized in medicinal chemistry, as a precursor for pyridinium-based sensors that detect alkylating agents via cation-π interactions[2], and in the synthesis of cyclic N-oxides for predictable supramolecular assemblies and energetic peroxosolvates[3].

Historically, the synthesis of PPP relied on harsh, unselective conditions—such as the reaction of 4-picoline with sodamide followed by alkylation—which often required prolonged heating and yielded difficult-to-separate mixtures of mono- and di-alkylated byproducts (e.g., 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl)[4]. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), researchers can leverage dielectric heating to drastically reduce reaction times, improve atom economy, and achieve near-quantitative yields with high regioselectivity[5].

This application note provides a self-validating, step-by-step methodology for the microwave-assisted synthesis of the PPP scaffold via sp2-sp3 Suzuki-Miyaura cross-coupling, followed by its rapid conversion into the highly valuable PPP N-oxide.

Mechanistic Rationale & Workflow Design

The Dielectric Advantage in Cross-Coupling

Microwave irradiation fundamentally alters the energy transfer paradigm in organic synthesis. Instead of relying on conductive thermal gradients (which heat the vessel walls first), microwaves (typically at 2.45 GHz) directly couple with polar molecules in the reaction mixture[5]. In the synthesis of PPP, the use of a high-loss-tangent solvent mixture (like DMF/H2O) ensures rapid dipole alignment and molecular friction. This volumetric superheating accelerates the rate-determining oxidative addition of the electron-deficient 4-halopyridine to the palladium catalyst, effectively outcompeting degradation pathways such as the protodeboronation of the alkylboronic acid.

Mechanism Step1 Microwave Irradiation 2.45 GHz Field Step2 Dielectric Heating Dipole Alignment & Friction Step1->Step2 Step3 Volumetric Superheating No Thermal Wall Effects Step2->Step3 Step4 Accelerated Catalysis Rapid Oxidative Addition Step3->Step4

Dielectric heating mechanism accelerating the Pd-catalyzed cross-coupling cycle.

Logical Workflow

To establish a robust pipeline, the workflow is divided into two distinct microwave-accelerated stages: the core scaffold assembly and the subsequent functionalization (N-oxidation).

Workflow A 4-Halopyridine + Alkylboronic Acid B Microwave Coupling (Pd-Cat, 110°C) A->B C PPP Scaffold (CAS 2057-49-0) B->C D Microwave N-Oxidation (H2O2, 80°C) C->D E PPP N-Oxide Derivatives D->E

Workflow for the microwave-assisted synthesis and functionalization of PPP scaffolds.

Quantitative Data & Optimization

The transition from conventional to microwave-assisted synthesis requires careful tuning of the catalyst and solvent. As shown in Table 1 , the bidentate ligand dppf prevents catalyst degradation at high microwave temperatures, while a DMF/H2O mixture provides the optimal dielectric properties for rapid heating.

Table 1: Optimization of Microwave-Assisted sp2-sp3 Coupling for PPP Synthesis

Entry Catalyst System (5 mol%) Solvent (v/v) Temp (°C) Time (min) Yield (%)
1 Pd(PPh3)4 / K2CO3 Toluene/H2O (4:1) 110 60 42
2 Pd(dppf)Cl2 / K2CO3 DMF/H2O (4:1) 110 15 89
3 Pd(dppf)Cl2 / K2CO3 DMF/H2O (4:1) 90 15 65

| 4 | Pd(OAc)2 / SPhos | EtOH/H2O (4:1) | 110 | 20 | 81 |

Table 2: Comparison of Conventional vs. Microwave N-Oxidation of PPP

Method Reagent Solvent Temp (°C) Time Yield (%) Purity (%)
Conventional mCPBA DCM 25 12 h 75 88
Conventional 30% H2O2 AcOH 80 6 h 82 90

| Microwave | 30% H2O2 | AcOH | 80 | 10 min | 94 | >98 |

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 4-(3-Phenylpropyl)pyridine

Causality Focus: The use of a microwave reactor eliminates the 5+ hour reflux times and complex side-product profiles associated with classical sodamide-driven alkylations[4].

Reagents:

  • 4-Bromopyridine hydrochloride (1.0 equiv, 1.0 mmol)

  • 3-Phenylpropylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2 (0.05 equiv, 5 mol%)

  • K2CO3 (3.0 equiv, 3.0 mmol)

  • Degassed DMF/H2O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Vessel Loading: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride, 3-phenylpropylboronic acid, K2CO3, and Pd(dppf)Cl2.

  • Atmosphere Control (Critical): Seal the vial with a crimp cap featuring a PTFE septum. Purge the vial with dry Nitrogen or Argon for 3 minutes. Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid.

  • Solvent Addition: Inject 5 mL of the degassed DMF/H2O mixture via syringe.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 110 °C for 15 minutes with dynamic power modulation (max 200 W) and high-speed stirring.

  • Workup: Cool the reaction to room temperature (automatically handled by the reactor's compressed air cooling). Dilute the mixture with EtOAc (15 mL) and wash with distilled water (3 × 10 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation & Analysis:

    • TLC: Check against starting materials (Hexane/EtOAc 7:3). The product will appear as a new UV-active spot with a higher Rf than 4-bromopyridine.

    • 1H NMR (CDCl3): Confirm success by the presence of diagnostic pyridine α-protons at ~8.50 ppm (doublet) and the integration of the central methylene protons of the propyl chain at ~1.95 ppm (quintet).

Protocol B: Rapid Microwave N-Oxidation of the PPP Scaffold

Causality Focus: N-oxides of PPP are critical for supramolecular chemistry[3]. Microwave heating with H2O2/AcOH provides a green, atom-economical route that avoids the hazardous waste associated with mCPBA[5].

Reagents:

  • 4-(3-Phenylpropyl)pyridine (1.0 equiv, 1.0 mmol)

  • 30% Aqueous H2O2 (3.0 equiv, 3.0 mmol)

  • Glacial Acetic Acid (2 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve the PPP scaffold in 2 mL of glacial acetic acid. Slowly add the 30% H2O2 solution.

  • Microwave Irradiation: Seal the vial and irradiate at 80 °C for exactly 10 minutes. Causality: Exceeding 80 °C with peroxides in a sealed microwave vessel can trigger rapid gas evolution; adhere strictly to the temperature limit.

  • Quenching (Critical Safety Step): Cool to room temperature. Transfer the mixture to a beaker and slowly add a saturated aqueous solution of Na2SO3 (5 mL). Causality: This step is mandatory to quench unreacted peroxides, preventing explosive concentration during solvent removal. Test with starch-iodide paper to ensure complete quenching.

  • Extraction: Neutralize the mixture with saturated NaHCO3 until pH ~8. Extract with Dichloromethane (3 × 10 mL). Dry over Na2SO4 and evaporate.

  • Self-Validation & Analysis:

    • 1H NMR (CDCl3): The most definitive proof of N-oxidation is the upfield shift of the pyridine α-protons. In the parent PPP, these appear at ~8.50 ppm; in the N-oxide, the increased electron density from the oxygen atom shifts these protons to ~8.10 ppm.

References

1.[4] Synthesis of 4-(3-phenylpropyl)pyridine - PrepChem.com. Source: prepchem.com. URL: 2.[2] Pyridinium Cation-π Interaction: Sensing of alkylating agents - The Royal Society of Chemistry. Source: rsc.org. URL: 3.[5] Atom Economy – Principles and Some Examples: Microwave Assisted Organic Synthesis. Source: um-palembang.ac.id. URL: 4.[1] CAS 2057-49-0: 4-(3-Phenylpropyl)pyridine | CymitQuimica. Source: cymitquimica.com. URL: 5.[3] From Hydrate to Peroxosolvate: A Test of Prediction with Cyclic N-Oxides | Crystal Growth & Design - ACS Publications. Source: acs.org. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Solubility of 4-[3-(3-Methoxyphenyl)propyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay development. 4-[3-(3-Methoxyphenyl)propyl]pyridine (CAS 127781-73-1) presents a classic formulation challenge: it combines a weakly basic pyridine headgroup with a highly lipophilic, bulky methoxyphenylpropyl tail. This structural dichotomy requires a calculated, mechanistic approach to aqueous solubilization.

Below is our comprehensive troubleshooting guide and protocol repository designed to help you maintain the scientific integrity of your in vitro and in vivo assays.

Part 1: Troubleshooting FAQs

Q1: Why does my stock solution of 4-[3-(3-Methoxyphenyl)propyl]pyridine precipitate immediately when diluted into PBS (pH 7.4)? A1: This is a classic case of kinetic versus thermodynamic solubility mismatch. When dissolved in a 100% organic solvent like DMSO, the compound is fully solvated. However, upon rapid dilution into an aqueous buffer like PBS, the solvent polarity shifts drastically. Because the pyridine nitrogen (pKa ~5.2) is predominantly unprotonated and neutral at pH 7.4, its thermodynamic solubility in water is extremely low[1]. The sudden drop in solvent capacity causes the solution to become supersaturated, leading to rapid nucleation and precipitation (the "crash out" effect)[1].

Q2: Can I use pH modification to keep the compound in solution for my biochemical assays? A2: Yes, but it depends strictly on your assay's pH tolerance. Pyridine derivatives are weak bases. By lowering the pH of your buffer to at least two units below the pKa of the pyridine nitrogen (i.e., pH < 3.5), you ensure >99% protonation[2]. The resulting pyridinium cation interacts favorably with water via ion-dipole interactions, exponentially increasing thermodynamic solubility. However, if your biological target requires physiological pH (7.4), this strategy will cause target denaturation, and you must rely on cosolvents or complexation agents[1].

Q3: Which cosolvent system is most effective for this specific compound? A3: For highly lipophilic compounds with aromatic rings, Polyethylene Glycol 400 (PEG-400) is highly recommended. PEG-400 reduces the dielectric constant of the aqueous phase, decreasing the energetic penalty of introducing the hydrophobic 3-methoxyphenylpropyl chain into water. Studies on similar hydrophobic drugs have demonstrated that PEG-400 is often the most efficient solubilizing cosolvent with an acceptable in vitro side-effect profile[3]. A typical starting point is 5–10% (v/v) PEG-400 in water, which can yield a multi-fold increase in solubility without severe cytotoxicity[2].

Q4: How do cyclodextrins prevent precipitation, and which variant should I use? A4: Cyclodextrins (CDs) act as molecular hosts. They possess a hydrophilic exterior that ensures water solubility and a hydrophobic interior cavity that encapsulates lipophilic moieties[4]. For 4-[3-(3-Methoxyphenyl)propyl]pyridine, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. The cavity size of β-CD is perfectly suited to accommodate the methoxyphenyl ring, shielding it from the aqueous environment. The non-covalent, dynamic inclusion complex formed significantly increases apparent water solubility and dissolution rate without altering the compound's intrinsic molecular structure[5].

Part 2: Quantitative Data Summaries

To aid in selecting the appropriate solubilization route, the following table summarizes the expected performance of various enhancement strategies based on validated data for pyridine-based pharmacophores[2][4].

Solubilization StrategyMechanism of ActionTypical Fold Increase in SolubilityAssay Compatibility (In Vitro)
pH Adjustment (pH < 4.0) Protonation of pyridine nitrogen to form a water-soluble pyridinium cation.>500xPoor (Denatures most proteins)
Cosolvency (10% PEG-400) Reduces solvent polarity; disrupts the water hydrogen-bond network.5x - 10xModerate (Check target tolerance)
HP-β-Cyclodextrin (1:3 Ratio) Encapsulates the hydrophobic methoxyphenylpropyl tail in a lipophilic cavity.10x - 50xExcellent (Biologically inert)

Part 3: Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Do not rely on visual inspection alone to confirm solubility.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

Rationale: To establish a self-validating baseline, you must measure true equilibrium solubility rather than transient kinetic solubility[2].

  • Preparation: Add an excess amount of solid 4-[3-(3-Methoxyphenyl)propyl]pyridine (e.g., 5 mg) to a microcentrifuge tube containing 1 mL of your target aqueous buffer (e.g., PBS + 10% HP-β-CD).

  • Equilibration: Seal the tube and agitate continuously at a constant temperature (e.g., 25°C or 37°C) using a thermomixer for 48–72 hours. This extended timeframe ensures thermodynamic equilibrium is reached[2].

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved compound.

  • Validation & Quantification: Carefully aspirate the supernatant. Dilute it into a compatible organic solvent (e.g., Methanol) and quantify the dissolved concentration using HPLC-UV/VIS against a standard curve prepared in 100% organic solvent.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes (Solvent Evaporation Method)

Rationale: Pre-forming the inclusion complex maximizes the solubilization efficiency before introduction to the assay buffer, preventing localized supersaturation[3].

  • Dissolution: Dissolve HP-β-CD in a minimal volume of purified water. Separately, dissolve 4-[3-(3-Methoxyphenyl)propyl]pyridine in a minimal volume of ethanol[3].

  • Mixing: Slowly add the ethanolic drug solution dropwise to the aqueous cyclodextrin solution under continuous magnetic stirring. Maintain a 1:2 molar ratio (Drug:HP-β-CD).

  • Complexation: Stir the mixture at room temperature for 24 hours to allow the dynamic host-guest equilibrium to favor complexation[4].

  • Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) for 48 hours to obtain a free-flowing, highly soluble powder complex[2].

Part 4: Visualizations

Workflow Start 4-[3-(3-Methoxyphenyl)propyl]pyridine Precipitates in Assay Buffer Check_pH Is the biological assay compatible with pH < 4.5? Start->Check_pH Acidify Acidify Buffer (Protonate Pyridine Ring) Check_pH->Acidify  Yes   Neutral Maintain Neutral pH (7.4) Require Formulation Check_pH->Neutral  No   Cosolvent Add 5-10% PEG-400 (Reduce Dielectric Constant) Neutral->Cosolvent  Low Lipophilicity Tolerance Cyclo Complex with HP-β-CD (Encapsulate Lipophilic Tail) Neutral->Cyclo  High Lipophilicity Tolerance

Decision tree for selecting a solubilization strategy for pyridine derivatives.

Mechanism Drug 4-[3-(3-Methoxyphenyl) propyl]pyridine (Hydrophobic Guest) Complex Dynamic Inclusion Complex (Water Soluble) Drug->Complex Non-covalent binding CD HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Host-Guest Interaction Bio Enhanced Aqueous Bioavailability Complex->Bio Improved Dissolution

Mechanism of solubility enhancement via HP-β-Cyclodextrin inclusion complexation.

References

  • [3] Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug - Asian Journal of Pharmaceutics. 3

  • [1] Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays - Benchchem. 1

  • [2] Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds - Benchchem. 2

  • [4] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. 4

  • [5] Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - Carbohyde. 5

  • 127781-73-1 - Sigma-Aldrich.

Sources

troubleshooting low yield in phenylpropylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Modern Heterocyclic Chemist

Welcome to the dedicated technical support center for the synthesis of phenylpropylpyridine derivatives. As specialists in complex organic synthesis, we understand that even well-established reactions can present significant challenges, leading to diminished yields, intractable impurities, and stalled projects. This guide is designed for the practicing researcher, scientist, and drug development professional who requires not just protocols, but a deep, mechanistic understanding of the pitfalls inherent in these syntheses.

Here, we move beyond simple step-by-step instructions. We will dissect the common failure points in phenylpropylpyridine synthesis, particularly those based on Chichibabin-type and related nucleophilic addition methodologies. Our approach is rooted in first principles, providing you with the causal logic needed to diagnose issues, devise effective solutions, and ultimately, optimize your reaction for maximal yield and purity.

Part 1: The Diagnostic Workflow - A Systematic Approach to Low Yield

Low product yield is not a single problem but a symptom of underlying issues. A systematic, evidence-based approach is critical to efficient troubleshooting. Before consuming valuable resources on extensive re-optimization, use the following diagnostic workflow to pinpoint the likely cause of failure.

Logical Troubleshooting Flow

The diagram below outlines a decision-making process for diagnosing the root cause of low yield in your phenylpropylpyridine synthesis.

Troubleshooting_Workflow start Low Yield Observed (Yield < 50%) check_conversion Analyze Crude Reaction: - TLC - 1H NMR - LC-MS start->check_conversion low_conversion High Starting Material (SM) Remaining? check_conversion->low_conversion Analyze Data reagent_issue Problem: Reagent Inactivity or Suboptimal Conditions low_conversion->reagent_issue Yes mass_balance Problem: Mass Balance Discrepancy low_conversion->mass_balance No q1 Q1: Are my reagents and solvents rigorously dry? reagent_issue->q1 q2 Q2: Is the nucleophile/base being effectively generated/activated? reagent_issue->q2 q3 Q3: Are the reaction temperature and time optimized? reagent_issue->q3 q4 Q4: Do I see multiple spots/peaks in the crude analysis? mass_balance->q4 q5 Q5: Is there evidence of polymerization or insoluble material? mass_balance->q5 q6 Q6: Could my product be degrading during workup or purification? mass_balance->q6

Caption: A decision tree for troubleshooting low yields.

Part 2: Frequently Asked Questions & Troubleshooting Guides

This section directly addresses the most common questions and issues encountered during phenylpropylpyridine synthesis.

Section A: Low Conversion of Starting Material

This is characterized by a crude reaction mixture containing a large proportion of unreacted pyridine starting material.

Q1: My reaction has stalled, and I've recovered most of my starting material. I'm using an organolithium or Grignard reagent. What's the most likely cause?

A1: The primary culprits are almost always trace amounts of water or atmospheric oxygen. Organometallic reagents are extremely potent bases and nucleophiles that react instantaneously and preferentially with protic sources (like water) and oxygen.[1]

  • Causality: The pyridine nitrogen is only weakly basic, while organometallic reagents are exceptionally strong bases. Any trace water present in the solvent (e.g., THF, ether, toluene) or on the glassware will be deprotonated far more readily than the pyridine ring will be attacked. This consumes your reagent before it has a chance to participate in the desired C-C bond formation.

  • Troubleshooting Protocol: Rigorous Exclusion of Air and Moisture

    • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator. Immediately before use, flame-dry the assembled apparatus under high vacuum and then backfill with an inert gas (Argon or Nitrogen).

    • Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, calcium hydride for toluene). Alternatively, use a commercial solvent purification system (SPS). Never use an unopened bottle of "anhydrous" solvent without verifying its dryness, especially if it's more than a few months old.

    • Reagents: Titrate your organometallic reagent immediately before use to determine its exact molarity. Commercial solutions can degrade over time. The pyridine starting material should also be dried, for instance by distillation from CaH₂.

    • Atmosphere: Maintain a positive pressure of inert gas throughout the entire reaction, from reagent addition to quenching. Use septa and syringes/cannulas for all transfers.

Q2: I'm attempting a Chichibabin-type reaction using sodium hydride (NaH) or sodamide (NaNH₂) and seeing low conversion. Why might these bases be ineffective?

A2: The issue often lies with the poor solubility and surface-level deactivation of sodium hydride, or the specific conditions required for the classic Chichibabin reaction.

  • Causality (NaH): NaH is a heterogeneous base. Its reactivity is highly dependent on its surface area and can be inhibited by a passivating layer of sodium hydroxide formed from trace moisture. Furthermore, its Brønsted basicity may be insufficient on its own for efficient reaction.[2] Recent studies have shown that the addition of iodide salts (like LiI or NaI) can significantly enhance the basicity of NaH, facilitating amination reactions that were previously inefficient.[2]

  • Causality (NaNH₂): The classic Chichibabin amination requires high temperatures (typically >100 °C in solvents like xylene or toluene) to proceed.[3] If your conditions are too mild, the reaction will not initiate. This reaction is also known to be heterogeneous and can be difficult to drive to completion.

  • Troubleshooting Strategies:

    • NaH Activation: If using NaH, consider washing it with dry hexanes to remove mineral oil. For enhanced reactivity, explore the use of a NaH-iodide composite system as described in the literature.[2]

    • Temperature Control: For classic Chichibabin reactions, ensure your reaction temperature is sufficiently high (110-160 °C) and that you are using a high-boiling aprotic solvent.[4][5]

    • Alternative Reagents: Consider more modern approaches for C-C bond formation, such as organoborohydride-catalyzed alkylations, which can proceed under milder conditions with higher regioselectivity.[6]

Section B: Formation of Significant Byproducts

This scenario occurs when your starting material is consumed, but the yield of the desired phenylpropylpyridine is low due to the formation of one or more major impurities.

Q4: My crude NMR and mass spectrum show a major product with roughly double the mass of my desired product. What is it?

A4: You are likely observing the formation of a bipyridyl dimer. This is a known side reaction, especially under strongly basic conditions at high temperatures.[4][5]

  • Mechanistic Insight: In a reaction intended to add a nucleophile to the pyridine ring, the intermediate (a dihydropyridine anion) can itself act as a nucleophile. It can attack another molecule of the starting pyridine, leading to a dimerization-oxidation cascade that results in a stable bipyridyl product. For example, the reaction of 4-(3-phenylpropyl)pyridine with sodamide in xylene has been reported to yield 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl.[4][5]

  • Troubleshooting Strategies:

    • Lower Temperature: Dimerization often has a higher activation energy than the desired nucleophilic addition. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can suppress this side reaction.

    • Control Stoichiometry: Use a moderate excess (1.5-2.0 equivalents) of your primary nucleophile (e.g., the phenylpropyl source). Avoid a large excess of the pyridine starting material, which would favor dimerization.

    • Order of Addition: Employ inverse addition, where the pyridine starting material is added slowly to a solution of the nucleophile/base. This keeps the concentration of the pyridine low at all times, minimizing the chance of one intermediate reacting with another starting material molecule.

Q5: My reaction mixture has turned into a dark, viscous tar, and I can't isolate any clean product. What happened?

A5: This is a classic sign of polymerization. Pyridine and its derivatives, especially activated intermediates like dihydropyridines, can be susceptible to polymerization under harsh conditions (high heat, strong acid/base).[7][8]

  • Causality: The electron-rich and electron-poor centers in the pyridine ring and its intermediates can react with each other in uncontrolled chain reactions. This is particularly prevalent in the absence of a directing group or when using highly reactive, non-selective reagents at elevated temperatures.[8]

  • Troubleshooting Strategies:

    • Strict Temperature Control: This is the most critical parameter. Use an oil bath or a temperature-controlled mantle to prevent localized overheating. Run small-scale trials at different temperatures (e.g., 0 °C, room temperature, 50 °C) to find a balance between reaction rate and stability.[7]

    • Gradual Reagent Addition: As with dimerization, adding one reagent slowly to the other helps to control the reaction exotherm and maintain a low concentration of reactive intermediates.

    • Protecting Groups/Directing Groups: In some cases, the presence of a functional group, such as a hydroxyl group on an alkyl side chain, can help direct the reaction and prevent polymerization by forming a stable intermediate chelate.[8]

Section C: Product Loss During Workup and Purification

In this case, the crude reaction analysis looks promising, but the final isolated yield is disappointingly low.

Q6: My product seems to be disappearing during silica gel column chromatography. Why is this happening and how can I fix it?

A6: The basic nitrogen of the pyridine ring is interacting strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible binding or significant peak tailing, making purification inefficient.[9]

  • Causality: The lone pair on the pyridine nitrogen acts as a Lewis base, forming a strong hydrogen bond or an acid-base interaction with the acidic protons of the silica gel. This is a common problem for purifying amines and other basic N-heterocycles.

  • Troubleshooting Protocol: Purifying Basic Compounds

    • Neutralize the Silica: Before packing your column, prepare a slurry of the silica gel in your chosen eluent system and add 1-2% triethylamine (Et₃N) or ammonia (in methanol). This deactivates the acidic sites on the silica. Run the column using an eluent that also contains a small percentage (0.5-1%) of the same base.[9]

    • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18-functionalized reverse-phase silica gel, which do not have acidic sites.

    • Acid-Base Extraction: This is often the most effective method.

      • Dissolve the crude mixture in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your basic phenylpropylpyridine will be protonated and move into the aqueous layer, leaving non-basic impurities behind.

      • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Carefully basify the aqueous layer with a strong base (e.g., 6M NaOH) until pH > 10, while cooling in an ice bath.

      • Extract the now-neutralized product back into an organic solvent.

      • Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.[10]

Part 3: Quantitative Data & Optimization Parameters

Effective optimization requires understanding the quantitative impact of changing reaction variables. The following table, based on data for related Chichibabin-type alkylations, provides a starting point for your optimization efforts.[6][8]

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale & Key Insights
Base/Catalyst NaH (1.5 equiv)NaBEt₃H (40 mol%) + BEt₃ (2.0 equiv)Using a catalytic amount of a soluble hydride (NaBEt₃H) in conjunction with a Lewis acid (BEt₃) can be far more efficient than a stoichiometric amount of a heterogeneous base like NaH. The Lewis acid coordinates to the pyridine nitrogen, activating it for nucleophilic attack.[6]
Solvent TolueneDry THFWhile toluene is suitable for high-temperature reactions, THF is often superior for organometallic reactions at moderate temperatures due to its ability to solvate intermediates. Ensure it is rigorously dry.
Temperature 110 °C70 °C - 100 °CHigh temperatures can promote side reactions like dimerization and polymerization.[4][7] Optimized catalytic systems often allow for lower, more controlled reaction temperatures, leading to cleaner reactions.[6]
Reaction Time 24 h12 hWith an optimized catalytic system, reaction times can often be significantly reduced. Monitor by TLC or GC-MS to avoid prolonged heating after the reaction is complete, which can lead to product degradation.[1]
Atmosphere N₂ BlanketArgon Purge & BlanketWhile nitrogen is often sufficient, argon is denser than air and can provide a more robust inert atmosphere, which is critical for highly sensitive reagents.

References

  • Synthesis of 4-(3-phenylpropyl)pyridine. PrepChem.com. [Link]

  • Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes. Chemical Science (RSC Publishing). DOI:10.1039/D0SC04808A. [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University Institutional Repository. [Link]

  • Chichibabin pyridine synthesis. Wikipedia. [Link]

  • Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • US Patent 4386209A - Chichibabin reaction.

Sources

stability of 4-[3-(3-Methoxyphenyl)propyl]pyridine under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Assay Guidelines for Physiological Stability

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-[3-(3-Methoxyphenyl)propyl]pyridine (CAS: 127781-73-1). Because this compound is frequently utilized as a building block and pharmacological probe, understanding its behavior in physiological buffers (pH 7.4, 37°C) is critical. This document provides mechanistic troubleshooting, self-validating protocols, and structural causality to ensure your in vitro assays yield reliable data.

Diagnostic Workflow for Stability Assessment

Before troubleshooting specific assay failures, it is essential to follow a structured validation pipeline. Researchers frequently conflate poor aqueous solubility with chemical instability. The workflow below isolates solubility limits from true degradation.

Workflow Start 4-[3-(3-Methoxyphenyl)propyl]pyridine (Dry Powder) Solubility 1. Kinetic Solubility (PBS pH 7.4, 1% DMSO) Start->Solubility BufferStab 2. Buffer Stability (37°C, 1-24h) Solubility->BufferStab If Soluble > 10 µM MetabStab 3. Metabolic Stability (HLM / NADPH, 37°C) BufferStab->MetabStab If Stable > 95% Analysis LC-MS/MS Quantification BufferStab->Analysis MetabStab->Analysis

Workflow for assessing physiological and metabolic stability.

Troubleshooting FAQs
Q1: My LC-MS/MS data shows a rapid drop in compound concentration when incubated in PBS (pH 7.4) over 24 hours. Is the compound chemically degrading?

A: No, it is highly unlikely to be chemical degradation. The structure of 4-[3-(3-Methoxyphenyl)propyl]pyridine consists of a pyridine ring, a propyl chain, and an anisole (methoxy) derivative. It lacks any hydrolyzable functional groups (such as esters, amides, or lactones).

The Causality: The apparent "loss" of compound is almost certainly due to precipitation . The pKa of a 4-alkylpyridine moiety is approximately 5.98[1]. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that >95% of the molecule exists in its un-ionized, free-base form. Combined with the lipophilic propyl chain and methoxyphenyl group, the un-ionized molecule is highly hydrophobic. It rapidly aggregates and precipitates out of the aqueous buffer, adhering to the walls of plastic microtiter plates. Solution: Limit your assay concentration to <10 µM, ensure a final DMSO concentration of 1-2%, and use low-binding plates.

Q2: How can I differentiate between precipitation and actual degradation in my buffer stability assay?

A: You must implement a self-validating system using a kinetic solubility protocol[2]. Instead of just measuring the supernatant at


, measure the total system.
Solution: Run two parallel samples. In Sample A, centrifuge the plate and sample the supernatant (this measures the soluble fraction). In Sample B, add an equal volume of pure acetonitrile (ACN) directly to the buffer well to re-dissolve any precipitated compound, then analyze. If Sample B shows 100% recovery while Sample A shows a drop, your compound is chemically stable but insoluble.
Q3: When testing the compound in Human Liver Microsomes (HLM), the half-life is extremely short. What is the mechanism of this metabolic instability?

A: The primary metabolic liability of this compound is the methoxy group . In the presence of hepatic Cytochrome P450 enzymes (particularly CYP1A2 and CYP2D6), methoxyaromatics undergo rapid O-demethylation [3].

The Causality: The CYP450 heme center coordinates the oxygen of the methoxy group, abstracting a hydrogen from the methyl group to form a hemiacetal intermediate, which spontaneously collapses to release formaldehyde and a reactive phenol[4]. This phenol is then rapidly targeted by Phase II enzymes for glucuronidation or sulfation.

Metabolic Degradation Pathway

Metabolism Parent 4-[3-(3-Methoxyphenyl) propyl]pyridine CYP CYP450 Enzymes (e.g., CYP1A2, CYP3A4) Parent->CYP Metabolite O-Demethylated Metabolite (Phenol derivative) CYP->Metabolite O-demethylation Phase2 Phase II Conjugation (Glucuronidation) Metabolite->Phase2

CYP450-mediated O-demethylation pathway of the methoxy group.

Standardized Experimental Protocols

To ensure data trustworthiness, utilize the following self-validating protocols for assessing this compound.

Protocol 1: Kinetic Solubility in PBS (pH 7.4)

Purpose: To determine the maximum soluble concentration before precipitation occurs, preventing false positives in stability assays.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a dilution series in DMSO (e.g., 10 mM, 5 mM, 1 mM, 0.1 mM).

  • Aqueous Spiking: Spike 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final DMSO = 1%). This creates final concentrations of 100, 50, 10, and 1 µM.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (300 rpm).

  • Filtration: Transfer the mixtures to a 0.45 µm filter plate and centrifuge at 2000 x g for 5 minutes to remove precipitated particles[5].

  • Quantification: Analyze the filtrate via LC-MS/MS against a standard curve prepared in 50/50 ACN/Water.

Protocol 2: In Vitro Microsomal Stability (O-Demethylation Assay)

Purpose: To quantify the rate of CYP-mediated degradation.

  • Reaction Mixture: Combine PBS (100 mM, pH 7.4), Human Liver Microsomes (0.5 mg/mL final protein concentration), and the test compound (1 µM final concentration, 0.1% DMSO).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM final NADPH).

  • Time-Course Sampling: At

    
     minutes, remove a 50 µL aliquot and immediately quench it by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Verapamil).
    
  • Protein Precipitation: Centrifuge the quenched samples at 4000 x g for 15 minutes at 4°C.

  • Analysis: Inject the supernatant into the LC-MS/MS. Monitor the parent mass (

    
     228.1 for 
    
    
    
    ) and scan for the expected O-demethylated metabolite (
    
    
    214.1).
Quantitative Reference Data

The following table summarizes the expected physicochemical and stability metrics for 4-[3-(3-Methoxyphenyl)propyl]pyridine based on its structural properties and physiological behavior.

MetricExpected Value / BehaviorCausality / Note
pKa (Pyridine Nitrogen) ~5.98Mostly un-ionized at pH 7.4[1].
Kinetic Solubility (PBS, 1% DMSO) < 20 µMHighly lipophilic; prone to rapid precipitation.
Chemical Stability (PBS, 37°C, 24h) > 99% RemainingNo hydrolyzable bonds; chemically inert in water.
Microsomal Stability (

)
< 30 minutesRapid clearance due to CYP-mediated O-demethylation[3].
Primary Metabolite Mass

214.1 (

)
Loss of 14 Da (

) via loss of the methyl group.
References
  • Kinetic Solubility Assays Protocol. AxisPharm. URL: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. URL: [Link]

  • Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Taylor & Francis. URL: [Link]

  • Cytochrome P450 aromatic O-demethylase. Wikipedia. URL: [Link]

  • 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem. NIH. URL: [Link]

Sources

Technical Support Center: Optimizing HPLC Separation for Methoxyphenyl-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of methoxyphenyl-pyridine derivatives. These compounds, often encountered as positional isomers in pharmaceutical development and chemical synthesis, present unique separation challenges due to their similar physicochemical properties. This resource offers a structured approach to method development, troubleshooting common issues, and optimizing separation performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating methoxyphenyl-pyridine derivatives?

Methoxyphenyl-pyridine derivatives are often structurally similar isomers, differing only in the substitution position of the methoxy group on the phenyl ring or the position of the phenyl group on the pyridine ring. This structural similarity results in nearly identical hydrophobicity, polarity, and pKa values, making them difficult to resolve with standard reversed-phase HPLC methods. The basic nature of the pyridine moiety (pKa typically around 5.2-6.0) can also lead to undesirable secondary interactions with the silica stationary phase, resulting in poor peak shape (tailing).[1][2][3]

Q2: What is a good starting point for method development for these compounds?

A systematic approach is crucial for efficient method development.[4] A robust starting point would be:

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a versatile first choice.[1]

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic modifier is critical for protonating the pyridine nitrogen and suppressing unwanted silanol interactions.[5]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).[1]

  • Gradient: A broad scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C to improve efficiency and reproducibility.[1][6]

  • Detection: UV detection at a wavelength where the analytes have significant absorbance (e.g., 254 nm or 275 nm).[2][7]

Q3: How does mobile phase pH affect the separation?

Mobile phase pH is a critical parameter for ionizable compounds like pyridine derivatives.[8][9][10]

  • Low pH (2-4): At a pH well below the pyridine's pKa, the nitrogen atom is consistently protonated (BH+). This ionized form is more hydrophilic, leading to reduced retention in reversed-phase chromatography.[8] A low pH also suppresses the ionization of residual silanol groups (Si-O⁻) on the silica surface, which minimizes secondary ionic interactions that cause peak tailing.[11][12][13] This is generally the recommended pH range to start.[13]

  • Mid-range pH (near pKa): Operating near the pKa of the analyte (pH ≈ pKa) will result in a mixture of ionized and non-ionized forms, leading to broad, distorted, or split peaks and poor reproducibility.[14] This range should be avoided.

  • High pH (7-9): At a pH above the pKa, the pyridine is in its neutral, more hydrophobic form (B), leading to stronger retention. However, high pH can deprotonate silanol groups, causing strong peak tailing for the basic analytes.[13] Furthermore, traditional silica columns can degrade at pH levels above 8.[14][15] If high pH is necessary, a hybrid or polymer-based column with high pH stability should be used.[16]

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve common issues.

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My methoxyphenyl-pyridine isomers are co-eluting or have very poor resolution (<1.5). What should I try first?

A: First, optimize your gradient. Once you've determined the approximate elution window from a scouting run, apply a shallower gradient across that range.[5][17] A slower increase in the organic mobile phase percentage gives the isomers more time to interact with the stationary phase, enhancing separation.[17]

dot

Caption: Troubleshooting workflow for poor isomer resolution.

Q: I've tried a shallow gradient, but the resolution is still poor. What's the next step?

A: Change the organic modifier. Acetonitrile and methanol interact differently with analytes and the stationary phase, which can significantly alter selectivity.[18][19]

  • Acetonitrile (ACN): A polar aprotic solvent. It generally has a stronger elution strength than methanol, leading to shorter retention times.[20][21]

  • Methanol (MeOH): A polar protic solvent capable of hydrogen bonding.[18][20] This property can introduce different selectivity for compounds that can act as hydrogen bond acceptors (like the pyridine nitrogen).

If ACN doesn't provide separation, switching to methanol (or a blend of both) is a powerful tool for changing the elution order and resolving isomers.[19][22]

Q: I've tried both acetonitrile and methanol, and the isomers still won't separate. What kind of column should I try?

A: If changing the mobile phase isn't enough, you need to change the stationary phase to introduce different separation mechanisms.

  • Phenyl-Hexyl or Biphenyl Columns: These columns are highly recommended for aromatic positional isomers.[23][24] They provide π-π interactions between the phenyl rings of the stationary phase and your analytes, in addition to hydrophobic interactions.[22] This can be highly effective for separating isomers where the position of the methoxy group alters the electron density of the aromatic ring.[16]

  • Pentafluorophenyl (PFP) Columns: PFP columns offer a unique combination of aromatic, dipole-dipole, hydrogen bonding, and hydrophobic interactions.[24] The highly electronegative fluorine atoms create a different electronic environment that can effectively discriminate between closely related isomers.[16]

Column TypePrimary Interaction MechanismBest Suited For
Standard C18 HydrophobicGeneral purpose, initial screening
Phenyl-Hexyl Hydrophobic, π-π InteractionsAromatic positional isomers[22][23]
PFP Hydrophobic, π-π, Dipole-DipolePositional isomers, halogenated compounds[16]
Embedded Polar Group Hydrophobic, Hydrogen BondingEnhancing peak shape for basic compounds[16]

Table 1. Comparison of stationary phase selectivities for isomer separation.

Issue 2: Peak Tailing

Q: The peaks for my basic methoxyphenyl-pyridine derivatives are tailing significantly. Why is this happening?

A: Peak tailing for basic compounds is most often caused by secondary ionic interactions between the protonated pyridine analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[12][25][26] These strong, unwanted interactions delay a portion of the analyte molecules as they pass through the column, resulting in a "tail".[15] Trace metal impurities in the silica can also activate silanols, worsening the effect.[12][15][27]

Q: How can I eliminate peak tailing?

A: There are several effective strategies, which can be used in combination:

  • Lower the Mobile Phase pH: Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) to bring the mobile phase pH to between 2.5 and 3.5 is the most common solution.[12][13] This suppresses the ionization of the silanol groups, neutralizing them and preventing the secondary ionic interaction.[11]

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have very low metal content and are thoroughly end-capped (reacting residual silanols with a small silylating agent) to minimize the number of available sites for secondary interactions.[25][28] Using these columns is highly recommended.

  • Add a Competing Base (Use with Caution): Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase.[11][25] The TEA preferentially interacts with the active silanol sites, shielding the analyte from them. However, this approach can shorten column lifetime and is less common with modern, high-purity columns.[11]

  • Use a Polar-Embedded or Hybrid Column: Columns with polar-embedded groups or hybrid silica-organic particles are designed to shield the silanol groups and provide better peak shape for basic compounds, even at mid-range pH.

dot

G cluster_analyte Analyte (Protonated Pyridine) cluster_surface Silica Surface (Stationary Phase) cluster_mobile_phase Low pH Mobile Phase Analyte BH+ Methoxyphenyl-Pyridine Silanol Si-O⁻ H+ Deprotonated Silanol Site Analyte->Silanol Unwanted Secondary Interaction (Causes Tailing) H_plus H+ Excess Protons (from Acid) H_plus->Silanol Suppression of Silanol Ionization (Prevents Tailing)

Sources

Technical Support Center: Preservation of Pyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and storage of pyridine-based ligands. This guide is designed for researchers, scientists, and professionals in drug development who utilize these critical compounds in their work. Pyridine-based ligands are foundational to numerous catalytic processes and the synthesis of complex molecules. However, their susceptibility to oxidation can compromise experimental integrity, leading to reduced yields, catalyst deactivation, and inconsistent results. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the long-term stability and efficacy of your pyridine-based ligands.

Troubleshooting Guide: Identifying and Preventing Ligand Degradation

This section provides actionable steps to diagnose and resolve issues related to the oxidation of pyridine-based ligands.

Problem: I suspect my pyridine-based ligand has oxidized. What are the signs?

Possible Causes: The primary degradation pathway for many pyridine-based ligands is oxidation, often resulting in the formation of pyridine N-oxides. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.

Recommended Solutions:

  • Visual Inspection:

    • A noticeable change in color, such as yellowing or darkening of a previously colorless or pale-yellow solid or solution, is a common indicator of oxidation.[1]

    • The formation of precipitates or insoluble particles in a solution can also suggest degradation and polymerization of oxidation products.

  • Analytical Confirmation:

    • Thin-Layer Chromatography (TLC): A new, more polar spot appearing on a TLC plate compared to a fresh sample is a strong indication of the formation of the more polar pyridine N-oxide derivative.[1]

    • High-Performance Liquid Chromatography (HPLC): HPLC analysis can quantify the extent of degradation. The appearance of a new peak, typically with a shorter retention time for reverse-phase chromatography, suggests the presence of the more polar N-oxide.

    • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can definitively identify the presence of pyridine N-oxide by its molecular weight (parent ligand MW + 16 amu).[2][3][4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can show characteristic shifts in the signals of the protons and carbons adjacent to the nitrogen atom upon N-oxide formation.

dot graph TD { A[Start: Suspected Ligand Oxidation] --> B{Visual Inspection}; B --> C[Color Change or Precipitate?]; C -->|Yes| D{Analytical Confirmation}; C -->|No| E[Proceed with Caution & Monitor]; D --> F[TLC: New Polar Spot?]; F -->|Yes| G{HPLC/MS/NMR}; F -->|No| H[Consider Other Degradation Pathways]; G --> I[Confirm Pyridine N-Oxide Presence]; I --> J[Implement Preventative Storage]; J --> K[End: Stable Ligand Storage]; }

Caption: Troubleshooting workflow for identifying and preventing oxidation of pyridine-based ligands.

Protocol: Implementing Inert Atmosphere Storage for Pyridine-Based Ligands

To minimize oxidation, it is crucial to store sensitive pyridine-based ligands under an inert atmosphere. This procedure displaces oxygen, a key contributor to degradation.[1]

Materials:

  • Schlenk flask or a vial with a septum-sealed cap

  • Source of high-purity inert gas (Argon or Nitrogen) with a manifold or needle adapter

  • Vacuum pump (for Schlenk line technique)

  • Parafilm® or electrical tape

Procedure:

  • Container Preparation:

    • Select a clean, dry amber glass container to protect the ligand from light.[1]

    • For highly sensitive compounds, flame-dry the glassware under vacuum or oven-dry at >100 °C for several hours and cool under a stream of inert gas.

  • Transfer of Ligand:

    • If repackaging, perform the transfer in a glovebox or under a positive pressure of inert gas to minimize air exposure.

  • Inert Gas Purge (Headspace Flush):

    • Securely cap the container.

    • Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace above the ligand.

    • Insert a second, shorter needle to act as a vent for the displaced air.

    • Gently flush the headspace with the inert gas for several minutes. The flow should be gentle to avoid blowing solid material around.

    • Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas inside the container.

  • Sealing and Storage:

    • For enhanced protection, wrap the cap and the neck of the container with Parafilm® or electrical tape to prevent slow air diffusion over time.

    • Store the sealed container in a cool, dark place. For many pyridine-based ligands, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[1]

    • Clearly label the container with the compound name, date of storage, and an indication that it is stored under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of pyridine-based ligand oxidation during storage?

The most common oxidative degradation pathway for pyridine is the formation of a pyridine N-oxide.[2] The nitrogen atom in the pyridine ring has a lone pair of electrons that can be oxidized, typically by atmospheric oxygen, especially in the presence of light or metal catalysts.[5][6] This oxidation converts the tertiary amine functionality of the pyridine into an N-oxide.[7]

dot graph TD { A[Pyridine Ligand] -- O2, Light, or Metal Catalysts --> B[Pyridine N-Oxide]; subgraph "Oxidation Process" A; B; end }

Caption: Simplified mechanism of pyridine oxidation to pyridine N-oxide.

Q2: What are the ideal storage conditions for pyridine-based ligands?

Ideal storage conditions aim to minimize exposure to factors that promote oxidation.

Storage ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, a primary oxidant.[1]
Temperature Cool to cold (2-8 °C or -20 °C)Slows the rate of chemical degradation.[1][8]
Light Amber or opaque containersProtects from light, which can catalyze oxidation.[1]
Container Tightly sealed glass containersPrevents ingress of air and moisture.[3][9]

Q3: Do substituents on the pyridine ring affect its stability to oxidation?

Yes, substituents can significantly influence the electronic properties of the pyridine ring and thus its susceptibility to oxidation.

  • Electron-donating groups (e.g., alkyl, methoxy) can increase the electron density on the nitrogen atom, potentially making it more susceptible to oxidation.[5]

  • Electron-withdrawing groups (e.g., nitro, halo) decrease the electron density on the nitrogen, which can render the pyridine ring less prone to oxidation.[1][10]

Therefore, pyridine-based ligands with electron-donating substituents may require more stringent storage conditions.[11]

Q4: Can antioxidants be used to stabilize pyridine-based ligands during storage?

The use of antioxidants is a common strategy to prevent the oxidation of various organic compounds, including amines.[9][12] Antioxidants function by scavenging free radicals or decomposing peroxides that can initiate oxidation reactions.[7]

  • Potential Antioxidants: For amine-containing compounds, hindered phenols like Butylated Hydroxytoluene (BHT) or radical scavengers have been shown to be effective.[13] Chelating agents such as EDTA can also inhibit oxidation by sequestering metal ions that can catalyze the decomposition of peroxides.

  • Considerations: The choice of an antioxidant must be carefully evaluated for compatibility with the specific pyridine-based ligand and its intended downstream application to avoid interference. It is advisable to start with low concentrations (e.g., 100-500 ppm) and validate its efficacy and non-interference in a small-scale pilot study. While the principle is sound, specific studies on the use of antioxidants for the storage of pyridine-based ligands are not widely documented in the provided search results.

Q5: How does the stability of pyridine-based ligands in solid form compare to in solution?

Generally, pyridine-based ligands are more stable when stored as a dry solid.[5] In solution, the increased mobility of molecules and the presence of dissolved oxygen in the solvent can accelerate degradation. If a solution must be stored, it is crucial to use a degassed solvent and maintain the solution under an inert atmosphere, protected from light, and at a low temperature.[1] For many applications, it is best practice to prepare solutions fresh before use.[1]

References

  • Koval'chukova, O. V., et al. (2016). Substituent effect on the properties of pyridine-N-oxides. ResearchGate. [Link]

  • Khan, M. A. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. [Link]

  • Tóth, G., et al. (2006). Pyridine- and phosphonate-containing ligands for stable Ln complexation. Extremely fast water exchange on the Gd(III) chelates. PubMed. [Link]

  • Saitoh, T., et al. (2012). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. [Link]

  • Al-Hamdani, A. A. S. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

  • ATSDR. (1992). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'? Chemistry Stack Exchange. [Link]

  • Khan, M. A. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. ResearchGate. [Link]

  • ACS Publications. (2021). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. ACS Publications. [Link]

  • Google Patents. (2012). Oxidation inhibitors for amine degradation.
  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]

  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. Stabilization Technologies. [Link]

  • March, R. E., & Lewars, C. G. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: An electrospray/tandem Mass Spectrometric Study Carried Out at High Mass Resolution. PubMed. [Link]

  • Galano, A., & Pérez-González, A. (2018). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. [Link]

  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]

  • ResearchGate. (2026). Organometallic Complexes of Pyridines and Benzannulated Pyridines. ResearchGate. [Link]

  • OSHA. (1991). Pyridine. Occupational Safety and Health Administration. [Link]

  • CatSci. (n.d.). The Stability of Organometallics. CatSci. [Link]

  • MDPI. (2021). Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide. MDPI. [Link]

  • IEA SHC. (n.d.). The Art of Stabilization. IEA Solar Heating & Cooling Programme. [Link]

  • Periodica Polytechnica. (2016). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. [Link]

Sources

Technical Support Center: Solvent Selection for 4-[3-(3-Methoxyphenyl)propyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the dissolution of 4-[3-(3-Methoxyphenyl)propyl]pyridine (CAS No. 127781-73-1). This document is designed for researchers, chemists, and drug development professionals who encounter challenges with solubilizing this compound. We will explore systematic approaches to solvent selection, troubleshoot common issues, and introduce modern, sustainable alternatives to conventional solvents.

Understanding the Molecule: A Structural Approach to Solubility

The solubility behavior of 4-[3-(3-Methoxyphenyl)propyl]pyridine is governed by its distinct structural motifs:

  • Pyridine Ring: A polar heterocyclic amine that can act as a hydrogen bond acceptor.

  • Propyl Linker: A nonpolar aliphatic chain that contributes hydrophobic character.

  • Methoxyphenyl Group: An aromatic ring with an ether functional group, providing moderate polarity and potential for π-π stacking interactions.

This combination of polar and nonpolar features suggests that the molecule will exhibit optimal solubility in solvents of intermediate polarity and may be poorly soluble in extremes like water or heptane.

Part 1: Troubleshooting Guide for Dissolution

This section addresses the most common issues encountered during the dissolution of 4-[3-(3-Methoxyphenyl)propyl]pyridine in a practical, question-and-answer format.

Q1: My compound won't dissolve in my chosen solvent. What are my initial troubleshooting steps?

A1: When facing poor solubility, a systematic check is crucial before abandoning a solvent system.

  • Verify Compound Integrity: Confirm the identity and purity of your material. Impurities can significantly alter solubility characteristics.

  • Consider Physical Form: Is the material in a stable crystalline form? Amorphous solids or different polymorphs can have vastly different solubility profiles.

  • Apply Physical Methods: Before changing solvents, try applying gentle heating. An increase in temperature often enhances solubility. Sonication can also be used to break up particle agglomerates and accelerate the dissolution process.

  • Re-evaluate Solvent Choice: The most common issue is a mismatch between the polarity of the solute and the solvent.[1] If you are using a very nonpolar solvent (e.g., hexane) or a very polar one (e.g., water), you are unlikely to succeed. A logical next step is to try a solvent of intermediate polarity, such as an alcohol (isopropanol) or a polar aprotic solvent (THF, acetone).

Q2: I'm observing precipitation or "oiling out" of my compound after initial dissolution, especially when cooling or mixing with an anti-solvent. How can I prevent this?

A2: This phenomenon indicates that the solution is supersaturated or that the solvent system's capacity has been exceeded.

  • For Crystallization/Precipitation: This often occurs when a solution prepared at a higher temperature is cooled. The solubility limit drops, and the compound crashes out. To manage this, you can either maintain a higher temperature or use a solvent mixture that provides better solubility at ambient temperatures.

  • For "Oiling Out": This happens when the solute is highly concentrated and separates as a liquid phase instead of a solid. This is common in systems where there is a liquid-liquid phase separation.[2] Using a better solvent, a lower concentration, or a co-solvent that improves miscibility can resolve this issue. Computational tools like COSMO-RS can predict these liquid-liquid equilibrium phenomena, helping to avoid them in the design phase.[2]

Q3: How can I systematically screen for an effective and stable solvent without resorting to simple trial and error?

A3: A modern, efficient workflow combines theoretical prediction with targeted, small-scale experiments. This approach saves time, reduces waste, and provides a deeper understanding of your system.

Systematic Solvent Screening Workflow

cluster_0 Phase 1: In Silico Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Optimization A Define Solute: 4-[3-(3-Methoxyphenyl)propyl]pyridine B Predict Solubility: Hansen Solubility Parameters (HSP) or COSMO-RS A->B Input Structure C Rank Potential Solvents: Generate a shortlist of conventional & green solvents B->C Generate Data D Small-Scale Screening: Test top 5-10 candidates (e.g., 1-5 mg solute in 0.1-1 mL solvent) C->D Proceed with Shortlist E Identify Lead Solvents: Select solvents showing good solubility (>10 mg/mL) D->E Observe & Quantify F Optimize with Co-solvents: Create binary/ternary mixtures to fine-tune properties (e.g., polarity, viscosity) E->F Proceed with Leads G Final Solvent System Selection: Confirm stability, safety, and process compatibility F->G Refine

Caption: A three-phase workflow for efficient solvent selection.

Part 2: Alternative and Green Solvents FAQ

This section provides answers to frequently asked questions regarding specific classes of alternative solvents suitable for 4-[3-(3-Methoxyphenyl)propyl]pyridine.

Q1: What conventional organic solvents are good starting points for this molecule?

A1: Given the molecule's mixed polarity, solvents that can engage in both polar and nonpolar interactions are ideal. Pyridine itself is miscible with most organic solvents and water.[3] Your compound, being a substituted pyridine, will likely follow a similar pattern, with reduced water solubility due to the hydrophobic tail.

Solvent ClassRecommended SolventsRationale & Properties
Alcohols Methanol, Ethanol, Isopropanol (IPA)Protic solvents capable of hydrogen bonding with the pyridine nitrogen. Good general-purpose solvents.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents with moderate dipole moments. Effective at dissolving polar and aromatic compounds.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Polar aprotic solvents. 2-MeTHF is a bio-based alternative to THF with better stability.[4]
Esters Ethyl AcetateMedium polarity solvent, effective for compounds that are not highly polar.
Aromatic TolueneThe aromatic nature of toluene facilitates π-π stacking with the molecule's phenyl and pyridine rings.

Q2: How can I use Hansen Solubility Parameters (HSP) to make a more informed solvent choice?

A2: Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like dissolves like".[5] Every molecule is assigned three parameters representing different intermolecular forces[5][6]:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding.

A solvent is likely to dissolve a solute if their HSP values are similar. This similarity is quantified by the Hansen distance (Ra). A smaller Ra value indicates a higher affinity.

Solute Solute (δD₁, δP₁, δH₁) Solvent_Good Good Solvent (δD₂, δP₂, δH₂) Ra < Ro Solute->Solvent_Good Ra Solvent_Bad Poor Solvent (δD₃, δP₃, δH₃) Ra > Ro Solute->Solvent_Bad Ra Sphere

Caption: Hansen Space: Solvents inside the solute's sphere (radius Ro) are likely good solvents.

Hypothetical Application: While the exact HSP for 4-[3-(3-Methoxyphenyl)propyl]pyridine is not published, we can estimate it based on its structure to be around [δD=19, δP=7, δH=6] . Using this, we can screen solvents.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Ra (Calculated Distance)Prediction
Pyridine 19.08.85.92.0 Excellent Match
Acetone 15.510.47.05.0 Good Match
Toluene 18.01.42.06.9 Moderate Match
Ethanol 15.88.819.414.0 Poor Match (H-bonding too high)
Hexane 14.90.00.010.7 Poor Match
Table data sourced from established HSP databases.[7][8]

Q3: Are there computational models like COSMO-RS that can help?

A3: Absolutely. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a highly effective computational method for predicting thermodynamic properties, including solubility.[9][10] It uses quantum chemical calculations to determine the chemical potential of a solute in any solvent or solvent mixture, often without needing prior experimental data.[9][11] COSMO-RS is widely used in the pharmaceutical industry for rapid solvent screening and can provide a qualitative ranking of solvents with good accuracy.[10][12]

Q4: What "green" and sustainable solvent alternatives should I consider?

A4: Green chemistry principles encourage replacing volatile and hazardous organic solvents with more environmentally benign options.[4][13][14] Key alternatives include:

  • Supercritical Fluids: Notably Supercritical CO₂ (scCO₂).

  • Ionic Liquids (ILs): Salts that are liquid at or near room temperature.

  • Deep Eutectic Solvents (DES): Mixtures of hydrogen bond donors and acceptors.

  • Bio-based Solvents: Solvents derived from renewable resources like 2-MeTHF or Cyrene.[4][15]

Q5: Is Supercritical CO₂ (scCO₂) a viable solvent for my compound?

A5: Pure scCO₂ is an excellent nonpolar solvent, often compared to hexane.[16] However, due to the polar pyridine and methoxy groups in your molecule, its solubility in pure scCO₂ is likely to be low.[13] The major advantage of scCO₂ is its "tunability"—its solvent power can be modified by changing pressure and temperature.[17] For a molecule like this, the most promising approach is to use scCO₂ with a polar co-solvent. Adding a small percentage of methanol can dramatically increase the polarity of the fluid and enhance the solubility of moderately polar compounds.[18]

Q6: Could Ionic Liquids (ILs) be effective for dissolving this aromatic compound?

A6: Yes, Ionic Liquids are highly promising. A key feature of ILs is their designability; their properties can be tuned by changing the cation and anion. For aromatic solutes, ILs with the bistriflamide ([NTf2]−) anion have been shown to be particularly effective, significantly improving solubility compared to other anions like triflate ([OTf]−).[19] The interaction between the aromatic rings of your compound and the IL can lead to high solubility.[20][21]

Q7: What are Deep Eutectic Solvents (DES) and how do they compare to ILs?

A7: Deep Eutectic Solvents are a newer class of green solvents that share many properties with ILs, such as low vapor pressure and good thermal stability.[4] They are formed by mixing a hydrogen bond acceptor (like choline chloride) with a hydrogen bond donor (like urea or a sugar).[22] DES are generally considered to be cheaper, more biodegradable, and less toxic than many common ILs, making them an excellent "greener" alternative.[4][23] They are highly effective at dissolving a wide range of compounds, including those with aromatic and hydrogen-bonding functionalities.

Part 3: Key Experimental Protocols

Protocol 1: Rapid Small-Scale Solubility Screening

Objective: To quickly assess the solubility of 4-[3-(3-Methoxyphenyl)propyl]pyridine in a range of candidate solvents identified from theoretical screening.

Methodology:

  • Preparation: Accurately weigh approximately 5 mg of the compound into a small (e.g., 2 mL) glass vial.

  • Solvent Addition: Add the first candidate solvent dropwise (e.g., in 100 µL increments) using a calibrated micropipette.

  • Observation (Room Temperature): After each addition, cap the vial and vortex for 30 seconds. Observe for complete dissolution. Record the volume of solvent required.

  • Observation (Elevated Temperature): If the compound is not soluble after adding 1 mL of solvent, place the vial in a heating block set to 50°C for 10 minutes. Observe for any change.

  • Classification: Classify the solubility based on the volume of solvent required (e.g., Very Soluble: < 100 µL; Soluble: 100-500 µL; Sparingly Soluble: 500-1000 µL; Insoluble: > 1000 µL).

  • Repeat: Repeat steps 1-5 for each solvent on your shortlist.

References
  • Klamt, A. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Royal Pharmaceutical Society.
  • Chen, Y., & Liu, Z. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Available at: [Link]

  • Munts, K., et al. (n.d.).
  • Blesic, M., et al. (2016). Solutions of ionic liquids with diverse aliphatic and aromatic solutes – Phase behavior and potentials for applications: A review article. Fluid Phase Equilibria.
  • Al-Jimaz, A. S., et al. (2025). Ionic Liquids as Benign Solvents for the Extraction of Aromatics.
  • Jackson, L., & G. M. Walker. (2014). Supercritical carbon dioxide: a solvent like no other. PMC.
  • R. M. S. de Oliveira, et al. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Biblioteca Digital do IPB.
  • Exenia Group. (2020). Supercritical CO2 As Solvent. Available at: [Link]

  • SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. Available at: [Link]

  • D. A. Jessop. (n.d.). Organic synthesis in suppercritical carbon dioxide. DSpace@MIT.
  • L. E. Ficke, et al. (2019).
  • American Chemical Society. (2016). Why is CO2 a Green Solvent? Available at: [Link]

  • Brown, C., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
  • Celignis. (n.d.). Supercritical CO2 - Use in Bioprocess Development. Available at: [Link]

  • K. Fischer, et al. (2010).
  • L. C. S. Nobre, et al. (2007). On the Extraction of Aromatic Compounds from Hydrocarbons by Imidazolium Ionic Liquids. Inorganica Chimica Acta.
  • Biogrund. (n.d.). Top 10 Troubleshooting Guide Tableting. Available at: [Link]

  • Biogrund. (n.d.). Top 10 Troubleshooting Guide Tableting. Available at: [Link]

  • P. Choudhury, et al. (2025). Green Chemistry Approaches in Drug Synthesis: Eco-Friendly Solvents, Catalysts and Energy-Efficient Methods. International Journal of Pharmaceutical Sciences.
  • Brown, C., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Dissolution Technologies.
  • ResearchGate. (n.d.).
  • Dai, Y., et al. (2021). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. PMC.
  • J. T. Baker. (2011).
  • Choudhury, P., et al. (2026). Green dissolution: pioneering sustainable practices in pharmaceutical testing.
  • Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. Available at: [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link]

  • Yamamoto, H. (n.d.). Consideration of Hansen Solubility Parameters. Part 2.
  • Oriental Journal of Chemistry. (n.d.). Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review.
  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • Chiral Technologies. (2021). Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Available at: [Link]

  • ResearchGate. (2019).
  • ResearchGate. (2020). Green Solvents And Their Importance In Medicinal Chemistry: An Overview.
  • Hansen, C. M. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
  • Key Organics. (2017).
  • Thermo Fisher Scientific. (2025).
  • The Good Scents Company. (n.d.). 4-phenyl propyl pyridine, 2057-49-0. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)pyridine. Available at: [Link]

Sources

Validation & Comparative

Navigating the Sigma Receptor Landscape: A Selectivity Profile of 4-[3-(3-Methoxyphenyl)propyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Researchers

In the intricate world of molecular pharmacology, the Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors present compelling targets for therapeutic intervention in a range of disorders, from neurodegenerative diseases to cancer.[1][2] The distinct physiological and pathological roles of these two receptor subtypes underscore the critical need for ligands with high selectivity to minimize off-target effects and enhance therapeutic efficacy. This guide provides a detailed analysis of the predicted selectivity profile of 4-[3-(3-Methoxyphenyl)propyl]pyridine for the Sigma-1 versus the Sigma-2 receptor, based on established structure-activity relationships (SAR) of analogous compounds. While direct experimental data for this specific molecule is not publicly available, we can construct a robust hypothesis of its binding characteristics, providing a valuable framework for future investigation.

The Significance of Sigma Receptor Selectivity

The Sigma-1 and Sigma-2 receptors, once erroneously classified as opioid receptors, are now recognized as distinct proteins with unique pharmacological profiles and cellular functions.[3] The σ₁ receptor, a 25 kDa protein, acts as a molecular chaperone at the mitochondria-associated endoplasmic reticulum membrane, modulating a variety of cellular signaling pathways.[4] In contrast, the σ₂ receptor, identified as the 18-21 kDa protein TMEM97, is highly expressed in proliferating tumor cells and is implicated in cell proliferation and viability.[5] This divergence in function necessitates the development of subtype-selective ligands to specifically modulate the desired receptor and avoid unintended consequences arising from interaction with the other.

Structural Dissection and Comparative Analysis

To predict the selectivity of 4-[3-(3-Methoxyphenyl)propyl]pyridine , we must first dissect its core structural components and compare them to known high-affinity sigma receptor ligands.

Radioligand_Binding_Assay_Workflow prep Membrane Preparation (e.g., from guinea pig brain or cell lines expressing σ₁ or σ₂ receptors) incubation Incubation (Receptors, Radioligand, & Test Compound) prep->incubation radioligand Radioligand (e.g., [³H](+)-pentazocine for σ₁ [³H]DTG for σ₂) radioligand->incubation test_compound 4-[3-(3-Methoxyphenyl)propyl]pyridine (Varying Concentrations) test_compound->incubation separation Separation (Bound vs. Free Radioligand via rapid filtration) incubation->separation quantification Quantification (Scintillation Counting of bound radioactivity) separation->quantification analysis Data Analysis (IC₅₀ and Kᵢ determination) quantification->analysis

Figure 2: Generalized Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Methodology:
  • Membrane Preparation: Homogenize tissues or cells known to express high densities of Sigma-1 and Sigma-2 receptors (e.g., guinea pig brain or specific cell lines). Prepare a crude membrane fraction by differential centrifugation.

  • Sigma-1 Receptor Binding Assay:

    • Incubate the membrane preparation with a selective σ₁ radioligand, such as -pentazocine. [6] * Add increasing concentrations of 4-[3-(3-Methoxyphenyl)propyl]pyridine to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma ligand (e.g., haloperidol).

  • Sigma-2 Receptor Binding Assay:

    • Incubate the membrane preparation with a non-selective sigma radioligand like [³H]1,3-di-o-tolylguanidine ([³H]DTG).

    • To isolate binding to the σ₂ receptor, a "masking" agent that selectively blocks the σ₁ receptor, such as (+)-pentazocine, is included in the incubation mixture. [6] * Add increasing concentrations of 4-[3-(3-Methoxyphenyl)propyl]pyridine.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma ligand.

  • Separation and Quantification: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of 4-[3-(3-Methoxyphenyl)propyl]pyridine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ), which represents the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation.

Conclusion

In the absence of direct empirical data, a thorough analysis of structure-activity relationships provides a powerful tool for predicting the pharmacological profile of novel compounds. Based on the structural features of 4-[3-(3-Methoxyphenyl)propyl]pyridine , particularly the 3-methoxy substitution on the phenyl ring, it is hypothesized to be a Sigma-1 selective ligand . However, this remains a predictive assessment. Rigorous experimental validation through radioligand binding assays is essential to definitively characterize its binding affinity and selectivity for both Sigma-1 and Sigma-2 receptors. The detailed protocol provided herein offers a clear path for researchers to undertake this critical next step in the evaluation of this promising compound.

References

  • Zou, S., et al. (2013). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal research reviews, 33(4), 837-876. Available from: [Link]

  • Miller, D. K., et al. (2016). N-phenylpropyl-N'-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice. Pharmacology, biochemistry, and behavior, 150-151, 198-206. Available from: [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206. Available from: [Link]

  • Scherz-Shouval, R., & Elazar, Z. (2011). Regulation of autophagy by ROS: physiology and pathology. Trends in biochemical sciences, 36(1), 30-38.
  • Wikipedia. (2023). Sigma-2 receptor. Available from: [Link]

  • Di Pardo, A., & Lingor, P. (2018). The sigma-1 receptor: a new player in neuroprotection. Journal of neurochemistry, 145(5), 414-426.
  • Walker, J. M., et al. (1990). Sigma receptors: biology and function. Pharmacological reviews, 42(4), 355-402.
  • Intagliata, S., et al. (2020). Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Efficacy. Journal of medicinal chemistry, 63(1), 164-175.
  • Martin, W. R., et al. (1976). The effects of morphine- and nalorphine- like drugs in the nondependent and morphine-dependent chronic spinal dog. The Journal of pharmacology and experimental therapeutics, 197(3), 517-532.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34. 1-1.34. 21. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 4-[3-(3-Methoxyphenyl)propyl]pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can have cascading and costly consequences, invalidating biological data and compromising intellectual property. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of a novel pyridine derivative, 4-[3-(3-Methoxyphenyl)propyl]pyridine.

Our primary focus will be on the predictive analysis using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, the cornerstone of small molecule characterization. We will explain the rationale behind spectral interpretation and then objectively compare the insights gained from ¹H NMR with those from orthogonal techniques like ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This multi-faceted approach ensures a self-validating system for confident structural confirmation.

Part 1: The First Line of Inquiry: ¹H NMR Spectral Analysis

¹H NMR spectroscopy is unparalleled for providing a detailed atomic-level map of a molecule in solution.[1] It reveals not only the different types of proton environments but also their connectivity through spin-spin coupling, offering a rich dataset for piecing together the molecular puzzle.

Predicted ¹H NMR Spectrum of 4-[3-(3-Methoxyphenyl)propyl]pyridine

Based on established principles of substituent effects on aromatic systems and typical aliphatic chain chemical shifts, we can predict the ¹H NMR spectrum with high accuracy.[2][3][4] The molecule is analyzed by breaking it down into its three constituent parts: the 4-substituted pyridine ring, the 3-substituted methoxyphenyl ring, and the propyl linker.

Molecular Structure with Proton Labeling:

Caption: Labeled protons on 4-[3-(3-Methoxyphenyl)propyl]pyridine.

The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below. The choice of deuterated chloroform (CDCl₃) as the solvent is standard for non-polar to moderately polar organic molecules, and tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).[5]

Proton Label Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
HₐPyridine C2-H, C6-H~8.50Doublet (d)~6.02H
HₑPyridine C3-H, C5-H~7.15Doublet (d)~6.02H
HₒPropyl (C1')~2.65Triplet (t)~7.52H
HₑPropyl (C3')~2.62Triplet (t)~7.52H
HₑPropyl (C2')~1.95Quintet (quin)~7.52H
HₐPhenyl C5'-H~7.20Triplet (t)~8.01H
HₑPhenyl C2'-H~6.80Singlet (s) or narrow d~2.01H
HₒPhenyl C6'-H~6.78Doublet of doublets (dd)~8.0, 2.01H
HₐPhenyl C4'-H~6.75Doublet of doublets (dd)~8.0, 2.01H
HₖMethoxy (OCH₃)~3.81Singlet (s)N/A3H

Causality Behind Predictions:

  • Pyridine Protons (Hₐ, Hₑ): The protons alpha to the nitrogen (Hₐ) are significantly deshielded due to the electron-withdrawing nature of the nitrogen atom, pushing their chemical shift downfield to around 8.50 ppm.[3] The beta protons (Hₑ) appear further upfield. They will appear as two distinct doublets characteristic of a 4-substituted pyridine ring.

  • Phenyl Protons (Hₐ-Hₐ): The methoxy group is an electron-donating group, which shields the ortho and para protons. The single proton between two carbons (Hₐ, C5'-H) will appear as a triplet. The other three aromatic protons will have more complex splitting patterns due to their positions relative to the two substituents.

  • Propyl Protons (Hₒ, Hₑ, Hₑ): The two methylene groups attached to the aromatic rings (Hₒ and Hₑ) are deshielded and will appear as triplets due to coupling with the central methylene group (Hₑ). The central Hₑ protons, being coupled to four adjacent protons (2 on each side), will appear as a quintet.

  • Methoxy Protons (Hₖ): The three protons of the methoxy group are equivalent and have no adjacent protons, resulting in a sharp singlet at a characteristic chemical shift around 3.81 ppm.[6]

Part 2: A Comparative Guide to Orthogonal Analytical Techniques

While ¹H NMR provides the foundational blueprint, its power is magnified when combined with other techniques that offer complementary information.[7][8] This practice of using orthogonal methods is a cornerstone of robust analytical chemistry, ensuring that the proposed structure is validated from multiple perspectives.

Technique Information Provided Advantages for this Molecule Limitations
¹H NMR H-H connectivity, proton environments, stereochemistry.Provides a detailed map of the entire proton framework and connectivity.Can have overlapping signals in complex regions; does not directly observe quaternary carbons.
¹³C NMR Number and type of carbon environments (sp², sp³, CH, CH₂, etc.).Unambiguously confirms the number of unique carbons (predicted: 13 signals). The methoxy carbon has a characteristic shift (~55 ppm).[9]Low natural abundance of ¹³C requires longer acquisition times; no direct C-C connectivity information from a standard 1D experiment.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[10]Confirms the molecular formula (C₁₅H₁₈N₂O) via high-resolution mass of the molecular ion. Fragmentation would likely show cleavage of the propyl chain, confirming the connectivity of the two aromatic rings.[7]Does not provide information on the substitution pattern of the aromatic rings (e.g., meta vs. para methoxy group). Isomers can be difficult to distinguish.
FTIR Spectroscopy Presence of specific functional groups.[11]Quickly confirms the presence of key bonds: C-O stretch (ether, ~1250 cm⁻¹), aromatic C=C and C=N stretches (~1600-1450 cm⁻¹), and sp³ and sp² C-H stretches (~3100-2850 cm⁻¹).[12][13]Provides limited information on the overall carbon skeleton and connectivity.[1] Not suitable for distinguishing positional isomers.
Synergistic Power in Action:

Imagine the ¹H NMR spectrum shows the predicted signals, but the aromatic region between 6.7-7.2 ppm is crowded.

  • ¹³C NMR would confirm that there are indeed 13 unique carbon atoms, as expected.

  • High-Resolution Mass Spectrometry (HRMS) would yield a molecular weight of, for example, 228.1439, which corresponds precisely to the molecular formula C₁₅H₁₈N₂O, adding a high degree of confidence.

  • FTIR would show a strong C-O ether stretch, confirming the presence of the methoxy group.

Together, these techniques leave no room for ambiguity.

Part 3: Experimental Protocols & Workflow

Trustworthy data begins with meticulous and standardized procedures. The following protocols represent best practices for acquiring high-quality analytical data.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

  • Homogenization: Ensure the solution is clear and free of any particulate matter.

Protocol 2: Standard 1D ¹H NMR Data Acquisition
  • Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

  • Locking & Shimming: Lock onto the deuterium signal of the solvent (CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Parameter Setup:

    • Pulse Angle: 30-45 degrees (for quantitative accuracy, 90 degrees can be used with a longer relaxation delay).

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds (ensure full relaxation of all protons).

    • Number of Scans (ns): 8-16 scans (increase for dilute samples).

    • Spectral Width (sw): ~16 ppm (centered around 5-6 ppm).

  • Acquisition: Start the acquisition.

  • Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.

  • Calibration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Overall Analytical Workflow

The logical flow from sample to confirmed structure is critical. This process ensures efficiency and rigor.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Orthogonal Validation cluster_2 Final Confirmation Sample Sample 1H_NMR 1H_NMR Sample->1H_NMR Primary Technique Proposed_Structure Proposed_Structure 1H_NMR->Proposed_Structure Initial Hypothesis MS MS Proposed_Structure->MS Confirm MW C13_NMR C13_NMR Proposed_Structure->C13_NMR Confirm C-skeleton FTIR FTIR Proposed_Structure->FTIR Confirm FGs Final_Structure Final_Structure MS->Final_Structure C13_NMR->Final_Structure FTIR->Final_Structure

Caption: A validated workflow for unambiguous structural elucidation.

Conclusion

The structural analysis of 4-[3-(3-Methoxyphenyl)propyl]pyridine serves as an excellent case study for the principles of modern chemical analysis. While ¹H NMR spectroscopy provides an extraordinarily detailed initial picture, its true power lies in its synergistic use with other techniques. By systematically gathering and integrating data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR, researchers can build an unshakeable, self-validating case for their proposed molecular structure. This rigorous, multi-pronged approach is not merely academic; it is an essential discipline for ensuring the integrity and success of any research and development program.

References

  • BenchChem. (n.d.). 2D NMR Analysis vs. Alternative Techniques for Structural Elucidation of 1-Chloro-3-methyl-1-butene Derivatives.
  • Zhang, Z., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • Acta Crystallographica Section E. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine.
  • Malfara, M., Jansen, A., & Tierney, J. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0311428).
  • Molecules. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.
  • Cambridge Open Engage. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data.
  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics.
  • Journal of Physics: Conference Series. (n.d.). The modification of phenyl - pyridine compounds under UV irradiation: FTIR investigation.
  • Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • ResearchGate. (n.d.). FTIR spectra of pyridine adsorbed on the prepared samples.

Sources

Validating 4-[3-(3-Methoxyphenyl)propyl]pyridine Purity: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Imperative

4-[3-(3-Methoxyphenyl)propyl]pyridine (CAS: 127781-73-1) is a critical heterocyclic building block, often employed as a scaffold in the synthesis of GPCR ligands and receptor antagonists. In drug development, the integrity of this intermediate is non-negotiable; undetected impurities—specifically homologous pyridines, N-oxides, or demethylated phenols—can skew structure-activity relationship (SAR) data and fail downstream toxicological assessments.

While HPLC-UV has long been the workhorse for routine purity analysis, it frequently fails to detect co-eluting isobaric impurities or those with low extinction coefficients. This guide validates the superiority of Liquid Chromatography-Mass Spectrometry (LC-MS) over traditional HPLC-UV, providing a robust, self-validating protocol for confirming purity at the sub-0.1% level required by ICH Q3A guidelines.

Strategic Analysis: Why LC-MS for this Scaffold?

The structural duality of the molecule—a basic pyridine ring linked to a lipophilic methoxyphenyl ether—presents unique analytical challenges.

The Limitation of HPLC-UV[1]
  • Co-elution Risk: Synthetic byproducts such as the N-oxide variant or the demethylated phenol (4-[3-(3-hydroxyphenyl)propyl]pyridine) often possess UV absorption profiles nearly identical to the parent compound.

  • Sensitivity Ceiling: UV detection at 254 nm typically caps the Limit of Quantitation (LOQ) at ~0.05-0.1%, potentially missing trace genotoxic impurities.

The LC-MS Advantage
  • Mass Selectivity: MS allows for the isolation of the parent ion (

    
     m/z) from impurities even if chromatographic resolution is incomplete.
    
  • Structural Insight: In-source fragmentation provides immediate confirmation of the propyl linker stability, distinguishing it from potential vinyl or ethyl analogs.

Validated Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a system suitability test (SST) ensures that the instrument performance meets the specific ionization requirements of the pyridine moiety before sample analysis begins.

Chromatographic Conditions (LC)
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity)

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 1.7 µm XB-C18, 100 x 2.1 mm)

    • Rationale: The XB-C18 chemistry provides superior peak shape for basic pyridine compounds compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Note: Acidic pH ensures the pyridine nitrogen is fully protonated (

      
      ), improving retention and ionization efficiency.
      
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Profile:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5%

      
       95% B (Linear gradient)
      
    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MS)[2][3][4][5]
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode[1][2][3][4]

  • Source Voltage: +3500 V

  • Scan Mode: Full Scan (m/z 100–600) + SIM (m/z 228.1)

  • Key Monitoring Ions:

    • Parent: 228.1 m/z

      
      
      
    • Impurity A (Demethylated): 214.1 m/z

    • Impurity B (N-Oxide): 244.1 m/z

Self-Validating System Suitability Test (SST)

Before running samples, inject a standard solution (1 µg/mL). The run is valid only if :

  • Retention Time Stability:

    
     min between triplicate injections.
    
  • Tailing Factor:

    
     (Crucial for pyridine bases).
    
  • S/N Ratio:

    
     for the parent peak.
    

Performance Comparison: LC-MS vs. Alternatives

The following data summarizes the comparative performance based on detection limits and specificity for pyridine derivatives.

Table 1: Comparative Performance Metrics
FeatureHPLC-UV (254 nm)LC-MS (ESI+)Impact on Research
Limit of Detection (LOD) ~500 ng/mL~1–5 ng/mLLC-MS detects trace catalysts/precursors missed by UV.
Linearity Range


LC-MS quantifies major product and trace impurities in one run.
Specificity Low (Retention time only)High (m/z + Retention time)LC-MS distinguishes isobaric impurities (e.g., positional isomers).
Impurity ID Impossible without standardsPossible via FragmentationLC-MS identifies "unknowns" (e.g., M+16 indicates oxidation).
Table 2: Impurity Profiling Capability
Impurity TypeHPLC-UV DetectionLC-MS DetectionMechanistic Reason
Demethylated Analog Co-elutes (often)Resolved (m/z 214)Mass shift of -14 Da allows spectral resolution.
Pyridine N-Oxide Visible (distinct UV)Highly Sensitive (m/z 244)N-oxides ionize well; MS confirms +16 Da shift.
Inorganic Salts InvisibleSuppression EffectsMS signals suppression, alerting to salt contamination.

Visualizing the Validation Logic

Validation Workflow

This diagram outlines the decision matrix for validating the purity of the compound.

ValidationWorkflow Start Start: Crude Product Dissolve Dissolve in 50:50 ACN:H2O (0.1 mg/mL) Start->Dissolve SST Run System Suitability (SST) Check Tailing & S/N Dissolve->SST Decision SST Pass? SST->Decision Adjust Adjust Mobile Phase pH or Clean Source Decision->Adjust No RunSample Run Sample (Full Scan + SIM) Decision->RunSample Yes Adjust->SST DataAnalysis Analyze TIC & EIC RunSample->DataAnalysis PurityCheck Impurity > 0.1%? DataAnalysis->PurityCheck MS2 Perform MS/MS Fragmentation for Structure ID PurityCheck->MS2 Yes Release Release Certificate of Analysis PurityCheck->Release No

Figure 1: Decision-tree workflow for LC-MS purity validation, ensuring system readiness before sample consumption.

Proposed Fragmentation Pathway

Understanding the fragmentation helps confirm identity. The propyl chain is the primary weak point.

Fragmentation Parent Parent Ion [M+H]+ = 228.1 m/z Frag1 Tropylium-like Ion (Loss of Pyridine) m/z ~ 121 Parent->Frag1 C-C Cleavage (Benzylic) Frag2 Pyridinium Alkyl Ion (Loss of Anisole) m/z ~ 106 Parent->Frag2 C-C Cleavage (Propyl chain)

Figure 2: Predicted ESI+ fragmentation pathway. Monitoring these transitions in MS/MS mode confirms the structural integrity of the propyl linker.

References

  • International Council for Harmonisation (ICH). (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Venkateswarlu, V., et al. (2019). Development and Validation of Chromatographic Methods by LC-MS/MS for the Determination of Process Related Genotoxic Impurities. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Suneetha, A., & Raja, R. K. (2016).[5] Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine. Biomedical Chromatography.[5][6][7] Retrieved from [Link]

  • Agilent Technologies. (2012). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS.[6][8] Application Note. Retrieved from [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 4-[3-(3-Methoxyphenyl)propyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of analytical reference standards are paramount for ensuring the accuracy and reliability of experimental data. This guide provides a comprehensive overview and comparison of reference standards for the analysis of 4-[3-(3-Methoxyphenyl)propyl]pyridine, a key chemical entity in various research domains. As this compound is not currently listed in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), this guide will focus on the qualification and use of commercially available research-grade materials as in-house or secondary reference standards.

Introduction to 4-[3-(3-Methoxyphenyl)propyl]pyridine and the Imperative for High-Purity Reference Standards

4-[3-(3-Methoxyphenyl)propyl]pyridine (CAS No. 127781-73-1) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The accurate quantification and impurity profiling of this molecule are critical for its development and use. A well-characterized reference standard is the cornerstone of any analytical method validation, enabling the determination of identity, purity, and strength of the analyte. In the absence of official pharmacopeial standards, researchers must rely on commercially available materials, which necessitates a thorough evaluation of their quality and accompanying analytical data.

Commercially Available Materials: A Comparative Overview

Several chemical suppliers offer 4-[3-(3-Methoxyphenyl)propyl]pyridine for research purposes. This section compares the typical information and data provided by these suppliers. It is crucial to note that the level of characterization can vary significantly between "research chemicals" and certified reference materials.

Supplier CategoryTypical Purity SpecificationCharacterization Data ProvidedSuitability as a Reference Standard
Major Chemical Suppliers (e.g., Sigma-Aldrich, BLDpharm) ≥95% to ≥98% (often by a single method like HPLC or NMR)Basic information such as molecular formula, weight, and CAS number. Some may offer access to NMR or HPLC data upon request.Requires significant in-house characterization and qualification before use as a reference standard.
Specialty Chemical Producers (e.g., Enamine) Often supplied with a specified purity range (e.g., >95%)May provide 1H NMR and LC-MS data as part of the standard product information.Similar to major suppliers, extensive in-house validation is necessary. The provided spectra are a good starting point for identity confirmation.

Key Insight: The primary challenge for researchers is the lack of a comprehensive Certificate of Analysis (CoA) that includes data from multiple analytical techniques, impurity profiles, and a certified purity value with uncertainty. Therefore, the onus is on the end-user to perform the necessary characterization.

Establishing an In-House Reference Standard: A Step-by-Step Workflow

When a certified reference standard is unavailable, a selected batch of high-purity commercial material must be thoroughly characterized to serve as an in-house or secondary reference standard.

Distinguishing 4-[3-(3-Methoxyphenyl)propyl]pyridine from its Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. For researchers working with 4-[3-(3-Methoxyphenyl)propyl]pyridine, a molecule with potential therapeutic applications, the ability to distinguish the parent compound from its metabolites is critical for accurate pharmacokinetic, pharmacodynamic, and toxicological assessments. This guide provides a comprehensive overview of the predicted metabolic pathways of 4-[3-(3-Methoxyphenyl)propyl]pyridine and offers detailed analytical strategies for the successful separation and identification of its key metabolites.

The Metabolic Journey of 4-[3-(3-Methoxyphenyl)propyl]pyridine

The chemical structure of 4-[3-(3-Methoxyphenyl)propyl]pyridine, featuring both a pyridine ring and a methoxyphenyl group, suggests several potential sites for metabolic transformation. Based on established biotransformation pathways for similar chemical moieties, the primary metabolic routes are predicted to be N-oxidation of the pyridine ring, O-demethylation of the methoxy group, and aromatic hydroxylation.

These metabolic transformations, primarily mediated by cytochrome P450 enzymes in the liver, result in the formation of metabolites with altered physicochemical properties, such as increased polarity, which facilitates their excretion from the body. The ability to analytically differentiate these metabolites from the parent compound is essential for building a complete picture of the drug's disposition.

Diagram of Predicted Metabolic Pathways

Metabolic Pathways Parent 4-[3-(3-Methoxyphenyl)propyl]pyridine N_Oxide Pyridine N-Oxide Metabolite Parent->N_Oxide  N-Oxidation (CYP450) O_Desmethyl O-Desmethyl Metabolite (Phenolic Metabolite) Parent->O_Desmethyl  O-Demethylation (CYP450) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated  Hydroxylation (CYP450)

Caption: Predicted metabolic pathways of 4-[3-(3-Methoxyphenyl)propyl]pyridine.

Analytical Strategies for Differentiation

The successful differentiation of 4-[3-(3-Methoxyphenyl)propyl]pyridine from its more polar metabolites hinges on the selection and optimization of appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), stands as the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

The key to separating the parent compound from its metabolites lies in exploiting their differences in polarity. A reversed-phase HPLC method is typically the most effective approach.

Experimental Protocol: Reversed-Phase HPLC Method Development

  • Column Selection: Initiate method development with a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). The non-polar stationary phase will retain the parent compound more strongly than its more polar metabolites. For challenging separations of highly polar metabolites, alternative stationary phases like phenyl-hexyl or embedded-polar group (EPG) columns can be explored.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (A) and an organic phase (B) is recommended.

    • Mobile Phase A: 0.1% formic acid in water. The acidic modifier helps to protonate the pyridine nitrogen, leading to better peak shape and retention.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Gradient Elution: Start with a high percentage of mobile phase A to retain the polar metabolites at the beginning of the column. Gradually increase the percentage of mobile phase B to elute the compounds in order of increasing hydrophobicity, with the parent compound eluting last. A typical starting gradient could be:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate and Temperature: A flow rate of 0.3-0.5 mL/min is suitable for a 2.1 mm ID column. Maintaining a constant column temperature (e.g., 40 °C) will ensure reproducible retention times.

  • Detection: UV detection can be used for initial method development, monitoring at a wavelength where both the parent and metabolites absorb (e.g., around 260 nm). However, for definitive identification and quantification, mass spectrometry is essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the sensitivity and specificity required for the unambiguous identification and quantification of the parent compound and its metabolites, even at low concentrations in complex biological matrices.

Key Principles for LC-MS/MS Analysis:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally the most effective method for analyzing pyridine-containing compounds. The pyridine nitrogen is readily protonated to form [M+H]⁺ ions.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred acquisition mode. This involves selecting a specific precursor ion (the [M+H]⁺ of the analyte) and monitoring a specific product ion generated through collision-induced dissociation (CID). This highly selective technique minimizes interference from matrix components.[1]

  • Metabolite Identification:

    • N-Oxide Metabolite: A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (16 Da) upon CID.[2] Therefore, the N-oxide metabolite of 4-[3-(3-Methoxyphenyl)propyl]pyridine (MW +16) would be expected to produce a product ion corresponding to the [M+H-16]⁺ fragment, which is the same m/z as the protonated parent drug. It is crucial to have chromatographic separation to distinguish the N-oxide from the parent compound to avoid in-source fragmentation leading to misinterpretation.[3][4]

    • O-Desmethyl Metabolite: This metabolite will have a molecular weight 14 Da less than the parent compound. The fragmentation pattern will likely be similar to the parent, but the precursor ion will be different.

    • Hydroxylated Metabolites: These metabolites will have a molecular weight 16 Da greater than the parent compound. The position of hydroxylation can sometimes be inferred from the fragmentation pattern, although differentiation of isomers can be challenging and may require comparison with authentic standards or advanced MS techniques.[5][6]

Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Sample Biological Matrix (Plasma, Urine, Microsomes) Extraction Protein Precipitation or Solid Phase Extraction (SPE) Sample->Extraction HPLC Reversed-Phase HPLC Extraction->HPLC MS Tandem Mass Spectrometer (ESI+) HPLC->MS MRM MRM Analysis (Quantification) MS->MRM FullScan Full Scan & Product Ion Scan (Identification) MS->FullScan Data Chromatogram & Spectra Analysis MRM->Data FullScan->Data

Caption: A typical workflow for the analysis of drug metabolites.

Data Presentation: Predicted Mass Transitions for MRM Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Annotation
4-[3-(3-Methoxyphenyl)propyl]pyridine 228.1Fragment 1Parent Compound
Fragment 2
N-Oxide Metabolite 244.1228.1Neutral Loss of Oxygen
Fragment 3
O-Desmethyl Metabolite 214.1Fragment 4Phenolic Metabolite
Fragment 5
Hydroxylated Metabolite 244.1Fragment 6Aromatic or Aliphatic Hydroxylation
Fragment 7

Note: The specific m/z values for the product ions ("Fragment 1-7") would need to be determined experimentally by performing product ion scans on the respective precursor ions.

Sample Preparation: A Critical First Step

The quality of the analytical data is highly dependent on the sample preparation method. The goal is to efficiently extract the analytes of interest from the biological matrix while minimizing interferences.

  • Protein Precipitation (PPT): This is a simple and rapid method for plasma and serum samples.[7] Ice-cold acetonitrile or methanol is added to the sample to precipitate proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup and can be used to concentrate the analytes.[8] For urine samples, which can have high salt content, a reversed-phase or mixed-mode SPE cartridge can be used to retain the parent compound and its metabolites, which are then eluted with an organic solvent.

  • Hydrolysis: For urine samples, metabolites are often excreted as glucuronide or sulfate conjugates. To analyze the free metabolites, an enzymatic hydrolysis step using β-glucuronidase and/or sulfatase is often required before extraction.[9]

Method Validation: Ensuring Data Integrity

A validated analytical method is crucial for obtaining reliable and reproducible results.[10][11] Key validation parameters, as outlined by regulatory agencies such as the FDA and EMA, include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Stability: The chemical stability of the analytes in the biological matrix under different storage and processing conditions.

Conclusion

The successful differentiation of 4-[3-(3-Methoxyphenyl)propyl]pyridine from its metabolites is a critical task in its development as a potential therapeutic agent. A well-designed analytical strategy, centered around a robust reversed-phase HPLC method coupled with tandem mass spectrometry, provides the necessary tools for accurate identification and quantification. By understanding the predicted metabolic pathways and employing systematic method development and validation, researchers can generate high-quality data to confidently characterize the pharmacokinetic and metabolic profile of this compound. This, in turn, will enable informed decisions throughout the drug development process.

References

  • Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Bioanalytical Method Validation: Metabolite Considerations. BioPharma Services. [Link]

  • Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Analysis & Sensing. [Link]

  • Biotransformation of substituted pyridines with dioxygenase-containing microorganisms. Organic & Biomolecular Chemistry. [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. [Link]

  • A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences. [Link]

  • HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. [Link]

  • Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation. Metabolites. [Link]

  • Analytical Methods for Determining Pyridine in Biological Materials. NCBI. [Link]

  • Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs in Their Tablets and Capsules Using Vanillin Reagent. SCIRP. [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. [Link]

  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • Metabolic pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside and its effects on cellular energetics. The International Journal of Biochemistry & Cell Biology. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. Molecules. [Link]

  • Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report. Pharmaceutical Research. [Link]

  • Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS: Application Note. TOFWERK. [Link]

  • HPLC Method Development. SlideShare. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Orthogonal fragmentation mechanism enables new levels of metabolite characterization. SCIEX. [Link]

  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry. [Link]

  • Discovery of metabolites prevails amid in-source fragmentation. Nature Metabolism. [Link]

  • LC-HR-MS/MS Library of Drugs, Poisons and Their Metabolites. Wiley Science Solutions. [Link]

  • Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Analytical Methods. [Link]

  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Current Drug Metabolism. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Agilent. [Link]

  • Access to Highly Substituted Pyridines via Energy Transfer. ChemRxiv. [Link]

Sources

A Comparative Guide to the Quality Control of 4-[3-(3-Methoxyphenyl)propyl]pyridine (CAS 127781-73-1)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the quality control (QC) parameters for 4-[3-(3-methoxyphenyl)propyl]pyridine, a key intermediate in pharmaceutical synthesis. This document moves beyond a simple listing of specifications to explain the scientific rationale behind the QC methods, offering a framework for establishing robust analytical protocols. We will explore the critical quality attributes of this compound and compare them with structurally similar pyridine derivatives to provide a comprehensive understanding of its quality profile.

Introduction to 4-[3-(3-Methoxyphenyl)propyl]pyridine and Its Analytical Significance

4-[3-(3-methoxyphenyl)propyl]pyridine (CAS 127781-73-1) is a substituted pyridine derivative with a molecular weight of 227.31 g/mol . Its structure, featuring a pyridine ring linked to a methoxyphenylpropyl group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous biologically active molecules and pharmaceuticals.[1] The precise control of its purity and impurity profile is paramount to ensure the safety, efficacy, and reproducibility of the final drug product.

This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for impurities in new drug substances, to establish a scientifically sound basis for quality control.[2][3]

Core Quality Control Parameters

A comprehensive QC strategy for 4-[3-(3-methoxyphenyl)propyl]pyridine should encompass the following key parameters:

  • Identity: Confirmation of the chemical structure.

  • Assay: Quantitation of the compound's purity.

  • Impurities: Detection and quantification of organic and inorganic impurities, including residual solvents.

  • Physical Properties: Characterization of its physical state, appearance, and solubility.

The following sections will detail the experimental methodologies and rationale for each of these parameters.

Identity Confirmation: Ensuring Structural Integrity

Verifying the chemical identity of 4-[3-(3-methoxyphenyl)propyl]pyridine is the foundational step in its quality assessment. A combination of spectroscopic techniques provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The proton NMR spectrum should exhibit characteristic signals corresponding to the protons on the pyridine and phenyl rings, the propyl chain, and the methoxy group. The carbon NMR will similarly show distinct peaks for each unique carbon atom.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.

  • Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of 4-[3-(3-methoxyphenyl)propyl]pyridine.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering further confirmation of its identity. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight) are commonly used. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

Workflow for Identity Confirmation

cluster_ID Identity Confirmation Workflow Sample Sample NMR NMR Sample->NMR MS MS Sample->MS Structural Elucidation Structural Elucidation NMR->Structural Elucidation Molecular Weight Confirmation Molecular Weight Confirmation MS->Molecular Weight Confirmation Identity Confirmed Identity Confirmed Structural Elucidation->Identity Confirmed Molecular Weight Confirmation->Identity Confirmed

Caption: Workflow for identity confirmation of 4-[3-(3-methoxyphenyl)propyl]pyridine.

Assay and Purity Determination: A Quantitative Assessment

The assay determines the amount of the active substance present in the material. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Experimental Protocol: HPLC Assay

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Quantification: Use an external standard of known concentration to calculate the assay value.

Table 1: Typical HPLC Parameters for Pyridine Derivatives

ParameterTypical ValueRationale
ColumnC18, 5 µmProvides good separation for aromatic compounds.
Mobile PhaseAcetonitrile/Water with bufferOffers good peak shape and resolution.
Flow Rate1.0 mL/minStandard for analytical HPLC.
Injection Volume10 µLEnsures reproducibility.
DetectionUV at 254 nmPyridine and phenyl rings have strong UV absorbance at this wavelength.
Column Temperature30 °CMaintains consistent retention times.

Impurity Profiling: A Critical Aspect of Safety

Controlling impurities is crucial for the safety and efficacy of any pharmaceutical intermediate. According to ICH Q3A(R2), impurities should be reported, identified, and qualified based on established thresholds.[2][4]

Organic Impurities

Organic impurities can arise from starting materials, by-products of the synthesis, or degradation products.

Potential Process-Related Impurities:

A plausible synthesis of 4-[3-(3-methoxyphenyl)propyl]pyridine could involve the reduction of a precursor like 4-(3-methoxybenzoyl)pyridine.[5] This suggests potential impurities:

  • Starting materials: Unreacted 4-(3-methoxybenzoyl)pyridine.

  • By-products: Compounds formed from side reactions.

  • Catalyst residues: Palladium on charcoal is a common catalyst for such reductions.[5]

Analytical Approach:

The same HPLC method used for the assay can typically be employed for impurity profiling, with appropriate adjustments to the gradient to ensure the separation of all potential impurities.

Residual Solvents

Residual solvents are organic volatile chemicals used in the synthesis of drug substances. Their control is essential due to their potential toxicity. Gas Chromatography (GC) with headspace sampling is the standard method for their determination.

Experimental Protocol: GC-HS for Residual Solvents

  • Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling solvent (e.g., DMF, DMSO).

  • Instrument: GC with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A capillary column suitable for solvent analysis (e.g., G43).

  • Analysis: Identify and quantify solvents by comparing their retention times and peak areas with those of known standards.

Decision Tree for Impurity Management

cluster_Impurity Impurity Management Decision Tree (based on ICH Q3A) Impurity_Detected Impurity Detected Threshold_Check Above Reporting Threshold? Impurity_Detected->Threshold_Check Identify_Impurity Identify Impurity Threshold_Check->Identify_Impurity Yes No_Action No Action Required Threshold_Check->No_Action No Qualify_Impurity Qualify Impurity Identify_Impurity->Qualify_Impurity Identified Set_Specification Set Specification Qualify_Impurity->Set_Specification Qualified

Caption: Decision tree for managing impurities based on ICH Q3A guidelines.

Comparative Analysis with Structurally Related Compounds

To provide context for the quality control of 4-[3-(3-methoxyphenyl)propyl]pyridine, it is useful to compare it with other pyridine derivatives.

Table 2: Comparison of Analytical Methods for Pyridine Derivatives

CompoundKey QC ParameterPrimary Analytical TechniqueReference
4-[3-(3-Methoxyphenyl)propyl]pyridine Assay, ImpuritiesHPLC-UVInferred from standard practice
4-PropylpyridineIdentity, PurityGC-MS, HPLC
4-(4-Methoxyphenyl)pyridineIdentity, PurityNMR, MS[6]
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridinesIdentity, PurityNMR, HRMS[7]

This comparison highlights that chromatographic methods (HPLC and GC) coupled with spectroscopic techniques (NMR and MS) are the cornerstones of quality control for this class of compounds. The specific conditions will vary based on the exact structure and physicochemical properties of the analyte.

Conclusion: A Framework for Robust Quality Control

Establishing a comprehensive set of quality control parameters for 4-[3-(3-methoxyphenyl)propyl]pyridine is essential for its successful application in research and drug development. This guide has outlined a scientifically-driven approach based on established analytical techniques and regulatory principles. By focusing on identity, purity, and impurity profiling, researchers and manufacturers can ensure the consistent quality and safety of this important chemical intermediate. The provided experimental protocols and comparative data serve as a valuable resource for developing and validating in-house analytical methods.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • ICH. (2006, June 6). Q3B(R2) Guideline.pdf. [Link]

  • PMC. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. [Link]

  • PrepChem.com. Synthesis of 4-[3-(4-nitrophenyl)propyl]pyridine. [Link]

  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • PMC. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. [Link]

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment and Safe Handling of 4-[3-(3-Methoxyphenyl)propyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive safety protocols and operational guidance for the handling of 4-[3-(3-Methoxyphenyl)propyl]pyridine. As specific toxicological data for this compound is not extensively published, these procedures are grounded in the well-documented hazard profile of its parent compound, pyridine, and its derivatives. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in a research and development environment.

Hazard Assessment and Risk Profile

Pyridine and its derivatives are classified as hazardous materials.[1][2] The primary risks associated with these compounds involve exposure through inhalation, skin absorption, ingestion, and eye contact.[3] Symptoms of exposure can range from irritation of the eyes and skin to more severe effects such as headache, dizziness, nausea, and potential damage to the central nervous system, liver, and kidneys.[3][4][5] 4-[3-(3-Methoxyphenyl)propyl]pyridine is also expected to be a combustible liquid.

Given these risks, all handling procedures must be conducted with the assumption that the compound is hazardous. The following table outlines the established occupational exposure limits for pyridine, which should be used as a conservative benchmark for risk assessment.

Regulatory BodyExposure Limit (Time-Weighted Average, 8-hr)IDLH ConcentrationSource
OSHA (Occupational Safety and Health Administration)5 ppm (15 mg/m³)Not specified[3][6]
NIOSH (National Institute for Occupational Safety and Health)5 ppm (15 mg/m³)1,000 ppm[3][6]
ACGIH (American Conference of Governmental Industrial Hygienists)1 ppm (3.1 mg/m³)Not specified[7]

Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical defense against chemical exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection

Chemical splash goggles are mandatory at all times when handling 4-[3-(3-Methoxyphenyl)propyl]pyridine.[1][8] This is to protect against accidental splashes of the liquid, which can cause serious eye irritation.[9] For procedures with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to safety goggles.[8]

Skin and Body Protection

A fully buttoned laboratory coat must be worn to protect against skin contact.[8] For tasks involving significant quantities or a high likelihood of splashes, a chemical-resistant apron over the lab coat is recommended. All protective clothing should be clean and put on before work begins.[5]

Hand Protection

The correct selection of gloves is crucial, as skin absorption is a primary route of exposure.[3] Nitrile or butyl rubber gloves are recommended for their resistance to pyridine compounds.[1][8][10] Latex gloves are not suitable and must not be used.[1] Before each use, gloves must be inspected for any signs of degradation, punctures, or tears. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.

Respiratory Protection

All procedures involving the handling of 4-[3-(3-Methoxyphenyl)propyl]pyridine must be conducted within a certified and properly functioning chemical fume hood to minimize the inhalation of vapors.[1][8][11][12] The ventilation system should be checked before starting any work.[1][12] In the rare event that a fume hood is not available or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.[3][8]

PPE Summary Table
Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles / Face ShieldProtects against splashes that can cause severe eye irritation. A face shield offers broader protection for high-risk tasks.[8][9]
Hands Nitrile or Butyl Rubber GlovesProvides a chemical-resistant barrier to prevent dermal absorption, a primary exposure route.[1][3][8]
Body Laboratory CoatProtects skin from accidental contact and contamination.[1][8]
Respiratory Chemical Fume Hood / NIOSH-Approved RespiratorMinimizes inhalation of harmful vapors. A fume hood is the primary engineering control.[1][8]

Procedural Guide: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following protocols provide a self-validating framework for laboratory operations.

Step 1: Pre-Handling and Preparation
  • Designate Area: Identify a designated area for handling within a certified laboratory chemical fume hood.[7]

  • Verify Ventilation: Confirm that the chemical fume hood is operational and has a current certification.[1]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, glassware, spill containment materials, and waste containers, and place them inside the fume hood.

  • Don PPE: Put on all required PPE (lab coat, chemical splash goggles, and appropriate gloves) before opening the chemical container.[1][8]

Step 2: Active Handling Protocol
  • Grounding: When transferring from metal containers, ensure containers are grounded and bonded to prevent static discharge, as pyridine derivatives can be flammable.[5][9]

  • Dispensing: Open the container inside the fume hood. Use non-sparking tools for any transfers.[10] Carefully weigh or measure the required amount, keeping the container opening away from your breathing zone.

  • Container Sealing: Keep containers tightly closed when not in use to prevent the release of vapors.[1][13]

Step 3: Storage
  • Location: Store 4-[3-(3-Methoxyphenyl)propyl]pyridine in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][5][12]

  • Compatibility: Segregate the compound from incompatible materials such as strong acids and strong oxidizers.[3][5][7]

  • Container Integrity: Ensure storage containers are in good condition, properly sealed, and clearly labeled with the full chemical name and hazard information.[1][11]

Step 4: Spill and Emergency Response
  • Spill Management:

    • Evacuate non-essential personnel from the area.[11]

    • Ensure the area is well-ventilated, using the fume hood to control vapor release.[11]

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[5][11][12]

    • Collect the absorbed material into a designated, sealable hazardous waste container.[8][11]

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1][5][8]

    • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and water.[5][8]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5][12]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Step 5: Waste Disposal Plan
  • Classification: All waste containing 4-[3-(3-Methoxyphenyl)propyl]pyridine, including contaminated consumables (e.g., gloves, absorbent pads), is considered hazardous waste.[2][11]

  • Collection: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[7][8][11] The label must include "Hazardous Waste" and the full chemical name.[11]

  • Segregation: Do not mix pyridine-based waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[8]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area, away from ignition sources.[11]

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.[11][12]

Workflow Visualization

The following diagram outlines the complete, cyclical process for the safe handling and disposal of 4-[3-(3-Methoxyphenyl)propyl]pyridine, emphasizing the critical safety checkpoints.

G prep 1. Preparation ppe Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) prep->ppe fume_hood Verify Fume Hood Functionality & Airflow ppe->fume_hood handling 2. Active Handling (Inside Fume Hood) fume_hood->handling transfer Weigh & Transfer Compound Using Non-Sparking Tools handling->transfer cleanup 3. Post-Handling & Cleanup transfer->cleanup decon Decontaminate Surfaces & Glassware cleanup->decon waste Segregate Liquid & Solid Hazardous Waste decon->waste disposal 4. Waste Disposal waste->disposal store_waste Store Waste Container in Secondary Containment disposal->store_waste contact_ehs Arrange Pickup by EHS store_waste->contact_ehs end End of Process contact_ehs->end

Caption: End-to-end workflow for handling 4-[3-(3-Methoxyphenyl)propyl]pyridine.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention (CDC). [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Pyridine | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Pyridine Standard Operating Procedure. University of Washington. [Link]

  • HAZARD SUMMARY - Pyridine. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Pyridine. Chemos GmbH&Co.KG. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.